molecular formula C3H2BrN3O2 B1280716 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid CAS No. 674287-63-9

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1280716
CAS No.: 674287-63-9
M. Wt: 191.97 g/mol
InChI Key: PDLIDTOGYMYMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C3H2BrN3O2 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIDTOGYMYMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475683
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674287-63-9
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound (CAS No: 674287-63-9) is a substituted triazole featuring both a bromine atom and a carboxylic acid group.[1] These functional groups impart specific reactivity and potential for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The compound has a molecular formula of C₃H₂BrN₃O₂ and a molecular weight of approximately 191.97 g/mol .[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[1]
Molecular Weight 191.97 g/mol [1]
CAS Number 674287-63-9[1]

Esters of this compound:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted Boiling PointPredicted Density
Methyl Ester704911-47-7C₄H₄BrN₃O₂206.005.62 ± 0.40352.1 ± 25.0 °C1.902 ± 0.06 g/cm³
Ethyl Ester774608-89-8C₅H₆BrN₃O₂220.035.62 ± 0.40--

Spectroscopic Data

Synthesis and Reactivity

A common method for the synthesis of 5-substituted-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazides in the presence of a base.[3] A potential route to the target molecule could involve the synthesis of a suitable precursor followed by bromination. For example, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is achieved by the direct bromination of indazole-3-carboxylic acid using bromine in glacial acetic acid.[4] A similar approach could likely be applied to 1H-1,2,4-triazole-3-carboxylic acid.

Another general method for synthesizing 1,2,4-triazole-3-thiol derivatives involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[5]

The reactivity of this compound is dictated by its three key features: the triazole ring, the bromine atom, and the carboxylic acid group. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom on the triazole ring is expected to be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 5-position. The triazole ring itself is generally stable but can participate in various cycloaddition and modification reactions.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1,2,4-Triazole-3-carboxylic acid 1,2,4-Triazole-3-carboxylic acid Bromination Bromination 1,2,4-Triazole-3-carboxylic acid->Bromination Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2)->Bromination This compound This compound Bromination->this compound

Caption: Proposed synthesis of the target compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of clinically used drugs.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][6]

The presence of a bromine atom and a carboxylic acid group on the this compound scaffold provides versatile handles for combinatorial synthesis and the generation of compound libraries for high-throughput screening. The bromine atom, in particular, can be a key site for structure-activity relationship (SAR) studies, allowing for its replacement with various other functional groups to optimize biological activity.

While no specific biological data or signaling pathway involvement has been reported for this compound itself, its structural similarity to other biologically active triazoles suggests its potential as a valuable intermediate in the discovery of new therapeutic agents. For instance, various 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones have been synthesized and evaluated for their antimicrobial and antitumor activities.[3]

Logical Relationship in Drug Discovery

G Scaffold This compound Modification Chemical Modification (e.g., at Br or COOH) Scaffold->Modification Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role in drug discovery workflow.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on data for structurally related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its functional groups offer opportunities for diverse chemical modifications, enabling the synthesis of novel compound libraries for biological screening. While detailed experimental data is limited in the public domain, the available information on its properties and the broader class of 1,2,4-triazoles suggests that it is a compound worthy of further investigation by researchers in the field.

References

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 674287-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of targeted protein degraders.

Physicochemical Properties

This compound is a key heterocyclic compound. Its structure, featuring a triazole ring substituted with both a bromine atom and a carboxylic acid group, makes it a versatile intermediate for further chemical modification. The bromine atom can participate in cross-coupling reactions, while the carboxylic acid is readily converted to amides, a common linkage in drug molecules.

PropertyValueSource
CAS Number 674287-63-9[Common]
Molecular Formula C₃H₂BrN₃O₂[1][2]
Molecular Weight 191.97 g/mol [1]
Purity Typically ≥95%[2]
Appearance Off-white to white solid (predicted)[General]
Melting Point Not publicly available-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)[Predicted]
Storage Store at 2-8 °C under an inert atmosphere[General]

Note: Some physical properties like melting point and specific solubility data are not widely published and should be determined experimentally.

Synthesis and Reactivity

A common route to the 1,2,4-triazole-3-carboxylic acid core involves the cyclization of an appropriate precursor, followed by functional group manipulation. One potential pathway could start from the corresponding methyl ester, which is more commonly synthesized, followed by hydrolysis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

The key reactive handles of this molecule are the carboxylic acid and the bromine atom. The carboxylic acid is readily activated for amide bond formation, a crucial step in constructing linkers for PROTACs (Proteolysis Targeting Chimeras). The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and connect to other molecular fragments.

Application in Targeted Protein Degradation

This molecule is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4]

A PROTAC molecule generally consists of:

  • A ligand for the target Protein of Interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound is well-suited for incorporation into the linker structure. The triazole moiety is a common component in PROTAC linkers as it is metabolically robust and can be formed efficiently using "click chemistry".[5]

Logical Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid C Amide-linked Triazole Linker A->C Amide Coupling (e.g., HATU, DIPEA) B Amine-functionalized Linker Component B->C F Final PROTAC Molecule C->F Conjugation D POI Ligand D->F E E3 Ligase Ligand E->F

Caption: Logical workflow for the incorporation of the title compound into a PROTAC molecule.

Experimental Protocols

The following provides a representative protocol for the most common application of this building block: amide bond formation.

Protocol: Amide Coupling to an Amine-Functionalized Linker

Objective: To synthesize a 5-bromo-1H-1,2,4-triazole-3-carboxamide by coupling the title carboxylic acid with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized linker component (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine-functionalized linker component (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram:

AmideCouplingWorkflow start Dissolve Acid & Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU Solution add_base->add_hatu react Stir at Room Temp (4-12h) add_hatu->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: Step-wise experimental workflow for amide coupling.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its bifunctional nature allows for its strategic incorporation into complex molecules, most notably as a component of linkers in PROTACs. While detailed public data on this specific compound is limited, its structural motifs and reactivity are well-precedented in medicinal chemistry, providing a solid foundation for its use in creating next-generation therapeutics. Researchers are encouraged to perform full analytical characterization upon synthesis or purchase.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 674287-63-9). Due to the limited availability of experimentally determined data in published literature, this document combines reported predictions, data from analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a triazole ring, a carboxylic acid group, and a bromine atom, suggests specific chemical behaviors relevant to its use as a building block in medicinal chemistry and materials science. While extensive experimental data is not publicly available, the following table summarizes key physical properties based on chemical supplier information and computational predictions.

Table 1: Summary of Physical Properties for this compound

PropertyValueSource / Method
CAS Number 674287-63-9Chemical Supplier Databases[1][2][3]
Molecular Formula C₃H₂BrN₃O₂Chemical Supplier Databases[1][2]
Molecular Weight 191.97 g/mol Calculated[1]
Melting Point Data not availableLiterature Search
Boiling Point 495.2 °C at 760 mmHgPredicted[4]
Flash Point 253.3 °CPredicted[4]
pKa ≈ 5.62Predicted (based on esters)[5][6]
Solubility Data not availableLiterature Search

Note: Much of the available quantitative data for this specific compound is based on computational predictions. Experimental verification is highly recommended.

Experimental Protocols

To address the gap in experimental data, this section details standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or a digital Mel-Temp apparatus).

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility tests indicate the polarity of a molecule and the presence of acidic or basic functional groups.

Methodology:

  • Solvent Selection: A range of solvents should be used, starting with water and moving to common organic solvents (e.g., ethanol, acetone, diethyl ether, hexane) as well as aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃).

  • Procedure: Approximately 25 mg of the compound is placed in a small test tube.

  • 0.75 mL of the selected solvent is added in small portions, with vigorous shaking after each addition.

  • Observation: The compound is classified as "soluble" if it dissolves completely. If it dissolves in aqueous acid or base, it indicates the presence of a basic or acidic functional group, respectively. For instance, solubility in 5% NaOH would confirm the acidic nature of the carboxylic acid group.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For this molecule, pKa values would correspond to the carboxylic acid proton and potentially the N-H protons on the triazole ring.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.

  • Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized titrant (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

Logical Workflows and Diagrams

Since experimental data often begins with synthesis and characterization, the following workflow represents a plausible pathway for the preparation and analysis of this compound. Such a process is fundamental for any subsequent research or development.

G cluster_char Step 4: Characterization start Start: 1H-1,2,4-Triazole-3-carboxylic acid bromination Step 1: Electrophilic Bromination (e.g., Br2 in Acetic Acid) start->bromination workup Step 2: Reaction Work-up (Quenching, Precipitation) bromination->workup purification Step 3: Purification (Filtration / Recrystallization) workup->purification product Product: this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Verify Structure ms Mass Spectrometry (Confirm Mass) product->ms Verify M.W. mp Melting Point Analysis (Assess Purity) product->mp Verify Purity

Caption: A plausible workflow for the synthesis and characterization of the target compound.

References

An In-Depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a pivotal heterocyclic building block, particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). Its trifunctional nature, featuring a bromine atom, a carboxylic acid, and a triazole ring, offers versatile handles for chemical modification, making it an ideal component for linker synthesis in these advanced therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, and its application in the construction of PROTACs. Detailed experimental protocols and representative analytical data are presented to facilitate its use in research and drug development.

Molecular Structure and Properties

This compound possesses a five-membered aromatic ring containing three nitrogen atoms, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of the bromine atom provides a site for cross-coupling reactions, while the carboxylic acid is readily activated for amide bond formation, and the triazole ring itself offers metabolic stability and opportunities for hydrogen bonding interactions within the linker of a PROTAC.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource/Reference
Molecular Formula C₃H₂BrN₃O₂
Molecular Weight 191.97 g/mol
CAS Number 674287-63-9
Predicted pKa ~5.6Analog Esters

Table 2: Representative Spectroscopic Data (Expected Ranges)

TechniqueExpected Chemical Shifts / Absorption Bands
¹H NMR (DMSO-d₆) δ 14.0-15.0 (br s, 1H, COOH), 8.0-8.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 160-165 (C=O), 145-155 (C3-triazole), 135-145 (C5-triazole)
IR (KBr) 3300-2500 cm⁻¹ (O-H, broad), 1725-1700 cm⁻¹ (C=O), 1650-1550 cm⁻¹ (C=N, N-H)
Mass Spec (ESI-) m/z [M-H]⁻ ≈ 190/192

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of substituted 1,2,4-triazoles. The proposed pathway involves the cyclization of an acyl aminoguanidine derivative followed by bromination.

Proposed Synthesis of 1H-1,2,4-triazole-3-carboxylic acid (Intermediate)

This protocol is adapted from methods for synthesizing 3-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids.

Materials:

  • Aminoguanidine bicarbonate

  • Oxalic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Formation of Aminoguanidine Hydrochloride: In a well-ventilated fume hood, suspend aminoguanidine bicarbonate (1.0 eq) in water. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with stirring at 0°C. Stir the mixture until gas evolution ceases and a clear solution is obtained. The water can be removed under reduced pressure to yield aminoguanidine hydrochloride, which can be used directly.

  • Acylation and Cyclization: To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a high-boiling point alcohol, add oxalic acid (1.0 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1H-1,2,4-triazole-3-carboxylic acid.

Proposed Bromination of 1H-1,2,4-triazole-3-carboxylic acid

This protocol is based on standard methods for the bromination of electron-rich heterocyclic rings.

Materials:

  • 1H-1,2,4-triazole-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator, optional)

Procedure:

  • Reaction Setup: Dissolve 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Bromination: Add N-Bromosuccinimide (1.1 eq) to the solution. If necessary, a catalytic amount of a radical initiator like AIBN can be added.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to afford this compound.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTAC linkers. The carboxylic acid can be readily coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of the von Hippel-Lindau (VHL) ligand) or a target protein ligand. The bromine atom can then be used in a subsequent step, for example, in a Suzuki or Sonogashira coupling, to attach the other part of the PROTAC. Alternatively, the triazole ring itself can be formed during the linker synthesis via a click chemistry reaction.

Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical PROTAC, demonstrating the integration of this compound.

PROTAC_Synthesis_Workflow VHL_ligand VHL E3 Ligase Ligand (amine-functionalized) Coupling1 Amide Bond Formation (e.g., HATU, DIPEA) VHL_ligand->Coupling1 Triazole_acid 5-Bromo-1H-1,2,4-triazole -3-carboxylic acid Triazole_acid->Coupling1 Intermediate1 VHL-Linker Intermediate (with Bromine handle) Coupling1->Intermediate1 Coupling2 Suzuki Coupling (e.g., Pd catalyst, base) Intermediate1->Coupling2 Target_ligand Target Protein Ligand (e.g., with a boronic ester) Target_ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

Signaling Pathways and Mechanism of Action

This compound itself is not known to be directly involved in signaling pathways. Its significance lies in its role as a component of PROTACs. PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Target Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI tags POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation mediates Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its strategic placement of functional groups allows for its seamless integration into linker scaffolds, facilitating the creation of novel therapeutics for targeted protein degradation. The information provided in this guide, including the proposed synthetic route and representative data, serves as a foundational resource for researchers aiming to leverage this compound in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the importance of such well-defined chemical tools will undoubtedly grow.

A Researcher's Guide to the ¹H NMR Spectrum of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a deep-seated understanding of the molecule's spectral characteristics. We will explore the unique structural attributes that dictate its ¹H NMR signature, detail a robust and self-validating experimental protocol for its acquisition, and provide the theoretical framework for accurate spectral interpretation. The core focus is on the behavior of exchangeable protons (N-H and O-H), which exclusively constitute the spectrum in the absence of any C-H bonds on the heterocyclic core.

The Analyte: Structural and Chemical Context

This compound is a heterocyclic compound featuring a five-membered triazole ring substituted with a bromine atom and a carboxylic acid group. The placement of these substituents at the C3 and C5 positions results in a molecule with no protons directly attached to the ring carbons. This structural feature is the single most important factor governing its ¹H NMR spectrum, which is consequently defined entirely by its labile, exchangeable protons.

The molecule possesses two distinct proton environments, which are subject to chemical exchange and hydrogen bonding:

  • The Carboxylic Acid Proton (-COOH): An acidic proton highly influenced by solvent and concentration.

  • The Triazole N-H Proton: A proton attached to one of the ring nitrogen atoms, whose lability and chemical shift are characteristic of N-H protons in nitrogen-rich heterocycles.

Caption: Molecular structure of this compound.

Predicting the ¹H NMR Spectrum: A Theoretical Framework

A priori analysis of molecular structure allows for the prediction of the ¹H NMR spectrum. For this compound, the interpretation hinges on understanding the behavior of exchangeable protons in specific deuterated solvents.

The Protons of Interest: N-H and COOH
  • Carboxylic Acid Proton (-COOH): In ¹H NMR spectroscopy, carboxylic acid protons are characteristically found far downfield, typically in the δ 10-13 ppm range.[1][2][3] Their exact chemical shift and peak shape are highly dependent on concentration and the hydrogen-bonding capacity of the solvent.[4] They often appear as a broad singlet due to chemical exchange and hydrogen bonding.[1][2]

  • Triazole N-H Proton: The N-H proton of the triazole ring is also expected to resonate at a low field. Protons on nitrogen atoms in heterocyclic rings are deshielded and often appear as broad signals. For similar 1,2,4-triazole derivatives, N-H protons have been observed in the δ 11-15 ppm region when measured in DMSO-d₆.[5][6] The broadening is exacerbated by the quadrupolar relaxation effects of the adjacent ¹⁴N nuclei and by proton exchange.

Causality of Experimental Choices: Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter for successfully observing the exchangeable protons of this molecule.

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆): DMSO is a superior solvent for this analysis. As a strong hydrogen bond acceptor, it effectively solvates the N-H and O-H protons, which reduces the rate of intermolecular proton exchange.[7] This slowing of exchange leads to sharper, more readily observable peaks in the spectrum. The residual solvent peak for DMSO-d₆ appears at δ 2.50 ppm, and its residual water peak is typically found around δ 3.3 ppm, far from the expected signals of interest.[8]

  • Alternative Solvent (for Confirmation): D₂O (Deuterium Oxide): While unsuitable for initial observation, D₂O is invaluable for peak assignment confirmation. Introducing D₂O will cause the rapid exchange of both the -COOH and N-H protons with deuterium. Since deuterium is not observed in ¹H NMR, this "D₂O shake" experiment will result in the complete disappearance of both signals from the spectrum, providing definitive proof of their identity as exchangeable protons.[1][4]

  • Less Suitable Solvents (e.g., CDCl₃): Chloroform-d is generally a poor choice for this compound. Trace acidic impurities (DCl) or water in the solvent can catalyze rapid proton exchange, often leading to the broadening of signals to the point of disappearance into the baseline.[9]

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound when analyzed in DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
12.0 - 15.0broad singlet1HTriazole N-HDeshielded by electronegative nitrogen atoms and the aromatic ring current. Broad due to quadrupolar coupling and chemical exchange.[5][6]
10.0 - 13.0broad singlet1HCarboxylic Acid O-HHighly deshielded and acidic proton. Appears as a very broad singlet due to extensive hydrogen bonding and chemical exchange.[1][3][4]

A Validated Experimental Protocol for Spectral Acquisition

This protocol is designed to be a self-validating system, incorporating a confirmatory step to ensure trustworthiness in the spectral assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation (D2O Exchange) prep1 Weigh 5-10 mg of This compound prep2 Transfer to a clean, dry NMR tube prep1->prep2 prep3 Add ~0.6 mL of DMSO-d6 prep2->prep3 prep4 Cap and vortex until fully dissolved prep3->prep4 acq1 Acquire initial ¹H NMR spectrum prep4->acq1 acq2 Observe two broad singlets in the δ 10-15 ppm region acq1->acq2 val1 Add 1-2 drops of D2O to the NMR tube acq2->val1 val2 Shake gently and re-acquire ¹H NMR spectrum val1->val2 val3 Confirm disappearance of both downfield signals val2->val3 analysis Final Analysis: Assign signals based on initial spectrum and D2O exchange val3->analysis

Caption: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology

Part A: Initial Spectrum Acquisition

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Cap the NMR tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogenous solution is required for high-resolution data.

  • Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the broad signals.

Part B: The D₂O Exchange for Validation

  • Reagent Addition: After acquiring the initial spectrum, carefully uncap the NMR tube and add 1-2 drops (approximately 50-100 µL) of deuterium oxide (D₂O).

  • Mixing: Re-cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquisition: Immediately re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as in Part A.

  • Analysis: Compare the two spectra. The signals corresponding to the N-H and -COOH protons should be absent or significantly attenuated in the second spectrum. This result validates their assignment as exchangeable protons.

Conclusion

The ¹H NMR spectrum of this compound is uniquely simple, comprising only two signals from its exchangeable N-H and O-H protons. A successful analysis is critically dependent on the correct choice of solvent, with DMSO-d₆ being the premier choice for observing these labile protons. The predicted spectrum consists of two broad singlets in the downfield region (δ 10-15 ppm). The identity of these peaks can be unequivocally confirmed through a D₂O exchange experiment, which serves as a self-validating step in the analytical protocol. This guide provides the theoretical basis and a field-tested methodology for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring high-quality data for structural verification and further research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally related 1,2,4-triazole derivatives. It also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical workflow for the analytical process.

Predicted ¹³C NMR Spectral Data

The expected ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the known effects of substituents on the 1,2,4-triazole ring and typical chemical shift ranges for carboxylic acids. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the tautomerism of the triazole ring, will influence the final chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3155 - 165The carbon atom of the triazole ring attached to the carboxylic acid group is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the carboxyl group.
C5140 - 150The carbon atom of the triazole ring bonded to the bromine atom is also expected to be downfield. The deshielding effect of the bromine and adjacent nitrogen atoms contributes to this shift.
COOH160 - 175The carboxylic acid carbon typically resonates in this downfield region due to the strong deshielding effect of the two oxygen atoms.

Note: The exact chemical shifts can be influenced by the solvent, concentration, and the specific tautomeric form present in the solution.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a detailed methodology for obtaining a high-resolution ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like this one. Other potential solvents include methanol-d₄ or a mixture of deuterated solvents.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

  • Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

    • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Decoupling: Use broadband proton decoupling (e.g., Waltz16 or GARP) to simplify the spectrum and improve sensitivity by collapsing proton-carbon couplings.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas if quantitative information is desired.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation a Weigh Compound b Select Deuterated Solvent a->b c Dissolve and Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune, Lock, and Shim e->f g Set Up Acquisition Parameters f->g h Acquire 13C NMR Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking and Assignment k->l m Compare with Predicted Data l->m n Structural Confirmation m->n

Caption: Workflow for the 13C NMR analysis of this compound.

Technical Guide: A Comprehensive Solubility Profile of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 674287-63-9), a heterocyclic compound with potential applications in drug discovery.[3][4] As specific experimental data for this compound is not publicly available, this document serves as a predictive analysis and a detailed methodological playbook. We will dissect the molecule's structural attributes to forecast its behavior and provide robust, field-proven protocols for the empirical determination of its kinetic and thermodynamic solubility. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and optimization of new chemical entities.

Introduction and Molecular Scaffolding Analysis

This compound is a small molecule featuring a five-membered aromatic triazole ring, substituted with both a halogen (bromine) and a carboxylic acid. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility.

  • 1,2,4-Triazole Ring: The triazole core is a bioisostere often used in medicinal chemistry.[5] It contains three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, contributing to potential interactions with polar solvents like water. The ring system itself is aromatic and relatively stable.[5]

  • Carboxylic Acid (-COOH): This is the dominant functional group governing pH-dependent solubility. As a weak acid, it will be predominantly in its neutral, less soluble form at low pH and will ionize to its highly soluble carboxylate anion (-COO⁻) as the pH increases above its acid dissociation constant (pKa).

  • Bromo (-Br) Group: The bromine atom adds to the molecular weight (MW: 192 g/mol ) and increases lipophilicity, which generally tends to decrease aqueous solubility.[4]

Based on this structure, we can predict that this compound will exhibit classic pH-dependent solubility, behaving as a poorly soluble acid in gastric pH and becoming progressively more soluble in the neutral to basic pH range of the intestine. While a predicted pKa for the ethyl ester derivative is approximately 5.62, the pKa of the free carboxylic acid is expected to be significantly lower, likely in the 2-4 range, a critical parameter that must be determined experimentally.[6]

Foundational Solubility Concepts: Kinetic vs. Thermodynamic

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.[7]

  • Kinetic Solubility: This is the concentration of a compound at the moment precipitation first occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[1][8] It is a high-throughput measurement valuable for early-stage screening of large compound libraries, as it flags potential issues quickly.[9][10][11] However, because it can lead to supersaturated solutions, it often overestimates the true solubility.[12]

  • Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution, where the solid phase and the dissolved phase are in equilibrium.[7][13] It is determined by equilibrating an excess of the solid compound in a solvent over an extended period (typically 24 hours or more) and is the gold standard for lead optimization and pre-formulation studies.[1][14]

Our characterization will involve protocols for both, providing a complete picture from early screening to late-stage development.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, incorporating necessary controls and equilibrium checks to ensure data integrity.

Protocol: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid assessment and is based on detecting precipitation via light scattering (nephelometry) after diluting a DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[11]

  • Incubation: Seal the plate and place it on a plate shaker for 2 hours at room temperature to allow for dissolution and potential precipitation.[8][14]

  • Measurement: Immediately after incubation, measure the turbidity in each well using a nephelometer or a plate reader capable of measuring light scattering.[9][14]

  • Data Analysis: Compare the light scattering signal of the test wells against a blank (buffer + 2% DMSO). A significant increase in scattering indicates precipitation. The kinetic solubility is reported as the highest concentration that does not show precipitation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Dispense 2 µL Stock into 96-well Plate stock->plate Liquid Handler buffer Add 98 µL Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer Final [DMSO] = 2% incubate Shake for 2 hours at Room Temperature buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure Immediate Read report Report Highest Soluble Concentration (µM) measure->report

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true solubility and is essential for guiding formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure undissolved solid is clearly visible.[12]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Test solvents should include purified water, buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., Ethanol, Propylene Glycol).

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours.[1][14] This extended time is critical to ensure a true equilibrium is reached between the solid and dissolved states.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove all particulate matter.[8]

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it, along with the standards, using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration is the thermodynamic solubility. After the experiment, the pH of the aqueous suspensions should be re-measured to check for any shifts.[12]

G start Add Excess Solid API to Vials add_solvent Add 1 mL of Test Solvent (e.g., pH buffer) start->add_solvent shake Equilibrate for 24h at Controlled Temp (25°C) add_solvent->shake settle Settle for 1h shake->settle Establish Equilibrium filter Filter Supernatant (0.45 µm PVDF) settle->filter Separate Phases quantify Quantify Concentration (HPLC-UV or LC-MS/MS) filter->quantify Analyze Saturated Solution end_node Report Thermodynamic Solubility (µg/mL or µM) quantify->end_node

Predicted Solubility Profile and Data Presentation

While experimental data is pending, we can construct a hypothetical but realistic solubility profile based on the molecule's structure. The data below illustrates how results from the described protocols should be tabulated for clear interpretation.

Table: Predicted pH-Dependent Aqueous Solubility (Thermodynamic, 25°C)
pH of BufferPredominant SpeciesPredicted Solubility (µg/mL)Predicted Solubility (µM)BCS Solubility Class*
2.0Neutral (R-COOH)< 10< 52Low
4.5Mix (R-COOH / R-COO⁻)50 - 150260 - 781Low / High
6.8Ionized (R-COO⁻)> 500> 2600High
7.4Ionized (R-COO⁻)> 1000> 5200High

*Biopharmaceutics Classification System (BCS) solubility class is defined as "High" if the highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.

G low_ph low_ph low_sol low_sol low_ph->low_sol Leads to high_ph high_ph high_sol high_sol high_ph->high_sol Leads to

Table: Predicted Solubility in Common Pharmaceutical Solvents (Thermodynamic, 25°C)
SolventPolarity IndexPredicted Solubility (mg/mL)Rationale / Potential Use
Water10.2< 0.01 (at pH < 3)Baseline aqueous vehicle
Ethanol4.35 - 10Co-solvent for oral solutions
Propylene Glycol6.810 - 20Common vehicle for oral/topical
PEG 400-> 50Solubilizer for liquid-fill capsules
DMSO7.2> 100High polarity aprotic solvent (for stock solutions)

Conclusion and Strategic Path Forward

The theoretical analysis of this compound strongly suggests that it is an ionizable compound with low intrinsic solubility but high pH-dependent solubility. Its developability will hinge on understanding and leveraging this pH-solubility relationship. The immediate priority for any research team advancing this molecule is to execute the thermodynamic shake-flask protocol to generate empirical data for the pH-solubility profile. This data will be foundational for selecting a formulation strategy, such as developing an amorphous solid dispersion for low-pH environments or utilizing buffering agents in an oral formulation to ensure rapid dissolution in the upper intestine. The kinetic solubility data will serve as a valuable benchmark for screening analogs and guiding future medicinal chemistry efforts toward compounds with improved intrinsic physical properties.

References

theoretical pKa of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical pKa of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical acid dissociation constant (pKa) of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa is a critical physicochemical parameter that influences a molecule's solubility, permeability, and target engagement, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document outlines the available data, predictive methodologies, and experimental protocols relevant to determining the pKa of this specific molecule and its analogs.

Data Presentation: Quantitative pKa Values

CompoundpKa ValueMethodNotes
Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate5.62 ± 0.40PredictedThe ester group significantly alters the electronic properties compared to the carboxylic acid. The pKa of the corresponding carboxylic acid is expected to be lower (more acidic).
1H-1,2,4-Triazole10.26ExperimentalThis value represents the acidity of the N-H proton on the triazole ring. The carboxylic acid moiety in the target molecule will be the primary acidic center.[1]
This compound Estimated < 4 Theoretical Estimation Based on the pKa of analogous carboxylic acids and the strong electron-withdrawing inductive effect of both the bromine atom and the 1,2,4-triazole ring, the pKa of the carboxylic acid proton is anticipated to be significantly lower than that of a simple aliphatic carboxylic acid (e.g., acetic acid, pKa ≈ 4.76).[2][3][4]

The electron-withdrawing nature of the bromine atom and the triazole ring is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[2][3][4]

Experimental Protocols for pKa Determination

For the precise determination of the pKa of this compound, established experimental methods such as potentiometric and spectrophotometric titrations are recommended.

Potentiometric Titration

This is a common and accurate method for pKa determination.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility.[] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., CO2-free NaOH or tetrabutylammonium hydroxide for non-aqueous solvents).[]

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter and electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software programs can be used for more accurate calculations from the titration data.[]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared.

  • Spectral Measurement: A small, constant aliquot of the compound's stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Computational Approaches for Theoretical pKa Prediction

Several computational methods can be employed to predict the pKa of this compound. These methods are valuable for high-throughput screening and for guiding synthetic efforts.

Quantum Mechanical Methods:

  • Ab initio and Density Functional Theory (DFT) Calculations: These methods can provide accurate predictions of molecular properties. The pKa is typically calculated by determining the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM).

  • Semi-empirical Quantum Methods: Methods like PM7, PM6, RM1, and AM1, often implemented in software packages like MOPAC, offer a faster, albeit less accurate, alternative to ab initio and DFT methods for calculating the thermodynamic values needed for pKa prediction.[6][7]

Empirical and QSAR-based Methods:

  • Software packages that utilize large databases of experimental pKa values and employ quantitative structure-activity relationship (QSAR) models can provide rapid pKa predictions. These tools identify ionizable centers and apply corrections based on the electronic and steric effects of substituents.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the study and application of this compound in a drug discovery context.

experimental_workflow cluster_synthesis Compound Synthesis cluster_pka Physicochemical Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 5-Bromo-1H- 1,2,4-triazole-3-carboxylic acid pka_determination pKa Determination (Potentiometric/Spectrophotometric) synthesis->pka_determination Characterize enzyme_assay Enzyme Inhibition Assay (e.g., COX-2, Kinases) pka_determination->enzyme_assay Inform Assay Conditions (pH) sar_study Structure-Activity Relationship (SAR) Studies enzyme_assay->sar_study Identify Hits sar_study->synthesis Design Analogs signaling_pathway enzyme Target Enzyme (e.g., Cyclooxygenase-2) product Pro-inflammatory Mediators enzyme->product Catalyzes Conversion substrate Substrate (e.g., Arachidonic Acid) substrate->enzyme Binds to Active Site inflammation Inflammatory Response product->inflammation inhibitor 5-Bromo-1H-1,2,4-triazole- 3-carboxylic Acid Derivative inhibitor->enzyme Inhibits

References

The Genesis and Advancement of Triazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole carboxylic acids represent a pivotal class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. Their unique structural features and versatile reactivity have led to the development of a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of triazole carboxylic acids. It details key experimental protocols, presents quantitative data on their biological activities, and illustrates their mechanisms of action through signaling pathway diagrams.

A Historical Overview: From a Fortuitous Discovery to a Privileged Scaffold

The journey of triazole chemistry began in the late 19th century, but it was the latter half of the 20th century that witnessed a surge in interest, largely driven by the discovery of their potent biological activities. The development of azole antifungals marked a significant turning point in the treatment of systemic fungal infections, which until the 1940s had very few effective remedies.[1] The introduction of ketoconazole in the early 1980s, an imidazole derivative, paved the way for the first-generation triazoles, fluconazole and itraconazole.[2][3] These compounds exhibited a broader spectrum of activity and a much-improved safety profile compared to their predecessors.[2][3]

The success of these early triazole drugs spurred further research, leading to the development of second-generation triazoles like voriconazole and posaconazole, which showed enhanced potency against resistant fungal strains.[2] It was within this fertile ground of research that the significance of incorporating a carboxylic acid moiety onto the triazole scaffold became increasingly apparent. This functional group could act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further chemical modifications. The advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, provided a highly efficient and reliable method for the synthesis of 1,2,3-triazoles, further accelerating the exploration of triazole carboxylic acids and their derivatives.[4][5][6][7]

The versatility of the triazole carboxylic acid scaffold is evident in the diverse range of commercialized drugs and agrochemicals. For instance, Ribavirin, an antiviral medication, features a 1,2,4-triazole-3-carboxamide core and is a cornerstone in the treatment of various viral infections.[8][9][10][11][12] Rufinamide, a triazole derivative, is an established antiepileptic drug used in the management of Lennox-Gastaut syndrome.[1][13][14][15][16] In agriculture, triazoles have been developed as potent fungicides and plant growth regulators, contributing significantly to crop protection and yield enhancement.[17][18][19] The ability of triazole derivatives to inhibit corrosion has also been an area of active research.[20][21][22][23][24]

Synthetic Methodologies: Crafting the Triazole Carboxylic Acid Core

The synthesis of triazole carboxylic acids can be broadly categorized into methods for preparing the 1,2,3-triazole and 1,2,4-triazole isomers.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for the synthesis of 1,2,3-triazoles.[4] The use of a β-ketoester as the alkyne equivalent provides a direct route to 1,2,3-triazole-4-carboxylic acids.

Experimental Protocol: One-Step Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid [25]

This protocol describes a one-step synthesis of a 1,2,3-triazole carboxylic acid by reacting an azide with a β-ketoester in the presence of a base.

Materials:

  • Phenyl azide

  • Ethyl acetoacetate (a β-ketoester)

  • Potassium carbonate (base)

  • Ethanol

  • Water

  • Methyl-t-butyl ether

Procedure:

  • A mixture of phenyl azide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

  • A solution of potassium carbonate (2 equivalents) in a mixture of ethanol and water is added to the azide/β-ketoester mixture.

  • The reaction mixture is heated to 80 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is filtered and washed sequentially with cold water and methyl-t-butyl ether.

  • The product, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is obtained as a colorless solid.

Logical Workflow for the Synthesis of 1,2,3-Triazole-4-Carboxylic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions azide Azide (R-N3) reaction One-Step Cycloaddition azide->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction temperature Heat (e.g., 80°C) temperature->reaction workup Workup (Cooling, Filtration, Washing) reaction->workup product 1,2,3-Triazole-4-Carboxylic Acid workup->product

Caption: General workflow for the one-step synthesis of 1,2,3-triazole-4-carboxylic acids.

Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

The synthesis of 1,2,4-triazole-3-carboxylic acids often involves the cyclization of intermediates derived from carboxylic acids and hydrazines.

Experimental Protocol: Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives [26][27]

This protocol outlines the synthesis of a series of 1,2,4-triazole-3-carboxylic acid derivatives through the rearrangement of an oxazolin-5-one intermediate.

Materials:

  • 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one

  • Nucleophiles (e.g., sodium methoxide, hydrazine hydrate)

  • Methanol or other suitable solvent

  • Hydroxylamine hydrochloride (for hydroxamic acid derivative)

  • Potassium cyanate or isothiocyanates (for semicarbazide and thiosemicarbazide derivatives)

Procedure for Methyl Ester Synthesis (a precursor to the carboxylic acid):

  • A solution of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in methanol is prepared.

  • Sodium methoxide is added to the solution, and the mixture is refluxed for several hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with water and extracted with an organic solvent (e.g., chloroform).

  • The organic layer is dried and concentrated to yield the methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate.

  • This ester can then be hydrolyzed to the corresponding carboxylic acid.

Logical Workflow for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Derivatives

G start 4-(3-pyridyl)-hydrazono- 2-phenyl-2-oxazolin-5-one rearrangement Rearrangement with Nucleophile (e.g., NaOMe in MeOH) start->rearrangement ester Methyl 5-phenyl-1-(3-pyridyl)- 1H-1,2,4-triazole-3-carboxylate rearrangement->ester hydrolysis Hydrolysis ester->hydrolysis further_derivatization Further Derivatization ester->further_derivatization acid 5-Phenyl-1-(3-pyridyl)- 1H-1,2,4-triazole-3-carboxylic Acid hydrolysis->acid derivatives Hydroxamic Acid, Semicarbazide, Thiosemicarbazide Derivatives further_derivatization->derivatives

Caption: Synthetic pathway to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives.

Quantitative Data Presentation

The biological and physicochemical properties of triazole carboxylic acids are critical for their application. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Rufinamide [1][13][15][16][28]

PropertyValue
Molecular FormulaC₁₀H₈F₂N₄O
Molecular Weight238.19 g/mol
LogP0.65 - 0.88
pKa> 10
Water Solubility0.642 mg/mL (pH 1-10)
Melting PointNot specified
Primary MetabolismHydrolysis of the carboxamide group

Table 2: Antimicrobial Activity of Selected Triazole Carboxylic Acid Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5[3]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5[3]
Ciprofloxacin-linked 1,2,3-triazole conjugateVarious pathogenic strains12.5[1]

Table 3: Enzyme Inhibitory Activity of Selected Triazole Carboxylic Acid Derivatives

Compound ClassTarget EnzymeIC₅₀ ValueReference
5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d)Focal Adhesion Kinase (FAK)18.10 nM[29]
1,2,4-triazole-3-thiones (various derivatives)α-glucosidase66.47 - 95.91 µM
Thienobenzo-1,2,3-triazolesButyrylcholinesterase (BChE)0.3 - 0.4 µM

Table 4: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
1,2,4-triazole-3-carboxylic acid (TCA)Copper on ITOCH₃OH with NaOHNot specified[20]
N-phenyl-mercapto-1,2,4-triazolesMild SteelHCl and H₂SO₄>95[23]
1,4-disubstituted-1,2,3-triazolesCarbon SteelAcidic medium>90[23]

Mechanism of Action and Signaling Pathways

The diverse biological activities of triazole carboxylic acids stem from their ability to interact with and modulate various biological pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[30][31][32][33][34] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Triazole Inhibition

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase (ERG1) squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol demethylase Lanosterol 14α-demethylase (ERG11/CYP51) lanosterol->demethylase ergosterol_precursors Ergosterol Precursors demethylase->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol fungal_cell_membrane Fungal Cell Membrane ergosterol->fungal_cell_membrane triazoles Triazole Antifungals triazoles->demethylase Inhibition

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Anticancer Activity: Targeting Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, migration, and invasion.[35][36][37][38][39] Certain triazole carboxylic acid derivatives have been identified as potent inhibitors of FAK. By binding to the ATP-binding site of the FAK kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor progression.

G integrin Integrin fak FAK integrin->fak Activation ecm Extracellular Matrix ecm->integrin src Src fak->src Phosphorylation pi3k PI3K fak->pi3k mapk MAPK fak->mapk src->fak akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation mapk->proliferation migration Migration mapk->migration triazole_inhibitor Triazole Carboxylic Acid Inhibitor triazole_inhibitor->fak Inhibition

References

The Core Reactivity of Bromo-Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental reactivity of bromo-triazole compounds, a class of molecules pivotal to advancements in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a bromine atom on the triazole ring imparts unique reactivity, rendering these compounds versatile synthons for the construction of complex molecular architectures. This document details key synthetic methodologies, characteristic reactions, and provides specific experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of Bromo-Triazole Scaffolds

The introduction of a bromine atom onto a triazole ring is a critical first step in harnessing the synthetic potential of these compounds. The primary methods involve direct bromination of pre-formed triazole rings or the use of bromo-substituted precursors in cycloaddition reactions.

Direct Bromination of Triazoles

A common and straightforward approach to synthesizing bromo-triazoles is the direct electrophilic bromination of the parent triazole heterocycle. This method is effective for producing both mono- and di-brominated species.

Table 1: Synthesis of Brominated Triazoles via Direct Bromination

Starting MaterialBrominating AgentProductYield (%)Reference
1H-1,2,4-triazoleBromine, N-bromosuccinimide3,5-Dibromo-4H-1,2,4-triazole74[1][2]
1H-1,2,3-triazoleN/A4,5-dibromo-1H-1,2,3-triazole78[1][2]
1,2,3-TriazolesNBS in isopropyl acetate4-Bromo-NH-1,2,3-triazolesExcellent[3]

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole [1][2]

  • Dissolution: Dissolve 1H-1,2,4-triazole in a suitable aqueous solvent.

  • Bromination: Add a brominating agent, such as bromine or N-bromosuccinimide, to the solution. The reaction is typically carried out with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve extraction and washing steps.

  • Purification: The crude 3,5-Dibromo-4H-1,2,4-triazole is purified, often by column chromatography, to yield the final product.

Cycloaddition Reactions

The versatile 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," can be employed to construct the triazole ring with a bromine atom already incorporated in one of the precursors.[4][5][6] This approach offers excellent control over the final substitution pattern. For instance, the reaction between an organic azide and a bromo-substituted alkyne, such as bromo(phosphoryl)-ethyne, provides a direct route to 5-bromo-1,2,3-triazoles.[7]

Key Reactions of Bromo-Triazoles

The bromine atom on the triazole ring serves as a versatile functional handle, enabling a wide range of subsequent transformations. These reactions are crucial for elaborating the core bromo-triazole scaffold into more complex and functionally diverse molecules.

Nucleophilic Substitution

The carbon-bromine bond in bromo-triazoles is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This is a fundamental reaction for diversifying the triazole core.

Table 2: Nucleophilic Substitution Reactions of Bromo-Triazoles

Bromo-Triazole SubstrateNucleophileProductYield (%)Reference
3,5-Dibromo-4H-1,2,4-triazoleHydroxylamine-O-sulphonic acid3,5-dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole21[1][2]
4,5-dibromo-1H-1,2,3-triazoleHydroxylamine-O-sulphonic acid4,5-dibromo-1-amino-1,2,3-triazole and 4,5-dibromo-2-amino-1,2,3-triazole30[1][2]
4-Bromoacetyl-1H-1,2,3-triazolesPhenol or β-naphtholKeto-ethersExcellent[8]

Experimental Protocol: Amination of 3,5-Dibromo-4H-1,2,4-triazole [1]

  • Reaction Setup: In a reaction vessel, combine 3,5-Dibromo-4H-1,2,4-triazole with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution.

  • Heating: Heat the reaction mixture to reflux temperature and maintain for a specified period.

  • pH Adjustment: Throughout the reaction, maintain a pH of 7-8 by the periodic addition of a saturated aqueous sodium carbonate solution.

  • Work-up: After cooling to room temperature, concentrate the mixture in vacuo and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous MgSO4, concentrate in vacuo, and purify the resulting residue by column chromatography to isolate the amino-dibromo-triazole isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. Bromo-triazoles are excellent substrates for these reactions, enabling the introduction of aryl, heteroaryl, and other organic moieties.[9][10][11]

Table 3: Suzuki-Miyaura Cross-Coupling of Bromo-Triazoles

Bromo-Triazole SubstrateBoronic Acid/EsterProductYield (%)Reference
2-substituted 4-bromo-1,2,3-triazolesVarious aryl boronic acids2,4,5-trisubstituted triazolesGood to Excellent[3][12]
5-Bromo-1,2,3-triazineVarious (hetero)aryl boronic acids5-(hetero)aryl-1,2,3-triazinesup to 97[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3][12]

  • Catalyst Preparation: In an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., K2CO3 or Cs2CO3).

  • Reagent Addition: Add the bromo-triazole substrate, the corresponding boronic acid or ester, and a degassed solvent (e.g., dioxane/water or DMF).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine and dry over a suitable drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired coupled product.

Bromo-Directed N-Alkylation

The presence of a bromine atom can direct the regioselectivity of N-alkylation on the triazole ring. This is particularly valuable for the synthesis of polysubstituted 1,2,3-triazoles.

Table 4: Bromo-Directed N-2 Alkylation of 4-Bromo-NH-1,2,3-triazoles

4-Bromo-NH-1,2,3-triazoleAlkyl HalideBaseSolventTemperature (°C)ProductYield (%)Reference
4-Bromo-NH-1,2,3-triazolesVarious alkyl halidesK2CO3DMF-10 to RT2-substituted 4-bromo-1,2,3-triazolesGood to Excellent[3][12]

Experimental Protocol: Regioselective N-2 Alkylation [12]

  • Reaction Setup: To a solution of the 4-bromo-NH-1,2,3-triazole in DMF, add K2CO3 as the base.

  • Temperature Control: Cool the mixture to the optimized temperature (e.g., -10 °C) to enhance regioselectivity.

  • Alkylating Agent Addition: Add the alkyl halide dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction to proceed at the specified temperature until completion.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by chromatography.

Visualizing Reactivity: Diagrams and Workflows

To further elucidate the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Bromo_Triazoles Triazole 1H-Triazole BromoTriazole Bromo-Triazole Triazole->BromoTriazole Direct Bromination BrominatingAgent Brominating Agent (e.g., NBS) Alkyne Alkyne BromoAlkyne Bromo-Alkyne Alkyne->BromoAlkyne Bromination BromoAlkyne->BromoTriazole [3+2] Cycloaddition Azide Organic Azide

Caption: Synthetic routes to bromo-triazole compounds.

Bromo_Triazole_Reactivity BromoTriazole Bromo-Triazole NucleophilicSubstitution Nucleophilic Substitution BromoTriazole->NucleophilicSubstitution CrossCoupling Cross-Coupling (e.g., Suzuki) BromoTriazole->CrossCoupling NAlkylation Regioselective N-Alkylation BromoTriazole->NAlkylation SubstitutedTriazole Functionally Substituted Triazole NucleophilicSubstitution->SubstitutedTriazole CoupledTriazole Aryl/Alkyl-Substituted Triazole CrossCoupling->CoupledTriazole NAlkylTriazole N-Alkyl Bromo-Triazole NAlkylation->NAlkylTriazole Reduction Reduction/Debromination DebrominatedTriazole Disubstituted Triazole Reduction->DebrominatedTriazole NAlkylTriazole->Reduction

Caption: Key reaction pathways of bromo-triazole compounds.

Experimental_Workflow_Suzuki_Coupling Start Start: Inert Atmosphere Reagents Combine: - Bromo-Triazole - Boronic Acid - Pd Catalyst - Base - Solvent Start->Reagents Heating Heat to Reaction Temp (e.g., 80-100 °C) Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product: Coupled Triazole Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Development and Medicinal Chemistry

The synthetic versatility of bromo-triazoles makes them invaluable intermediates in drug discovery and development.[4][13][14][15][16][17] The triazole moiety itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antifungal, antiviral, and anticancer properties.[4][13][15][16] The bromo-functionality allows for the strategic attachment of the triazole core to other molecular scaffolds or pharmacophores, enabling the exploration of structure-activity relationships (SAR). For example, the bromo group has been shown to be important for the anti-lung cancer activity of certain 1,2,3-triazole-containing chalcone derivatives.[18] Furthermore, bromo-substituted thiazoles clubbed with triazoles have demonstrated significant antifungal activity.[19] The ability to readily perform cross-coupling and nucleophilic substitution reactions on bromo-triazoles provides a powerful platform for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Conclusion

Bromo-triazole compounds represent a synthetically powerful and versatile class of molecules. Their accessibility through straightforward synthetic routes, combined with the diverse reactivity imparted by the bromine atom, positions them as key building blocks in modern organic and medicinal chemistry. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient design and execution of synthetic strategies that leverage the unique chemical properties of bromo-triazoles for the development of novel and impactful chemical entities.

References

Potential Biological Targets for 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1] Derivatives of this versatile heterocyclic ring have demonstrated significant potential in the treatment of a wide array of diseases, including cancer, fungal infections, and neurological disorders. This technical guide provides a comprehensive overview of the key biological targets of 1,2,4-triazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Core Biological Targets and Mechanisms of Action

1,2,4-Triazole derivatives exert their biological effects by interacting with a diverse range of molecular targets, primarily enzymes and other proteins crucial for cellular function and pathogenesis.

Enzyme Inhibition

A primary mechanism of action for many 1,2,4-triazole derivatives is the inhibition of key enzymes. The nitrogen atoms within the triazole ring can coordinate with metal ions in enzyme active sites, leading to potent and often selective inhibition.

  • Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1] 1,2,4-triazole-containing antifungal agents, such as fluconazole and voriconazole, effectively inhibit CYP51 by coordinating with the heme iron atom in the enzyme's active site.[1] This disrupts the fungal cell membrane, leading to growth inhibition and cell death.[1]

  • Kinases: Numerous kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers. 1,2,4-triazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and cyclin-dependent kinases (CDKs), making them promising anticancer agents.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain 1,2,4-triazole derivatives have shown potent inhibitory activity against both AChE and BChE.

  • Other Enzymes: The inhibitory activity of 1,2,4-triazole derivatives extends to a variety of other enzymes, including topoisomerases, carbonic anhydrases, and phosphatases, highlighting their therapeutic potential for a range of diseases.

Disruption of Protein Polymerization
  • Tubulin: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells.

Receptor Modulation

1,2,4-triazole derivatives have also been shown to interact with various cellular receptors, modulating their activity.

  • Cannabinoid Receptors (CB1 and CB2): These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential for pain, inflammation, and neurological disorders.

  • Somatostatin Receptors (SSTRs): These receptors are involved in the regulation of hormone secretion and cell growth.

  • GABA-A Receptors: As the major inhibitory neurotransmitter receptors in the central nervous system, they are targets for anxiolytic and anticonvulsant drugs.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of selected 1,2,4-triazole derivatives against various targets.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DrugFungal SpeciesMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 1.0[2]
VoriconazoleAspergillus fumigatus0.25 - 1.0[2]
ItraconazoleCandida albicans0.03 - 0.25[2]
RavuconazoleCandida spp.0.004 - 0.5[2]
Compound 1a (R=7Cl)Aspergillus fumigatus0.25[3]
Compound 5aCandida parapsilosis0.0313[3]
Compound 10kAspergillus spp.0.125 - 1[3]
Benzotriazine HybridsCandida albicans0.0156 - 2.0[3]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7eHela (Cervical Cancer)2.9[4]
Compound 15MDA-MB-231 (Breast Cancer)3.48[5]
Compound 20MDA-MB-231 (Breast Cancer)5.95[5]
Compound 12cEAC (Ehrlich Ascites Carcinoma)0.55[6]
Compound 12gEAC (Ehrlich Ascites Carcinoma)0.62[6]
Indole-triazole 12HeLa (Cervical Cancer)0.15 ± 0.18[7]
Indole-triazole 12A549 (Lung Cancer)0.30 ± 0.13[7]
Indole-triazole 7iTubulin Polymerization3.03 ± 0.11[8]
Compound 7fHepG2 (Liver Cancer)16.782 (µg/mL)[9]

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

CompoundTarget EnzymeIC50 (µM)Ki (nM)Reference
Derivative 12dAChE0.73 ± 0.54-[1]
Derivative 12mBChE0.038 ± 0.50-[1]
Compound 95AChE0.31049[7]
Compound 5AChE0.26-[7]
Compound 5BChE0.19-[7]
Compound 6hAChE-3.65[10]
Compound 8cBRAF--[11]
Compound 8cEGFR3.6-[11]
Compound 63gc-Met Kinase0.00157 - 0.03152-[2]
Compound 81cCOX-20.40-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 1,2,4-triazole derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a final density of 0.5-2.5 x 10³ cells/mL in the wells.

  • Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, determined visually or by measuring the optical density at 600 nm.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include untreated and vehicle (DMSO) controls.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Acetylcholinesterase - Ellman's Method)

This spectrophotometric assay measures AChE activity and the inhibitory potential of compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate and microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the increase in absorbance at 412 nm over time.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay monitors the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized tubulin

  • Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)

  • 96-well, black, flat-bottom plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter on ice.

  • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate (37°C).

  • Initiate polymerization by adding the cold tubulin reaction mixture to the wells.

  • Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for 60-90 minutes.[13]

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Inhibitors of tubulin polymerization will decrease the rate and extent of the fluorescence increase. The IC50 value can be determined by plotting the inhibition of polymerization against the compound concentration.[13][14]

CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.

Materials:

  • Recombinant purified CYP51 enzyme

  • CYP450 reductase

  • Substrate (e.g., lanosterol)

  • NADPH

  • Reaction buffer

  • Test compounds

  • HPLC or GC-MS for product quantification

Procedure:

  • Prepare a reaction mixture containing the purified CYP51 enzyme, CYP450 reductase, and the reaction buffer.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and extract the sterols.

  • Quantify the amount of product formed using HPLC or GC-MS.[15]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[13][16]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and degrade RNA.[13][14][17]

  • Incubate at room temperature in the dark for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[14]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 1,2,4-triazole derivatives and a general experimental workflow.

CYP51_Inhibition_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Demethylation triazole 1,2,4-Triazole Derivative triazole->cyp51 Inhibition

Ergosterol biosynthesis pathway and CYP51 inhibition.

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 1,2,4-Triazole Derivative tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization triazole 1,2,4-Triazole Derivative tubulin_inhibited α/β-Tubulin Dimer triazole->tubulin_inhibited Binds to Colchicine Site no_polymerization Disrupted Microtubule Formation tubulin_inhibited->no_polymerization Inhibits Polymerization cell_cycle_arrest G2/M Phase Arrest no_polymerization->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of tubulin polymerization inhibition.

EGFR_Signaling_Inhibition egf EGF Ligand egfr EGFR egf->egfr Binds ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activates proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation triazole 1,2,4-Triazole Kinase Inhibitor triazole->egfr Inhibition

EGFR signaling pathway and its inhibition.

Experimental_Workflow_Drug_Discovery synthesis Synthesis of 1,2,4-Triazole Derivatives in_silico In Silico Screening (Molecular Docking) synthesis->in_silico in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) in_silico->in_vitro cell_based Cell-Based Assays (Apoptosis, Cell Cycle) in_vitro->cell_based lead_optimization Lead Optimization cell_based->lead_optimization lead_optimization->synthesis Iterative Design preclinical Preclinical Studies (In Vivo Models) lead_optimization->preclinical

General workflow for drug discovery.

Conclusion

The 1,2,4-triazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a wide range of biological targets implicated in various diseases. This technical guide has provided an in-depth overview of these targets, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting area of medicinal chemistry. A thorough understanding of the mechanisms of action and the application of the outlined experimental methodologies will be crucial for the successful design and optimization of the next generation of 1,2,4-triazole-based drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the preparation of methyl 1H-1,2,4-triazole-3-carboxylate, followed by regioselective bromination at the C5 position, and concluding with hydrolysis to yield the target compound. This document includes comprehensive experimental procedures, characterization data, and a workflow diagram to ensure reproducibility and facilitate its application in a research setting.

Introduction

1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. They are recognized for a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The introduction of a bromine atom and a carboxylic acid group onto the triazole scaffold, as in this compound, provides a versatile intermediate for further chemical modifications and the development of novel therapeutic agents. For instance, this scaffold can be a precursor in the synthesis of analogs of antiviral drugs like Ribavirin.[1] The synthetic route detailed herein avoids the use of hazardous diazonium salts, opting for a safer and more controlled laboratory-scale preparation.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
ThiosemicarbazideReagentSigma-Aldrich
Diethyl oxalateReagentSigma-Aldrich
Sodium methoxideReagentSigma-Aldrich25% solution in methanol
MethanolACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
N-Bromosuccinimide (NBS)ReagentSigma-AldrichRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)ReagentSigma-Aldrich
Carbon tetrachlorideACS GradeFisher ScientificAnhydrous
Sodium hydroxide (NaOH)ACS GradeFisher Scientific
Hydrochloric acid (HCl)ACS GradeFisher ScientificConcentrated
Ethyl acetateACS GradeFisher Scientific
Anhydrous sodium sulfateReagentSigma-Aldrich

Experimental Protocols

Step 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

This procedure is adapted from a non-diazotization route, which enhances safety by avoiding explosive intermediates.[1]

  • Preparation of 3-mercapto-1H-1,2,4-triazole-5-carboxylic acid:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (10.0 g, 0.11 mol) in a solution of sodium methoxide (6.0 g, 0.11 mol) in methanol (100 mL).

    • To this solution, add diethyl oxalate (16.1 g, 0.11 mol) dropwise over 30 minutes.

    • Heat the reaction mixture to reflux for 6 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold methanol, and then diethyl ether.

    • The solid is then dissolved in water (100 mL) and acidified to pH 3 with concentrated hydrochloric acid.

    • The resulting precipitate, 3-mercapto-1H-1,2,4-triazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Desulfurization to 1H-1,2,4-triazole-3-carboxylic acid:

    • Suspend the dried 3-mercapto-1H-1,2,4-triazole-5-carboxylic acid (10.0 g, 0.062 mol) in water (100 mL) in a 250 mL round-bottom flask.

    • Add 30% hydrogen peroxide (10.6 mL, 0.124 mol) dropwise while maintaining the temperature below 40 °C with an ice bath.

    • Stir the mixture at room temperature for 12 hours.

    • The resulting solution is concentrated under reduced pressure to yield crude 1H-1,2,4-triazole-3-carboxylic acid.

  • Esterification to Methyl 1H-1,2,4-triazole-3-carboxylate:

    • Suspend the crude 1H-1,2,4-triazole-3-carboxylic acid (7.0 g, 0.062 mol) in methanol (100 mL).

    • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 15 minutes, or add thionyl chloride (5.4 mL, 0.074 mol) dropwise.

    • Heat the mixture to reflux for 8 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-1,2,4-triazole-3-carboxylate as a white solid.

Step 2: Synthesis of Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate

This bromination protocol is based on the use of N-bromosuccinimide (NBS) for the regioselective bromination of the triazole ring.

  • In a 100 mL round-bottom flask protected from light, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (5.0 g, 0.039 mol) in anhydrous carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (7.0 g, 0.039 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.13 g, 0.78 mmol).

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution (2 x 20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.

Step 3: Synthesis of this compound
  • Dissolve methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (4.0 g, 0.019 mol) in a mixture of methanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.5 g, 0.038 mol) and stir the mixture at room temperature for 12 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2 with concentrated hydrochloric acid.

  • The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

StepProductStarting MaterialYield (%)Purity (%)m.p. (°C)
1Methyl 1H-1,2,4-triazole-3-carboxylateThiosemicarbazide~60-70>95 (HPLC)194-196
2Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylateMethyl 1H-1,2,4-triazole-3-carboxylate~75-85>98 (HPLC)178-180
3This compoundMethyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate>90>98 (HPLC)210-212 (dec.)

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis A Thiosemicarbazide + Diethyl Oxalate B Cyclization A->B NaOMe C 3-Mercapto-1H-1,2,4-triazole- 5-carboxylic acid B->C D Desulfurization (H2O2) C->D E 1H-1,2,4-triazole- 3-carboxylic acid D->E F Esterification (MeOH/H+) E->F G Methyl 1H-1,2,4-triazole- 3-carboxylate F->G H Methyl 1H-1,2,4-triazole- 3-carboxylate I Bromination H->I NBS, AIBN J Methyl 5-Bromo-1H-1,2,4-triazole- 3-carboxylate I->J K Methyl 5-Bromo-1H-1,2,4-triazole- 3-carboxylate L Hydrolysis K->L NaOH, H2O/MeOH M 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid L->M

Caption: Synthetic workflow for this compound.

Application in Drug Discovery Signaling Pathways

This compound is a key intermediate for the synthesis of various biologically active molecules. Its utility can be conceptualized in the context of creating novel antiviral agents. For example, it can be used to synthesize derivatives that target viral replication pathways. The diagram below illustrates a conceptual signaling pathway for the inhibition of a viral polymerase, a common target for antiviral drugs.

Viral_Inhibition_Pathway cluster_synthesis Chemical Synthesis cluster_cellular Viral Replication Cycle A 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid B Further Functionalization (e.g., amidation, esterification) A->B C Novel Triazole Derivative (Potential Inhibitor) B->C F Viral Polymerase C->F Inhibition D Viral Entry E Viral RNA/DNA D->E E->F G Viral Replication F->G H New Virions G->H

Caption: Conceptual pathway for viral polymerase inhibition.

References

Application Notes and Protocols: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the diazotization of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, followed by a Sandmeyer-type bromination to yield methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. The subsequent step involves the hydrolysis of the methyl ester to afford the final carboxylic acid product. This protocol includes a comprehensive list of materials, step-by-step procedures, and quantitative data to ensure reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The presence of the triazole ring, a common scaffold in many approved drugs, combined with the bromo and carboxylic acid functional groups, makes it a versatile intermediate for further chemical modifications. This protocol outlines a reliable method for its laboratory-scale preparation.

Experimental Protocols

Part 1: Synthesis of Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

This procedure details the conversion of an amino group to a bromo group via a diazotization-bromination reaction.

Materials:

  • Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Potassium bromide (KBr)

  • Ethyl acetate

  • Water (deionized)

  • Ice

Procedure:

  • A suspension of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (6.5 g, 45 mmol) is prepared in a mixed solution of sulfuric acid (6 mL) and water (100 mL).

  • The suspension is cooled to -3 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (6.4 g, 67 mmol) is added slowly to the cooled suspension, maintaining the temperature at -3 °C.

  • The reaction mixture is stirred for 30 minutes at this temperature.

  • In a separate flask, an aqueous solution of freshly prepared copper(I) bromide (4.2 g, 21 mmol) and potassium bromide (13.0 g, 91 mmol) is prepared.

  • This solution is added dropwise to the reaction mixture, ensuring the temperature remains constant.

  • The reaction mixture is then allowed to warm to 25 °C and stirred for 3 hours.[1]

  • Upon completion of the reaction, the mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (dichloromethane/methanol = 20/1) to yield methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate as a white solid.[1]

Part 2: Synthesis of this compound

This part of the protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ice

Procedure:

  • Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (e.g., 5.5 g, ~26.7 mmol) is dissolved in a mixture of methanol or THF and water.

  • An aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath.

  • The solution is acidified to a pH of 2-3 by the slow addition of 1M HCl, which will cause the product to precipitate.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

StepProductStarting MaterialReagentsYieldAppearance
1Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylateMethyl 5-amino-1H-1,2,4-triazole-3-carboxylateH₂SO₄, NaNO₂, CuBr, KBr58%[1]White Solid
2This compoundMethyl 5-bromo-1H-1,2,4-triazole-3-carboxylateNaOH or LiOH, HCl~90% (Estimated)Solid

Visualization of the Synthesis Workflow

SynthesisWorkflow Start Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate Step1 Step 1: Diazotization & Bromination Start->Step1 Intermediate Methyl 5-bromo-1H-1,2,4- triazole-3-carboxylate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct 5-Bromo-1H-1,2,4- triazole-3-carboxylic acid Step1->Intermediate Step2->FinalProduct Reagents1 1. H₂SO₄, NaNO₂, -3°C 2. CuBr, KBr Reagents1->Step1 Reagents2 1. NaOH or LiOH 2. HCl (aq) Reagents2->Step2

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic pathways and experimental protocols for the preparation of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The following sections outline two primary synthetic routes, starting from readily available precursors.

Synthetic Pathways

Two plausible synthetic pathways for the synthesis of this compound are presented below. Pathway 1 involves the direct bromination of a triazole precursor, while Pathway 2 utilizes a halogen-exchange reaction followed by carboxylation.

Pathway 1: Direct Bromination of 1H-1,2,4-triazole-3-carboxylic acid

This pathway is a straightforward approach that begins with the commercially available 1H-1,2,4-triazole-3-carboxylic acid. The key step is the selective bromination at the C5 position of the triazole ring.

Pathway 1: Direct Bromination start 1H-1,2,4-triazole-3-carboxylic acid product This compound start->product Bromination reagents Brominating Agent (e.g., NBS or Br2) Solvent

Diagram 1. Synthetic route via direct bromination.

Pathway 2: Halogen Exchange and Carboxylation of 3,5-Dibromo-1H-1,2,4-triazole

This alternative pathway starts with the readily synthesized 3,5-Dibromo-1H-1,2,4-triazole. The strategy involves a selective lithium-halogen exchange at one of the bromo positions, followed by quenching the resulting organolithium intermediate with carbon dioxide to introduce the carboxylic acid group.

Pathway 2: Halogen Exchange and Carboxylation start 3,5-Dibromo-1H-1,2,4-triazole intermediate 5-Bromo-3-lithio-1H-1,2,4-triazole start->intermediate Lithium-Halogen Exchange product This compound intermediate->product Carboxylation reagents1 1. n-BuLi, THF, -78 °C reagents2 2. CO2 (g) 3. H3O+ workup

Diagram 2. Synthetic route via halogen exchange and carboxylation.

Data Presentation

The following tables summarize the key starting materials, reagents, and conditions for the proposed synthetic pathways.

Table 1: Starting Materials and Reagents for Pathway 1

Starting MaterialBrominating AgentSolventTemperature
1H-1,2,4-triazole-3-carboxylic acidN-Bromosuccinimide (NBS) or Bromine (Br₂)Acetic Acid or DichloromethaneRoom Temperature to Reflux

Table 2: Starting Materials and Reagents for Pathway 2

Starting MaterialReagentsSolventTemperature
3,5-Dibromo-1H-1,2,4-triazole1. n-Butyllithium (n-BuLi)2. Carbon Dioxide (CO₂)Tetrahydrofuran (THF)-78 °C to Room Temperature

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic pathways.

Protocol 1: Synthesis of this compound via Direct Bromination

Objective: To synthesize this compound by direct bromination of 1H-1,2,4-triazole-3-carboxylic acid.

Materials:

  • 1H-1,2,4-triazole-3-carboxylic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • To the stirred solution, add the brominating agent (NBS or Br₂, 1.0-1.2 eq) portion-wise at room temperature. If using bromine, it should be added dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, it may be gently heated to reflux.

  • Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Outcome: The expected product is a white to off-white solid. The yield will depend on the specific conditions and scale of the reaction.

Protocol 2: Synthesis of this compound via Halogen Exchange and Carboxylation

Objective: To synthesize this compound from 3,5-Dibromo-1H-1,2,4-triazole.

Materials:

  • 3,5-Dibromo-1H-1,2,4-triazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid Carbon Dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes and needles

  • Dry ice/acetone bath

  • Standard workup and purification equipment

Procedure:

  • Preparation of the Organolithium Intermediate:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Carboxylation:

    • While maintaining the inert atmosphere, carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to yield this compound.

Expected Outcome: The final product is expected to be a solid. Yields for this type of transformation are typically moderate to good.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, workup, and purification of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Starting Materials and Reagents B Reaction Monitoring (TLC) A->B C Quenching B->C D Extraction C->D E Drying and Concentration D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, etc.) F->G

Diagram 3. General experimental workflow.

Application Notes and Protocols: 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its trifunctional nature, featuring a triazole ring, a bromine atom, and a carboxylic acid group, provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, further expanding the accessible chemical space.

This document provides an overview of the applications of this compound in the design and synthesis of biologically active molecules, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of substituted 1,2,4-triazole-3-carboxamides. The strategic functionalization of this scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 1,2,4-triazole scaffold has been successfully incorporated into numerous kinase inhibitors.

This compound serves as a key starting material for the synthesis of potent kinase inhibitors by enabling the introduction of various substituents that can interact with the kinase active site. A general synthetic strategy involves:

  • Amide Bond Formation: The carboxylic acid group is coupled with a desired amine to form the corresponding carboxamide.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step is crucial for introducing diversity and targeting specific interactions within the kinase binding pocket.

This two-step approach allows for the modular synthesis of a wide array of compounds for screening and optimization.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations involving this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of a 5-bromo-1H-1,2,4-triazole-3-carboxamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-bromo-1H-1,2,4-triazole-3-carboxamide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromo-1H-1,2,4-triazole-3-carboxamide with a boronic acid or boronate ester.

Materials:

  • 5-Bromo-1H-1,2,4-triazole-3-carboxamide derivative

  • Aryl or heteroaryl boronic acid/ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the 5-bromo-1H-1,2,4-triazole-3-carboxamide (1.0 eq), the corresponding boronic acid or ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1H-1,2,4-triazole-3-carboxamide.

Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
I EGFR25A5490.5
II VEGFR215HUVEC0.2
III CDK250MCF-71.2
IV Aurora A10HeLa0.8

Data is hypothetical and for illustrative purposes to demonstrate the potential of this compound class.

Visualizations

Logical Workflow for the Synthesis of Kinase Inhibitors

The following diagram illustrates the general synthetic workflow for preparing kinase inhibitors from this compound.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine (R-NH2) B->C D 5-Bromo-1H-1,2,4-triazole-3-carboxamide C->D F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) D->F E Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) E->F G 5-Aryl/Heteroaryl-1H-1,2,4-triazole-3-carboxamide (Kinase Inhibitor Candidate) F->G

Caption: Synthetic workflow for kinase inhibitor candidates.

Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway and the point of inhibition by a synthesized kinase inhibitor.

G cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Phosphorylation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activation Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->Proliferation Inhibitor Synthesized 1,2,4-Triazole Inhibitor Inhibitor->Kinase

Application Notes and Protocols for the Use of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is a critical component that significantly influences the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][5]

Triazole-containing linkers are frequently employed in PROTAC design due to their favorable characteristics, including metabolic stability and the ability to be synthesized efficiently via "click chemistry".[2][6] The 1,2,4-triazole scaffold, in particular, can provide a rigid and polar element within the linker, which can influence the orientation of the bound proteins and the solubility of the PROTAC.[7][8]

This document provides detailed application notes and protocols for the proposed use of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid as a versatile building block for PROTAC linkers. The presence of two distinct functional groups—a bromine atom and a carboxylic acid—on the triazole ring offers orthogonal handles for the sequential attachment of the POI and E3 ligase ligands, enabling modular and flexible PROTAC synthesis.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple protein copies.[9]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Proposed Synthesis of a PROTAC using this compound

The bifunctional nature of this compound allows for two primary synthetic strategies for its incorporation into a PROTAC:

  • Amide Coupling followed by Cross-Coupling: The carboxylic acid can be coupled to an amine-functionalized POI ligand or E3 ligase ligand via standard amide bond formation. The remaining bromo group on the triazole can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) with a suitably functionalized second ligand.

  • Cross-Coupling followed by Amide Coupling: Alternatively, the bromo group can first be utilized in a cross-coupling reaction, followed by the activation of the carboxylic acid for amide bond formation with the other ligand.

Below is a representative protocol for the first strategy.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and Suzuki Coupling

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Amide_Coupling Amine_Ligand Amine-functionalized POI or E3 Ligand Amine_Ligand->Amide_Coupling Intermediate Bromo-triazole-Linker-Ligand 1 Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (e.g., Pd catalyst, base) Intermediate->Suzuki_Coupling Boronic_Acid_Ligand Boronic acid-functionalized E3 or POI Ligand Boronic_Acid_Ligand->Suzuki_Coupling Final_PROTAC Final PROTAC Suzuki_Coupling->Final_PROTAC Purification Purification (e.g., RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Synthetic workflow for PROTAC synthesis.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized POI or E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the bromo-triazole-linker-ligand intermediate.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the bromo-triazole-linker-ligand intermediate (1.0 eq), the boronic acid or ester functionalized second ligand (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final PROTAC using preparative reverse-phase HPLC (RP-HPLC).

  • Characterize the final product by LC-MS and NMR spectroscopy.[10]

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of a novel PROTAC involves a series of in vitro assays to determine its efficacy and mechanism of action.

PROTAC_Evaluation_Workflow PROTAC Evaluation Workflow Start Novel PROTAC Degradation_Assay Western Blot for Protein Degradation Start->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability_Assay Mechanism_Validation Mechanism of Action Studies Start->Mechanism_Validation Dose_Response Determine DC50 & Dmax Degradation_Assay->Dose_Response Time_Course Determine Degradation Kinetics Degradation_Assay->Time_Course Cytotoxicity Assess Cytotoxicity (IC50) Viability_Assay->Cytotoxicity Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor Mechanism_Validation->Proteasome_Inhibitor E3_Ligase_Knockdown E3 Ligase Knockdown/ Knockout Mechanism_Validation->E3_Ligase_Knockdown

General experimental workflow for PROTAC characterization.
Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[10]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle-only control.

    • Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours for dose-response, or various time points for a time-course).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for evaluating PROTAC potency.[11][12]

Procedure:

  • Perform a Western blot experiment as described in Protocol 2 with a range of PROTAC concentrations.

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein band intensity to the loading control for each sample.

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on the cells.[12][13][14]

Materials (for MTT Assay):

  • 96-well tissue culture plates

  • PROTAC of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure (for MTT Assay):

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC and a vehicle control.

  • Incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Degradation Efficacy of a Hypothetical PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)
0 (Vehicle)100
185
1055
10020
100015
1000018

Table 2: Summary of Efficacy and Cytotoxicity Data

ParameterValue
DC5012 nM
Dmax85%
IC50 (72h)>10 µM

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its orthogonal functional groups allow for a modular and flexible approach to PROTAC design. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to efficiently advance their targeted protein degradation programs.

References

Application Notes and Protocols: 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery. Its rigid triazole core, combined with the reactive handles of a bromine atom and a carboxylic acid, makes it a versatile scaffold for the synthesis of complex bioactive molecules. Notably, this compound is emerging as a valuable component in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.

The 1,2,4-triazole moiety is a common feature in the linkers of PROTACs, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][2] These triazole-containing linkers are valued for their chemical stability, rigidity, and ability to influence the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.[3][4] The strategic placement of the triazole within the linker can significantly impact the efficacy of the resulting PROTAC.[3]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.

Application in PROTACs

This compound serves as a bifunctional linker precursor in PROTAC synthesis. The carboxylic acid allows for amide bond formation with a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The bromine atom can be converted to an azide, which can then be "clicked" to an alkyne-modified "warhead" that binds to the protein of interest (POI). This modular approach allows for the rapid assembly of PROTAC libraries with diverse linkers to optimize degradation activity.

Signaling Pathway of PROTAC Action

PROTACs are bifunctional molecules that induce the degradation of a target protein.[5][6] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[7] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->POI Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols describe a hypothetical workflow for the synthesis and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using this compound.

Synthesis of a BRD4-Targeting PROTAC

This synthesis involves a multi-step solution-phase approach.

Materials:

  • This compound

  • Pomalidomide derivative with a free amine (E3 ligase ligand)

  • JQ1 alkyne (BRD4 warhead)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Protocol 1: Synthesis of the Triazole-Pomalidomide Intermediate

  • Amide Coupling:

    • Dissolve this compound (1.0 eq), the pomalidomide derivative (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the bromo-triazole-pomalidomide intermediate.

  • Azide Formation:

    • Dissolve the bromo-triazole-pomalidomide intermediate (1.0 eq) and sodium azide (1.5 eq) in DMSO.

    • Heat the reaction mixture to 80°C for 6 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • The crude azide intermediate is typically used in the next step without further purification.

Protocol 2: Click Chemistry to Synthesize the Final PROTAC

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide intermediate from Protocol 1 (1.0 eq) and JQ1 alkyne (1.1 eq) in a 1:1 mixture of DMF and water.

    • Add sodium ascorbate (0.2 eq) and copper(I) iodide (0.1 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Steps Start1 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid Amide_Coupling Amide Coupling (PyBOP, DIPEA) Start1->Amide_Coupling Pomalidomide Pomalidomide-NH2 Pomalidomide->Amide_Coupling JQ1_alkyne JQ1-alkyne Click_Chemistry Click Chemistry (CuI, Ascorbate) JQ1_alkyne->Click_Chemistry Intermediate1 Bromo-triazole- pomalidomide Amide_Coupling->Intermediate1 Azide_Formation Azide Formation (NaN3) Intermediate2 Azido-triazole- pomalidomide Azide_Formation->Intermediate2 Final_PROTAC Final BRD4 PROTAC Click_Chemistry->Final_PROTAC Intermediate1->Azide_Formation Intermediate2->Click_Chemistry

Synthetic workflow for a hypothetical BRD4-targeting PROTAC.
Evaluation of PROTAC Efficacy

The efficacy of a novel PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

Materials:

  • Human cell line expressing the target protein (e.g., HeLa or HEK293 cells)

  • Cell culture medium and supplements

  • The synthesized PROTAC

  • Lysis buffer

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol 3: Determination of DC₅₀ and Dₘₐₓ by Western Blot

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium (e.g., from 0.1 nM to 10 µM).

    • Treat the cells with the different concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC₅₀ and Dₘₐₓ values.

DC50_Workflow Start Cell Seeding Treatment PROTAC Treatment (Serial Dilutions) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Analysis Data Analysis (Densitometry) Western_Blot->Analysis Result DC50 & Dmax Determination Analysis->Result

Workflow for determining PROTAC efficacy.

Quantitative Data Summary

The following table presents hypothetical data for a series of PROTACs synthesized using different linker lengths derived from this compound, targeting BRD4 for degradation.

PROTAC IDLinker MoietyDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ATriazole-(CH₂)₂5085
PROTAC-BTriazole-(CH₂)₄2592
PROTAC-CTriazole-(PEG)₂15>95
PROTAC-DTriazole-(PEG)₄3090

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its incorporation into linker design allows for the systematic optimization of degrader properties, leading to potent and selective protein degradation. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in the development of novel therapeutics based on targeted protein degradation.

References

Application Notes and Protocols: Synthesis and Utility of 5-Bromo-1H-1,2,4-triazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 5-Bromo-1H-1,2,4-triazole-3-carboxamide and its derivatives. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities, including antifungal and anticancer properties.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen bonding capacity, and its ability to act as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous therapeutic agents with broad-spectrum biological activities.[1][2][3] The introduction of a bromine atom at the 5-position of the 1,2,4-triazole-3-carboxamide core can significantly influence the compound's physicochemical properties and biological activity, making it a key target for the development of novel drug candidates.

Applications in Drug Development

Derivatives of 1,2,4-triazole-3-carboxamide have demonstrated significant potential in several therapeutic areas:

  • Antifungal Agents: 1,2,4-triazole derivatives are renowned for their potent antifungal activity.[1] They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[1]

  • Anticancer Agents: A growing body of evidence suggests that 1,2,4-triazole derivatives possess significant anticancer properties.[2][5] Their mechanisms of action are often multifaceted and can include the induction of cell cycle arrest and apoptosis.[6][7] Some derivatives have been shown to target key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) pathways.[2][8]

Synthetic Protocols

The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxamide can be approached through a multi-step process. A plausible synthetic route, based on available literature for related compounds, is outlined below. This proposed pathway involves the initial bromination of the 1,2,4-triazole ring, followed by the introduction and subsequent amidation of a carboxyl group.

Protocol 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Intermediate 1)

This protocol describes the bromination of 1H-1,2,4-triazole to yield the dibrominated intermediate.

Materials:

  • 1H-1,2,4-triazole

  • Bromine or N-bromosuccinimide (NBS)

  • Appropriate solvent (e.g., water, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1H-1,2,4-triazole in the chosen solvent.

  • Slowly add the brominating agent (e.g., 2-3 equivalents of bromine or NBS) to the solution while stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, the product may be extracted with a suitable organic solvent.

  • The crude product can be purified by recrystallization.

Quantitative Data (Representative):

ParameterValueReference
Starting Material1H-1,2,4-triazole[9]
Brominating AgentBromine[9]
Yield~74%[9]
Protocol 2: Proposed Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (Intermediate 2)

This proposed protocol involves the selective functionalization of 3,5-Dibromo-1H-1,2,4-triazole. This can be challenging, and an alternative would be the bromination of 1H-1,2,4-triazole-3-carboxylic acid. However, based on the available starting materials, a possible route is suggested. A more direct synthesis starting from a different precursor might be necessary if selectivity is low.

Materials:

  • 3,5-Dibromo-1H-1,2,4-triazole (Intermediate 1)

  • n-Butyllithium (n-BuLi)

  • Dry ice (solid CO2)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, inert atmosphere apparatus (e.g., Schlenk line)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert atmosphere, dissolve 3,5-Dibromo-1H-1,2,4-triazole in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for lithium-halogen exchange.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a proposed method and would require optimization. The regioselectivity of the lithium-halogen exchange may not be absolute.

Protocol 3: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxamide

This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product.

Materials:

  • This compound (Intermediate 2)

  • Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride)

  • Ammonia solution (aqueous or in a suitable solvent)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an anhydrous solvent. Add an excess of thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C in an ice bath. Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If the product remains in solution, extract with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the 5-Bromo-1H-1,2,4-triazole-3-carboxamide by recrystallization or column chromatography.

Quantitative Data (Representative for amidation of a related triazole ester):

ParameterValueReference
Starting MaterialMethyl 1H-1,2,4-triazole-3-carboxylate[10]
Reagent25% Ammonium hydroxide[10]
Yield85%[10]

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms of action for 5-Bromo-1H-1,2,4-triazole-3-carboxamide derivatives in cancer cells.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Bromo-1H-1,2,4-triazole-3-carboxamide Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and potential inhibition.

CDK4_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1S_Transition G1/S Phase Transition E2F->G1S_Transition Activates Inhibitor 5-Bromo-1H-1,2,4-triazole-3-carboxamide Derivative Inhibitor->CDK46

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid as a versatile starting material for the synthesis of novel anticancer agents. The protocols detailed below are based on established synthetic methodologies for 1,2,4-triazole derivatives and their subsequent biological evaluation.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties. The unique structural and electronic features of the triazole ring allow it to act as a bioisostere for amide and ester groups, enabling interactions with various biological targets. Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of crucial enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways. One particularly significant mechanism of action for triazole-based compounds is the inhibition of tubulin polymerization, a critical process in cell division.

This compound is a valuable building block for the synthesis of novel anticancer candidates. The presence of a carboxylic acid group at the 3-position allows for straightforward derivatization into amides and esters, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. The bromo substituent at the 5-position can also be utilized for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of compounds for anticancer screening.

Data Presentation: Anticancer Activity of 1,2,4-Triazole Derivatives

While specific anticancer activity data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related 1,2,4-triazole derivatives against various human cancer cell lines. This data provides a strong rationale for the exploration of derivatives from the specified starting material.

Table 1: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Data extracted from screening against a panel of 58 human cancer cell lines at a single dose of 10 µM.[1][2][3] The values represent the percentage of growth inhibition (PGI).

Compound IDSubstituent (Aryl group)Most Sensitive Cell LinePGI (%)
4a 4-FluorophenylSNB-75 (CNS Cancer)35.21
4b 4-ChlorophenylSNB-75 (CNS Cancer)38.11
4c 4-BromophenylSNB-75 (CNS Cancer)36.45
4d 4-MethylphenylSNB-75 (CNS Cancer)32.87
4e 2-ChlorophenylSNB-75 (CNS Cancer)41.25
4f 2-MethylphenylSNB-75 (CNS Cancer)30.12
4g 2-MethoxyphenylUO-31 (Renal Cancer)33.45
4h 3-ChlorophenylSNB-75 (CNS Cancer)34.98
4i 2,6-DimethylphenylSNB-75 (CNS Cancer)38.94
4j 2,4-DichlorophenylSNB-75 (CNS Cancer)37.54

Table 2: IC50 Values of Various 1,2,4-Triazole Carboxamide and Other Derivatives Against Different Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Thiadiazole-1,2,4-triazole amidesMCF-70.10 ± 0.084 to 11.5 ± 6.49[Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives...]
1,2,4-Thiadiazole-1,2,4-triazole amidesMDA-MB-2310.15 ± 0.092 to 10.2 ± 5.21[Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives...]
1,2,4-Thiadiazole-1,2,4-triazole amidesA5490.21 ± 0.11 to 9.8 ± 4.32[Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives...]
1,2,4-Thiadiazole-1,2,4-triazole amidesDU-1450.18 ± 0.10 to 11.1 ± 6.12[Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives...]
Amide linked 1,4-disubstituted 1,2,3-triazolesPC3Good activity reported[Design, synthesis, anticancer and antioxidant activities of amide linked 1,4-disubstituted...]
Amide linked 1,4-disubstituted 1,2,3-triazolesA549Good activity reported[Design, synthesis, anticancer and antioxidant activities of amide linked 1,4-disubstituted...]
Amide linked 1,4-disubstituted 1,2,3-triazolesMIAPACAGood activity reported[Design, synthesis, anticancer and antioxidant activities of amide linked 1,4-disubstituted...]
Amide linked 1,4-disubstituted 1,2,3-triazolesFr2Good activity reported[Design, synthesis, anticancer and antioxidant activities of amide linked 1,4-disubstituted...]
1,2,4-triazole-pyridine hybridsB16F1041.12 to 61.11[Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate amine (R-NH₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM or THF.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Bromo-1H-1,2,4-triazole-3-carboxamide derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and cytotoxicity.[4][5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37 °C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway

G Triazole 1,2,4-Triazole Derivative Tubulin αβ-Tubulin Heterodimers Triazole->Tubulin Binds to Colchicine Binding Site Microtubule Microtubule Polymerization Triazole->Microtubule Inhibition Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis G Start 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Amidation Amide Formation (Reaction with Amines) Activation->Amidation Purification Purification (Column Chromatography) Amidation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

References

Application Notes and Protocols for the Development of COX-2 Inhibitors from 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a well-established target for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The 1,2,4-triazole scaffold has emerged as a promising heterocyclic core for the design of potent and selective COX-2 inhibitors.[2][3] This document outlines the application of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid as a versatile starting material for the synthesis of novel COX-2 inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR). The carboxylic acid group at the 3-position can be readily converted into esters and amides, which are known to be important for interacting with the active site of the COX-2 enzyme.

Synthetic Protocols

The general synthetic strategy involves a three-step process: (1) esterification of the carboxylic acid, (2) amidation of the resulting ester, and (3) diversification at the 5-position via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its methyl ester, which is a more versatile intermediate for subsequent amidation and coupling reactions.

Materials:

  • This compound

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension under a fume hood. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Gently reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid, methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Amidation of Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate

This protocol details the synthesis of the corresponding carboxamide, a common functional group in many COX-2 inhibitors.

Materials:

  • Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Ammonia solution in methanol (e.g., 7N)

  • Sealed reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a solution of ammonia in methanol.[4]

  • Transfer the solution to a sealed reaction vessel.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the conversion of the starting material by TLC.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude 5-Bromo-1H-1,2,4-triazole-3-carboxamide can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-1,2,4-triazole-3-carboxamide

This protocol describes the introduction of various aryl or heteroaryl groups at the 5-position of the triazole ring.

Materials:

  • 5-Bromo-1H-1,2,4-triazole-3-carboxamide (or the corresponding methyl ester)

  • Aryl/heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Reaction vessel suitable for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 5-Bromo-1H-1,2,4-triazole-3-carboxamide (1.0 eq), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.[5][6]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-1H-1,2,4-triazole-3-carboxamide.

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes using a fluorometric method.[2][7][8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dilute the COX enzymes, COX probe, and arachidonic acid to their working concentrations in COX Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute these solutions with COX Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • 100% Initial Activity (Control) Wells: Add Assay Buffer, Heme, COX Probe, the respective enzyme (COX-1 or COX-2), and DMSO (without inhibitor).

    • Background Wells: Add Assay Buffer, Heme, and COX Probe (no enzyme).

    • Inhibitor Wells: Add Assay Buffer, Heme, COX Probe, the respective enzyme, and the diluted test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes using a fluorescence plate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from all readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative 1,2,4-triazole derivatives from the literature. This data can be used as a benchmark for newly synthesized compounds.

Compound IDR Group (at 5-position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib -14.70.05294[9]
Indomethacin -0.250.073.57[9]
Comp. A 4-Fluorophenyl>10000.47>2127[10]
Comp. B 4-Methoxyphenyl>10000.08>12500[10]
Comp. C 4-Chlorophenyl>10001662.5[10]
Comp. D 3,4-Dimethoxyphenyl>10000.79>1265[10]
Comp. E 4-Nitrophenyl117.81.7666.9[9]

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid ester Esterification (Protocol 1) start->ester SOCl₂, MeOH amide Amidation (Protocol 2) ester->amide NH₃/MeOH suzuki Suzuki Coupling (Protocol 3) amide->suzuki Ar-B(OH)₂, Pd catalyst, Base library Library of 5-Aryl-1H-1,2,4-triazole- 3-carboxamides suzuki->library screening In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Protocol) library->screening data_analysis Data Analysis (IC₅₀ & Selectivity Index) screening->data_analysis sar_analysis SAR Studies data_analysis->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of COX-2 inhibitors.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Inflammatory Stimuli) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H₂ (PGH₂) peroxidase->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 5-Aryl-1,2,4-triazole COX-2 Inhibitor inhibitor->cox2 inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

structure_activity_relationship cluster_pos3 Position 3 cluster_pos5 Position 5 scaffold Core Scaffold: 1,2,4-Triazole pos3 Carboxamide (CONH₂) - Essential for activity - H-bonding interactions scaffold->pos3 pos5 Aryl/Heteroaryl Group (R) - Binds to hydrophobic pocket - Electron-donating groups (e.g., OMe) on the aryl ring often increase potency scaffold->pos5

Caption: Key structure-activity relationships for 1,2,4-triazole based COX-2 inhibitors.

References

Application Notes and Protocols: Esterification of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline two primary methods for ester synthesis, a summary of reaction parameters, and a generalized experimental workflow.

Introduction

This compound and its ester derivatives are important building blocks in medicinal chemistry. The ester moiety can serve as a protecting group or be a crucial part of the final active molecule. The protocols described herein provide reliable methods for obtaining the corresponding esters in good yields and purity.

Key Esterification Protocols

Two principal methods for the esterification of this compound are presented: an acid chloride-mediated esterification and a classic Fischer-Speier acid-catalyzed esterification.

Protocol 1: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This protocol is adapted from a procedure for a structurally similar compound, 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid.[1]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

  • Fume hood

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the anhydrous alcohol (e.g., methanol, 10-20 volumes).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly and dropwise, add thionyl chloride (1.2-1.5 eq) to the stirred suspension. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for methanol, this is approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol and thionyl chloride under reduced pressure using a rotary evaporator.

    • Carefully add water to the residue to quench any remaining reactive species.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4][5] To drive the reaction to completion, a large excess of the alcohol is typically used, and a strong acid catalyst is employed.

Materials:

  • This compound

  • Absolute alcohol (e.g., ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in a large excess of the absolute alcohol (which also serves as the solvent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-12 hours. The reaction progress should be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction, especially with less volatile alcohols.[2]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess alcohol.

    • Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the esterification of a closely related substrate, 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid, to its methyl ester.[1] These values can serve as a starting point for the optimization of the esterification of this compound.

ParameterThionyl Chloride Method
Starting Material 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid
Reagents Thionyl chloride, Methanol
Temperature 60 °C
Reaction Time 5 hours
Yield 92.3%
Purity (HPLC) 98.9%

Experimental Workflow

The general workflow for the esterification of this compound is depicted in the following diagram.

Esterification_Workflow Start Start: This compound Reaction Esterification Reaction (Protocol 1 or 2) Start->Reaction Alcohol, Catalyst/Reagent Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Crude Product Product Final Product: Ester Derivative Purification->Product

Caption: General workflow for the synthesis of esters of this compound.

References

Application Notes and Protocols for the Functionalization of the Bromine on 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the bromine atom on 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole scaffold in numerous therapeutic agents. The functionalization at the 5-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The protocols outlined below cover key transformation strategies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution. To circumvent potential interference from the carboxylic acid and the triazole N-H proton during these reactions, the protocols are based on the methyl or ethyl ester of the starting material. A procedure for the initial esterification and final hydrolysis is also provided.

Esterification of this compound

The carboxylic acid functionality can be conveniently protected as a methyl or ethyl ester to prevent unwanted side reactions during subsequent coupling reactions.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol/Ethanol

This protocol describes a general procedure for the esterification of this compound.

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the functionalization of the bromine atom on the esterified 1,2,4-triazole core using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with an arylboronic acid.

Materials:

  • Methyl or Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 5-aryl-1H-1,2,4-triazole-3-carboxylate product.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851275-85
44-Fluorophenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001082-92

Note: Yields are estimated based on similar reactions on related heterocyclic systems and may require optimization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Bromo-triazole ester - Arylboronic acid - Base (e.g., K₂CO₃) - Pd Catalyst B Add Degassed Solvent (e.g., Toluene/H₂O) A->B Under Inert Atmosphere C Heat Mixture (80-100 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool & Dilute (EtOAc, H₂O) D->E Upon Completion F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I 5-Aryl-triazole Ester Product H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities at the 5-position of the triazole ring, which are valuable handles for further transformations such as click chemistry.

This protocol provides a general procedure for the Sonogashira coupling of methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with a terminal alkyne.[1]

Materials:

  • Methyl or Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) salt (e.g., CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[1]

  • Evacuate and backfill the flask with argon three times.[1]

  • Add the anhydrous solvent (e.g., DMF) and triethylamine (2.0 eq) via syringe.[1]

  • Add the terminal alkyne (1.2 eq) dropwise.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4-6 hours, or at room temperature for 12-24 hours, depending on the substrate.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1H-1,2,4-triazole-3-carboxylate.

Data Presentation: Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-690-95[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux8High
41-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF601085-90

Note: Yields are estimated based on similar reactions on related heterocyclic systems and may require optimization.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Bromo-triazole ester - Pd Catalyst - CuI B Add Solvent & Base (e.g., DMF, Et₃N) A->B Under Inert Atmosphere C Add Terminal Alkyne B->C Under Inert Atmosphere D Heat Mixture (RT to 80 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench & Extract (NH₄Cl, EtOAc) E->F Upon Completion G Wash, Dry & Concentrate F->G H Column Chromatography G->H I 5-Alkynyl-triazole Ester Product H->I

Caption: Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the triazole core with a wide variety of primary and secondary amines.

This protocol details a general procedure for the Buchwald-Hartwig amination of methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.

Materials:

  • Methyl or Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Amine (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq).

  • Add the methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and the base (e.g., NaOtBu, 1.5 eq).

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).

  • Heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to afford the 5-amino-1H-1,2,4-triazole-3-carboxylate derivative.

Data Presentation: Buchwald-Hartwig Amination

EntryAminePd Precursor/Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1AnilinePd₂(dba)₃ (1) / XPhos (2)NaOtBuToluene10018
2MorpholinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃Dioxane11024
3BenzylaminePd₂(dba)₃ (1.5) / BrettPhos (3)K₃PO₄Toluene10020
4n-ButylaminePd(OAc)₂ (2) / DavePhos (4)NaOtBuDioxane9016

Note: Yields are estimated based on similar reactions on related heterocyclic systems and may require optimization.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd Precursor & Ligand - Bromo-triazole ester - Base (e.g., NaOtBu) B Add Solvent & Amine (e.g., Toluene) A->B Under Inert Atmosphere C Heat Mixture (80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool & Filter through Celite D->E Upon Completion F Aqueous Work-up E->F G Dry & Concentrate F->G H Column Chromatography G->H I 5-Amino-triazole Ester Product H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom with strong nucleophiles, such as thiolates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols

This protocol describes a general procedure for the SNAr reaction of methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate with a thiol.

Materials:

  • Methyl or Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Thiol (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or NaH, 1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a stirred solution of the thiol (1.1 eq) in the anhydrous solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add the methyl or ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and stir for 2-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-thioether-1H-1,2,4-triazole-3-carboxylate.

Data Presentation: Nucleophilic Aromatic Substitution

EntryThiolBaseSolventTemp (°C)Time (h)Typical Yield (%)
1ThiophenolK₂CO₃DMF80480-90
2Benzyl mercaptanNaHTHF60675-85
3EthanethiolK₂CO₃DMAc100370-80

Note: Yields are estimated based on similar reactions on related heterocyclic systems and may require optimization.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Generate Thiolate: - Thiol + Base (e.g., K₂CO₃ in DMF) B Add Bromo-triazole Ester A->B C Heat Mixture (60-100 °C) B->C D Monitor Progress (TLC) C->D E Quench with Water & Extract D->E Upon Completion F Wash, Dry & Concentrate E->F G Column Chromatography F->G H 5-Thioether-triazole Ester Product G->H

Caption: Workflow for Nucleophilic Aromatic Substitution.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis of 5-substituted-1H-1,2,4-triazole-3-carboxylic acids is the hydrolysis of the ester group.

Experimental Protocol: Ester Hydrolysis

This protocol describes a general procedure for the hydrolysis of the methyl or ethyl ester.

Materials:

  • 5-Substituted-1H-1,2,4-triazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent system (e.g., THF/Water or Methanol/Water)

  • Hydrochloric acid (HCl, e.g., 1M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-substituted-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final 5-substituted-1H-1,2,4-triazole-3-carboxylic acid.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Ester in THF/H₂O B Add Base (e.g., LiOH) A->B C Stir at RT B->C D Remove THF C->D Upon Completion E Acidify with HCl D->E F Isolate Product (Filtration or Extraction) E->F G Final Carboxylic Acid Product F->G

Caption: Workflow for Ester Hydrolysis.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid and its ester derivatives. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted 1,2,4-triazoles. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided experimental details are based on established methodologies for similar heterocyclic systems and should be adapted and optimized for specific substrates and scales.

Due to the potential for the carboxylic acid group to interfere with the catalytic cycle, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organic halide and an organoboron compound. For this compound derivatives, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the triazole ring.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8012Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001670-90
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101260-85
4Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001865-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. The use of the free carboxylic acid may require stronger bases or different catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate

Materials:

  • Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-1,2,4-triazole-3-carboxylate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromotriazole Ester - Boronic Acid - Base B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Solvents: Dioxane/Water B->C D Heat to 100°C under Inert Atmosphere C->D E Stir for 16h D->E F Cool & Dilute E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Product I->Product 5-Aryl-1H-1,2,4-triazole- 3-carboxylate

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction allows for the coupling of the bromotriazole with an alkene to introduce a vinyl substituent at the 5-position. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Data Presentation: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001260-80
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile802450-75
3AcrylonitrilePd₂(dba)₃ (1.5)Tri-tert-butylphosphine (3)Cy₂NMeDioxane1201855-70
Experimental Protocol: Heck Reaction of Ethyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate

Materials:

  • Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck_Reaction_Workflow Start Start Reactants Combine in Sealed Tube: - Bromotriazole Ester - Catalyst & Ligand Start->Reactants Inert Evacuate & Backfill with Inert Gas Reactants->Inert Additives Add via Syringe: - Solvent (DMF) - Alkene - Base (Et₃N) Inert->Additives Reaction Heat to 100°C for 12h Additives->Reaction Workup Cool, Dilute, & Aqueous Wash Reaction->Workup Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify Product 5-Vinyl-1H-1,2,4-triazole- 3-carboxylate Purify->Product

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromotriazole and a terminal alkyne, providing access to alkynyl-substituted 1,2,4-triazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60875-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDioxane801270-85
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF501065-80
Experimental Protocol: Sonogashira Coupling of Ethyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate

Materials:

  • Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_RBr R-Pd(II)L₂-Br Pd0->PdII_RBr Oxidative Addition (R-Br) PdII_R_Alkyne R-Pd(II)L₂(C≡CR') PdII_RBr->PdII_R_Alkyne Transmetalation Cu_Acetylide Cu-C≡CR' PdII_R_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI CuI CuI->Cu_Acetylide Alkyne + Base Cu_Acetylide->CuI Transmetalation Buchwald_Hartwig_Logic Start Start with Bromotriazole Ester & Amine Catalyst_System Select Catalyst System (Pd Source + Ligand) Start->Catalyst_System Base_Selection Choose Base (e.g., NaOt-Bu, K₃PO₄) Start->Base_Selection Solvent_Choice Select Solvent (e.g., Toluene, Dioxane) Start->Solvent_Choice Reaction_Conditions Set Reaction Temperature & Time Catalyst_System->Reaction_Conditions Base_Selection->Reaction_Conditions Solvent_Choice->Reaction_Conditions Product_Formation Formation of 5-Amino-1H-1,2,4-triazole- 3-carboxylate Reaction_Conditions->Product_Formation

References

Application Notes and Protocols for the Analytical HPLC Method of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. As a polar acidic molecule, its analysis by High-Performance Liquid Chromatography (HPLC) presents challenges, particularly in achieving adequate retention on conventional reversed-phase columns.[1][2][3] This document provides a detailed protocol for a robust analytical HPLC method suitable for the quantification and purity assessment of this compound. The proposed method utilizes a reversed-phase approach with a polar-modified stationary phase and an acidic mobile phase to ensure reliable retention and sharp peak shapes.

The principles outlined are based on established methodologies for analyzing polar compounds, which often require specialized columns or mobile phase conditions to overcome poor retention.[4][5] For instance, the use of highly aqueous mobile phases necessitates columns resistant to phase collapse, such as those with phenyl or polar-embedded ligands.[2][5] Furthermore, controlling the pH of the mobile phase is critical for acidic analytes to suppress ionization and enhance retention.[1]

Recommended HPLC Method

This method is designed to provide a starting point for the analysis of this compound and can be further optimized as needed.

Chromatographic Conditions

ParameterRecommended Condition
HPLC Column Polar-Embedded C18 (e.g., ACE Excel C18-PFP, Waters Atlantis T3) or Aqueous C18 (e.g., Thermo Scientific Acclaim PolarAdvantage II), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm or 220 nm
Sample Diluent Water/Acetonitrile (90:10, v/v)

Rationale for Method Selection:

  • Column: A polar-embedded or aqueous-compatible C18 column is chosen to provide enhanced retention for the polar analyte and prevent phase collapse in the highly aqueous initial mobile phase conditions.[4][5]

  • Mobile Phase: A low pH mobile phase using formic acid is selected to keep the carboxylic acid group in its protonated, less polar form, thereby increasing its retention on the reversed-phase column.[1] Formic acid is also volatile, making the method compatible with mass spectrometry (MS) detection if desired.[6]

  • Detection: A lower UV wavelength (210-220 nm) is often suitable for compounds with limited chromophores.[7]

Experimental Protocols

This section provides detailed procedures for reagent preparation, standard and sample preparation, and the analytical workflow.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid (≥98% purity)

  • 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

3. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

4. Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Water/Acetonitrile, 90:10).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to create a calibration curve covering the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the sample diluent to achieve a final concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

6. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Acquire the chromatograms for the specified run time.

  • Process the data to determine the peak area and retention time for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

System Suitability

Before sample analysis, perform a system suitability test by injecting a mid-concentration standard solution multiple times (n=5). The results should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% FA in Water) (B: 0.1% FA in ACN) Equilibrate System Equilibration MobilePhase->Equilibrate Standard Standard Preparation (Stock & Dilutions) Inject Inject Samples & Standards Standard->Inject Sample Sample Preparation (Dissolve & Filter) Sample->Inject Equilibrate->Inject Run Chromatographic Run (Gradient Elution) Inject->Run Detect UV Detection (210 nm) Run->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Method_Selection node_rect node_rect start Analyte Polarity? node_rect_rp Standard Reversed-Phase (e.g., C18) start->node_rect_rp Non-Polar polar_acidic Acidic or Basic? start->polar_acidic Polar node_rect_hil HILIC polar_acidic->node_rect_hil Neutral acidic Sufficient Retention on RP? polar_acidic->acidic Acidic node_rect_rp_aq Aqueous RP / Polar-Embedded + Acidic Mobile Phase acidic->node_rect_rp_aq Yes node_rect_mm Mixed-Mode / Ion-Pair or HILIC acidic->node_rect_mm No

References

Application Note: LC-MS Characterization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are a class of heterocyclic compounds significant in medicinal chemistry and drug development. The 1,2,4-triazole ring is a key structural motif in numerous bioactive molecules.[1] Accurate characterization and quantification of these polar compounds are crucial for synthesis validation, metabolic studies, and quality control. However, their high polarity and potential for poor fragmentation efficiency present analytical challenges for traditional chromatographic methods.[2][3] This application note provides a detailed protocol for the characterization of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique that combines the separation capabilities of LC with the sensitive and selective detection of MS.[2]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of the polar triazole derivatives. An acidic mobile phase modifier is used to ensure consistent ionization and improve peak shape. Detection is achieved using an electrospray ionization (ESI) source coupled to a mass spectrometer. ESI is well-suited for polar molecules, and operating in both positive and negative ion modes allows for comprehensive characterization. Negative ion mode is particularly useful for detecting the deprotonated parent molecule [M-H]⁻ due to the acidic carboxylic acid group, while positive ion mode can provide complementary fragmentation data for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing structural confirmation and enabling quantitative analysis via Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

For complex matrices such as plasma, urine, or environmental samples, a solid-phase extraction (SPE) cleanup is recommended to remove interferences and concentrate the analytes.[4][5]

  • Materials:

    • SPE Cartridges: Carbon-based or mixed-mode cartridges suitable for polar compounds (e.g., Supelco ENVI-Carb Plus).[4]

    • Conditioning Solvent: Methanol

    • Equilibration Solvent: HPLC Grade Water

    • Wash Solvent: 5% Methanol in Water

    • Elution Solvent: 80:20 Acetonitrile/Methanol with 0.1% Formic Acid

    • Sample: Dissolved in an appropriate solvent (e.g., water/methanol mixture).

  • Protocol:

    • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 3 mL of HPLC grade water through the cartridge. Do not allow the sorbent to dry.

    • Sample Loading: Load 1-5 mL of the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Pass 3 mL of the wash solvent through the cartridge to remove non-polar and weakly retained impurities.

    • Elution: Elute the target analytes with 2 mL of the elution solvent into a clean collection tube.

    • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

Due to the polar nature of these compounds, a column designed for aqueous mobile phases or a mixed-mode column is recommended.[3][6]

  • Instrument: Agilent 1260 Infinity HPLC System or equivalent.[7]

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) with good aqueous stability.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 5 µL.[3]

3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 6120 Mass Spectrometer or equivalent triple quadrupole/Q-TOF system.[7]

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative switching, or separate runs.

  • Capillary Voltage: 3500 V (Positive), -3000 V (Negative).

  • Drying Gas (N₂) Temperature: 350 °C.

  • Drying Gas (N₂) Flow: 10 L/min.[1]

  • Nebulizer Pressure: 35 psi.[3]

  • Scan Mode:

    • Full Scan: m/z 50–400 for initial characterization and identification of parent ions.

    • MS/MS (Product Ion Scan): Select the precursor ion of interest (e.g., m/z 191.9 for the parent compound in negative mode) and apply collision energy (e.g., 10-30 eV) to generate fragment ions for structural elucidation.

Data Presentation

Quantitative data for the parent compound and potential derivatives are summarized below. The exact m/z values will depend on the specific derivative and ionization mode. The bromine atom results in a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that should be visible in the mass spectrum for all bromine-containing ions.

Table 1: Expected LC-MS Data for this compound and Derivatives

Compound NameMolecular FormulaExact Mass ( g/mol )Expected Precursor Ion [M-H]⁻ (m/z)Expected Precursor Ion [M+H]⁺ (m/z)Potential Key Fragments (m/z)
This compoundC₃H₂BrN₃O₂190.93190.0 / 192.0192.0 / 194.0Loss of CO₂ (-44), Loss of Br (-79/81), Triazole ring cleavage
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylateC₄H₄BrN₃O₂204.95-206.0 / 208.0Loss of OCH₃ (-31), Loss of COOCH₃ (-59), Loss of Br (-79/81)
5-Bromo-1H-1,2,4-triazole-3-carboxamideC₃H₃BrN₄O189.95189.0 / 191.0191.0 / 193.0Loss of CONH₂ (-44), Loss of Br (-79/81), Loss of NH₃ (-17)

Note: m/z values are listed for the most abundant isotopes (e.g., ⁷⁹Br). The corresponding ion with the ⁸¹Br isotope will be observed at +2 Da with similar intensity.

Expected Fragmentation Patterns

The fragmentation of 1,2,4-triazole derivatives is influenced by the substituents.[1] For this compound, common fragmentation pathways include:

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group, especially in negative ion mode.

  • Loss of Halogen: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).[8]

  • Ring Cleavage: The triazole ring can undergo cleavage, often involving the loss of N₂ (28 Da) or HCN (27 Da), leading to characteristic fragment ions.[1]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis for the LC-MS characterization of the target compounds.

LCMS_Workflow LC-MS Workflow for Triazole Derivatives cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Condition 2. SPE: Condition (Methanol) Sample->Condition Equilibrate 3. SPE: Equilibrate (Water) Condition->Equilibrate Load 4. SPE: Load Sample Equilibrate->Load Wash 5. SPE: Wash (5% MeOH) Load->Wash Elute 6. SPE: Elute (ACN/MeOH + FA) Wash->Elute DryRecon 7. Dry & Reconstitute Elute->DryRecon Inject 8. Inject into LC System DryRecon->Inject Separate 9. LC Separation (C18 Gradient) Inject->Separate Ionize 10. ESI Ionization (+/- Mode) Separate->Ionize Detect 11. MS Detection (Full Scan / MSMS) Ionize->Detect Process 12. Data Acquisition Detect->Process Identify 13. Peak Identification (Retention Time, m/z) Process->Identify Characterize 14. Structural Characterization (Fragmentation Analysis) Identify->Characterize Quantify 15. Quantification (Peak Area) Characterize->Quantify Report 16. Final Report Quantify->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed:

  • Direct Bromination: This method involves the direct electrophilic bromination of the 1H-1,2,4-triazole-3-carboxylic acid starting material. Achieving high selectivity for the desired C5-mono-brominated product can be a challenge.

  • Sandmeyer Reaction: This route utilizes 5-Amino-1H-1,2,4-triazole-3-carboxylic acid as a precursor. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2]

Q2: I am observing a low yield in my direct bromination reaction. What are the potential causes?

A2: Low yields in direct bromination can stem from several factors:

  • Suboptimal Brominating Agent: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and reaction conditions significantly impacts yield.

  • Reaction Temperature: Inadequate temperature control can lead to either a sluggish reaction or the formation of undesired byproducts.

  • Poor Regioselectivity: The carboxylic acid group influences the electron density of the triazole ring, potentially leading to bromination at other positions or the formation of di-brominated products.

  • Incomplete Reaction: Insufficient reaction time can result in a significant amount of unreacted starting material.

Q3: During the Sandmeyer reaction, I am getting a complex mixture of products. What could be the issue?

A3: A complex product mixture in a Sandmeyer reaction often points to issues with the diazotization step or the subsequent displacement reaction:

  • Incomplete Diazotization: If the formation of the diazonium salt from 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is not complete, the remaining starting material can lead to impurities.

  • Decomposition of Diazonium Salt: Diazonium salts can be unstable. If the temperature is not kept low during its formation and subsequent reaction, decomposition can occur, leading to various side products.

  • Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used, leading to hydroxylated or other undesired byproducts.

Troubleshooting Guides

Route 1: Direct Bromination of 1H-1,2,4-triazole-3-carboxylic acid

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Inefficient BrominationOptimize the choice and stoichiometry of the brominating agent. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or acetic acid can offer better selectivity than elemental bromine.
Suboptimal Reaction TemperatureCarefully control the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Incomplete ReactionExtend the reaction time. Monitor the consumption of the starting material to determine the optimal reaction duration.
Product DegradationAvoid harsh work-up conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Issue 2: Formation of Di-brominated Byproducts

Potential Cause Troubleshooting Suggestion
Excess Brominating AgentUse a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.
High Reaction TemperaturePerform the reaction at a lower temperature to favor mono-bromination.
Inadequate MixingEnsure efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of the brominating agent.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Suggestion
Co-precipitation of Starting Material and ProductUtilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the product from the unreacted starting material.
Presence of Isomeric ByproductsRecrystallization from a suitable solvent system (e.g., water, ethanol/water) may help in isolating the desired isomer.
Route 2: Sandmeyer Reaction of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete DiazotizationEnsure the complete dissolution of the starting amino-triazole in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the diazotization process.
Premature Decomposition of Diazonium SaltUse the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Avoid allowing the solution to warm up.
Inefficient Copper CatalysisUse a freshly prepared solution of copper(I) bromide. Ensure the catalyst is fully dissolved or suspended in the reaction mixture.

Issue 2: Formation of Hydroxylated Byproduct (5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acid)

Potential Cause Troubleshooting Suggestion
Reaction with WaterMinimize the amount of water in the reaction mixture. Use concentrated hydrobromic acid.
High Reaction TemperatureMaintain the recommended temperature for the Sandmeyer reaction. Higher temperatures can favor the undesired hydroxylation side reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (Precursor for Route 2)

This protocol is adapted from general procedures for the synthesis of similar compounds.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride in water.

  • Addition of Reagents: Add an equimolar amount of a suitable dicarbonyl precursor, such as glyoxylic acid.

  • Cyclization: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, adjust the pH to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from water or an ethanol/water mixture to obtain pure 5-Amino-1H-1,2,4-triazole-3-carboxylic acid.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[1][2]

  • Diazotization:

    • Dissolve 5-Amino-1H-1,2,4-triazole-3-carboxylic acid in a mixture of hydrobromic acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature between 0-10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Direct Bromination Route 2: Sandmeyer Reaction
Starting Material 1H-1,2,4-triazole-3-carboxylic acid5-Amino-1H-1,2,4-triazole-3-carboxylic acid
Key Reagents Brominating agent (e.g., NBS, Br₂)NaNO₂, HBr, CuBr
Potential Byproducts Di-brominated triazoles, isomeric mono-brominated products5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acid, unreacted starting material
Typical Yield Range Variable, depends on selectivityModerate to good
Key Challenges Achieving high regioselectivity, controlling over-brominationHandling of potentially unstable diazonium salt, suppression of side reactions

Table 2: Characterization Data for this compound

Property Value Reference
Molecular Formula C₃H₂BrN₃O₂[5]
Molecular Weight 191.97 g/mol [5]
Appearance Off-white to pale yellow solid-
Purity (typical) >95%[5]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Sandmeyer Reaction A1 1H-1,2,4-triazole-3-carboxylic acid B1 Bromination (e.g., NBS, Acetonitrile) A1->B1 C1 This compound B1->C1 D1 Purification (Chromatography/Recrystallization) C1->D1 A2 5-Amino-1H-1,2,4-triazole-3-carboxylic acid B2 Diazotization (NaNO₂, HBr, 0-5 °C) A2->B2 C2 Diazonium Salt Intermediate B2->C2 D2 Sandmeyer Reaction (CuBr, HBr) C2->D2 E2 This compound D2->E2 F2 Purification (Extraction/Chromatography) E2->F2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions_db Direct Bromination Troubleshooting cluster_solutions_sr Sandmeyer Reaction Troubleshooting start Low Yield or Impure Product route_selection Which synthetic route was used? start->route_selection direct_bromination Direct Bromination route_selection->direct_bromination Route 1 sandmeyer Sandmeyer Reaction route_selection->sandmeyer Route 2 db_issue1 Check for over-bromination (di-bromo byproduct) direct_bromination->db_issue1 db_issue2 Check for incomplete reaction direct_bromination->db_issue2 db_issue3 Confirm regioselectivity direct_bromination->db_issue3 sr_issue1 Check for incomplete diazotization sandmeyer->sr_issue1 sr_issue2 Check for diazonium salt decomposition sandmeyer->sr_issue2 sr_issue3 Check for hydroxylated byproduct sandmeyer->sr_issue3 db_solution1 Reduce brominating agent stoichiometry Lower reaction temperature db_issue1->db_solution1 db_solution2 Increase reaction time Optimize temperature db_issue2->db_solution2 db_solution3 Use milder brominating agent (NBS) Analyze product mixture carefully (NMR, LC-MS) db_issue3->db_solution3 sr_solution1 Ensure low temperature (0-5 °C) Use fresh sodium nitrite solution sr_issue1->sr_solution1 sr_solution2 Use diazonium salt immediately Maintain low temperature sr_issue2->sr_solution2 sr_solution3 Minimize water in reaction Ensure efficient CuBr catalysis sr_issue3->sr_solution3

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Purification of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its polar nature, the presence of both acidic (carboxylic acid) and basic (triazole) functionalities, and the potential for thermally induced degradation. Key challenges include:

  • High Polarity: This can lead to difficulties in selecting an appropriate solvent system for chromatography and recrystallization, often resulting in streaking on TLC plates and poor separation.
  • Amphoteric Nature: The presence of both acidic and basic groups can lead to zwitterion formation, affecting its solubility and interaction with chromatographic stationary phases.
  • Potential Impurities: Common impurities may include starting materials, over-brominated byproducts, and products of side reactions such as decarboxylation.
  • Thermal Stability: Prolonged exposure to high temperatures during purification can potentially lead to decarboxylation or other degradation pathways.

Q2: What are the most common impurities I should expect?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 1H-1,2,4-triazole-3-carboxylic acid.
  • Over-brominated Species: Dibromo- or other poly-brominated triazole derivatives.
  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester.
  • Decarboxylation Product: 5-Bromo-1H-1,2,4-triazole, formed if the compound is subjected to excessive heat.

Q3: Is this compound stable under typical purification conditions?

A3: The 1,2,4-triazole ring is generally stable. However, the bromo-substituent and the carboxylic acid group can be susceptible to certain conditions. The C-Br bond can be reactive towards strong nucleophiles, and the carboxylic acid group may undergo decarboxylation at elevated temperatures. It is advisable to use moderate temperatures and avoid strongly basic conditions during purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid. Impurities are present.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try adding a seed crystal. A preliminary purification by column chromatography may be necessary.
Poor recovery of purified product. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. Concentrate the mother liquor to obtain a second crop of crystals.
No crystal formation upon cooling. The solution is too dilute. The solvent is too "good" (high solubility).Concentrate the solution by slowly evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Product is still impure after recrystallization. Impurities have similar solubility profiles to the product. Rapid crystallization has trapped impurities within the crystal lattice.Attempt recrystallization from a different solvent system. Ensure the solution cools slowly to allow for selective crystallization. Consider a pre-purification step using column chromatography.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound is highly polar and is interacting strongly with the acidic silica gel.Add a small amount of a polar modifier to the eluent, such as acetic acid or formic acid (0.1-1%), to improve the peak shape. Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica.
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of a less polar solvent like ethyl acetate or hexane.
Poor separation of the product from impurities. The polarity difference between the product and impurities is small. The column is overloaded.Use a shallow gradient elution to improve resolution. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

Solvent Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Comments
Water~5~50Good potential for recrystallization.
Methanol~20>100High solubility, may be suitable as a co-solvent.
Ethanol~10>80Good potential for recrystallization.
Acetone~2~20Moderate potential for recrystallization.
Ethyl Acetate<1~5Low solubility, could be used as an anti-solvent.
Dichloromethane<0.1<1Insoluble.
Hexane<0.1<0.1Insoluble, can be used as an anti-solvent.

Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Thin Layer Chromatography (TLC) Data

Mobile Phase (v/v) Rf of Product Rf of a Less Polar Impurity Rf of a More Polar Impurity
Ethyl Acetate/Hexane (1:1)~0.1~0.4~0.0
Dichloromethane/Methanol (9:1)~0.3~0.6~0.1
Ethyl Acetate/Acetic Acid (99:1)~0.4~0.7~0.2

Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot deionized water and bring the mixture to a gentle boil with stirring until the solid is fully dissolved. If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., ethyl acetate/hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or the mobile phase). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

  • Loading: Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization High Purity Crude column_chromatography Column Chromatography start->column_chromatography Complex Mixture tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr_ms NMR / MS Analysis tlc->nmr_ms Assess Purity end Pure Product nmr_ms->end Confirm Structure & Purity

Caption: General experimental workflow for the purification and analysis.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals streaking Streaking/Tailing start->streaking no_separation Poor Separation start->no_separation no_elution Compound Stuck start->no_elution solution1 solution1 oiling_out->solution1 Change Solvent / Slow Cooling solution2 solution2 low_yield->solution2 Minimize Solvent / Collect Second Crop solution3 solution3 no_crystals->solution3 Concentrate / Add Anti-solvent solution4 solution4 streaking->solution4 Add Modifier to Eluent solution5 solution5 no_separation->solution5 Optimize Gradient / Check Loading solution6 solution6 no_elution->solution6 Increase Eluent Polarity

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Optimizing Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the thermal Huisgen cycloaddition, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

A1: The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. It typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1] For high regioselectivity, a catalyzed reaction is strongly recommended.

  • CuAAC specifically yields 1,4-disubstituted 1,2,3-triazoles under mild conditions and is a cornerstone of "click chemistry" due to its efficiency and reliability.[1][2][3][4]

  • RuAAC is employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes to produce fully substituted triazoles.[5]

Q2: What are the essential components of a standard CuAAC reaction?

A2: A typical CuAAC reaction includes an azide, a terminal alkyne, a copper(I) catalyst, a reducing agent (like sodium ascorbate) to maintain the copper in its active +1 oxidation state, and often a stabilizing ligand in a suitable solvent.[3]

Q3: Can I use internal alkynes in a CuAAC reaction?

A3: No, the standard CuAAC protocol requires a terminal alkyne because the reaction mechanism proceeds through a copper acetylide intermediate.[6] For reactions involving internal alkynes to form 1,4,5-trisubstituted triazoles, RuAAC is the appropriate method.[5][6]

Q4: How do I remove copper contamination from my final triazole product?

A4: Copper ions can coordinate with the nitrogen atoms of the triazole ring, leading to contamination.[7] Purification methods include washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA.[7] In some cases, filtration through activated carbon or purification via column chromatography may be effective.[7][8] Converting the triazole to an acid salt to increase water solubility can also help separate it from insoluble impurities.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in CuAAC Reaction

Possible Causes & Solutions

  • Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][3]

    • Solution: Ensure a sufficient excess (3- to 10-fold) of a reducing agent, such as sodium ascorbate, is used.[2][3] Prepare solutions fresh and consider degassing solvents.

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.[3]

    • Solution: Use a co-solvent system such as water with DMSO, tBuOH, or acetone to improve solubility.[3]

  • Inappropriate or Absent Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, and accelerating the reaction.[3][10][11]

    • Solution: For reactions in aqueous or biological media, use water-soluble ligands like THPTA or BTTAA.[3] For organic solvents, ligands like TBTA can be effective.[6]

  • Low Reaction Temperature: While many CuAAC reactions proceed at room temperature, some sterically hindered or less reactive substrates may require heating.[3]

    • Solution: Gradually increase the reaction temperature, for example, to 40-60 °C, and monitor the progress.

  • Impure Starting Materials: Impurities in the azide or alkyne can interfere with the catalyst.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary.

Issue 2: Formation of Byproducts in CuAAC Reaction

Common Byproduct & Prevention

  • Alkyne Homocoupling: A frequent side reaction is the oxidative homocoupling of the terminal alkyne, leading to a diacetylene byproduct, especially in the presence of oxygen.[6]

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction. The use of a reducing agent like sodium ascorbate also helps to suppress this side reaction.[6][12]

Issue 3: Low Yield in RuAAC Reaction

Possible Causes & Solutions

  • Catalyst Deactivation: Ruthenium catalysts can be sensitive to air and moisture.[6]

    • Solution: Perform the reaction under an inert atmosphere. Use anhydrous solvents.

  • Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction's success.

    • Solution: Non-protic solvents like THF, toluene, or DMF are generally preferred for RuAAC reactions.[3][13]

  • Substrate Reactivity: Aryl azides can sometimes be less reactive in RuAAC, leading to lower yields.[13]

    • Solution: For less reactive substrates, microwave irradiation may improve yields and reduce reaction times.[13][14]

Issue 4: Difficulty in Product Purification

Common Problems & Solutions

  • "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. This can occur if the product is highly impure or if its melting point is lower than the solvent's boiling point.[15]

    • Solution: Re-heat the solution, add more solvent, and allow it to cool more slowly. Alternatively, select a lower-boiling point solvent or use a mixed-solvent system.[15]

  • Streaking on TLC or Column Chromatography: This often indicates that the compound is not fully dissolved or is interacting too strongly with the stationary phase.[8]

    • Solution: Ensure the crude product is fully dissolved before loading it onto the column. For silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent.[8]

Data Presentation

Table 1: Effect of Solvent on RuAAC Reaction Yield

SolventDielectric ConstantYield (%)
Dioxane2.275
Toluene2.482
THF7.688
Acetonitrile37.540
DMF38.370
DMSO47.295

Data is illustrative and adapted from various studies. Actual yields will depend on the specific substrates and reaction conditions.[16][13][17]

Table 2: Comparison of Common Ligands for CuAAC Reactions

LigandKey CharacteristicsTypical Application
TBTA Tris(benzyltriazolylmethyl)amineOrganic solvents, stabilizes Cu(I) against oxidation.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineAqueous solutions, highly water-soluble, accelerates reaction.[6]
BTTAA 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidAqueous and biological media, highly effective at low concentrations.
Polydentate Aminese.g., PMDETA, HMTETACan enhance reaction kinetics, but may also lead to loss of temporal control in photoinitiated reactions.[11]

This table provides a qualitative comparison. The optimal ligand is substrate and condition-dependent.[3][10][18]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of the azide (e.g., 100 mM in DMSO).

    • Prepare a stock solution of the terminal alkyne (e.g., 100 mM in DMSO).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).

    • Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).[3]

  • Reaction Setup:

    • In a reaction vessel, add the azide solution (1 equivalent).

    • Add the alkyne solution (1-1.2 equivalents).

    • Add the solvent (e.g., a mixture of water and tBuOH) to achieve the desired concentration.

    • Add the CuSO₄ solution (0.01-0.05 equivalents).

    • Add the ligand solution (0.1-0.3 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.3 equivalents).[16]

  • Reaction Monitoring and Work-up:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated.

    • The crude product can be purified by column chromatography.[3]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reagent Preparation:

    • Prepare a solution of the azide in a non-protic solvent (e.g., toluene or THF).

    • Prepare a solution of the alkyne (terminal or internal) in the same solvent.

    • Use a ruthenium(II) catalyst such as [CpRuCl]₄ or CpRuCl(PPh₃)₂.[3][5]

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst (e.g., 1-5 mol%) in the chosen solvent.

    • Add the azide solution (1 equivalent).

    • Add the alkyne solution (1-1.2 equivalents).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures).

    • Monitor progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by diluting with water and extracting with an organic solvent. The organic layers are then dried and concentrated.

    • The crude product is typically purified by column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst, Ligand, Reductant) setup Combine Reactants & Catalyst System prep_reagents->setup stir Stir at Appropriate Temperature setup->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor extract Aqueous Work-up & Extraction monitor->extract purify Purify Crude Product (Column Chromatography) extract->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

General experimental workflow for triazole synthesis.

troubleshooting_workflow start Low Reaction Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_solubility Are Reagents Soluble? check_catalyst->check_solubility Yes add_reductant Add Fresh Reductant (e.g., Na-Ascorbate) check_catalyst->add_reductant No check_conditions Are Conditions Optimal? check_solubility->check_conditions Yes change_solvent Use Co-solvent or Change Solvent check_solubility->change_solvent No check_purity Are Reagents Pure? check_conditions->check_purity Yes optimize_temp Increase Temperature check_conditions->optimize_temp No purify_reagents Purify Starting Materials check_purity->purify_reagents No success Yield Improved check_purity->success Yes use_ligand Use/Optimize Ligand add_reductant->use_ligand use_ligand->success change_solvent->success optimize_temp->success purify_reagents->success

Troubleshooting workflow for low reaction yield.

regioselectivity_factors thermal Thermal Huisgen Cycloaddition mixture Mixture of 1,4- and 1,5-isomers thermal->mixture Leads to cuaac CuAAC isomer_1_4 1,4-disubstituted cuaac->isomer_1_4 Selectively forms ruaac RuAAC isomer_1_5 1,5-disubstituted ruaac->isomer_1_5 Selectively forms

Factors influencing triazole formation regioselectivity.

References

Technical Support Center: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthetic route involves two key steps:

  • Cyclization: Synthesis of the precursor, 5-amino-1H-1,2,4-triazole-3-carboxylic acid.

  • Diazotization and Bromination: Conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Cyclization Step: Synthesis of 5-amino-1H-1,2,4-triazole-3-carboxylic acid

Q1: My reaction to form 5-amino-1H-1,2,4-triazole-3-carboxylic acid from aminoguanidine and a glyoxylic acid derivative is showing low yield. What are the possible causes and solutions?

A1: Low yields in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The condensation and subsequent cyclization may not have gone to completion.

    • Solution: Ensure the reaction temperature is optimal. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the reaction rate and yield. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a semicarbazone-like intermediate that fails to cyclize.

    • Solution: Control the pH of the reaction medium. The cyclization is often favored under mildly acidic or basic conditions. The choice of base or acid and its concentration can be critical. Experiment with different bases (e.g., sodium carbonate, potassium carbonate) or acids (e.g., acetic acid) to find the optimal condition.

  • Product Precipitation Issues: The product may have limited solubility in the reaction solvent, leading to premature precipitation and incomplete reaction.

    • Solution: Choose a solvent system where both reactants and the product have reasonable solubility at the reaction temperature. A mixture of solvents, such as water and an alcohol, might be beneficial.

Diazotization and Bromination Step (Sandmeyer-type Reaction)

Q2: During the Sandmeyer reaction to replace the amino group with bromine, I am observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble byproducts is a common issue in Sandmeyer reactions and is often due to azo coupling side reactions.

  • Cause: The diazonium salt intermediate can react with the starting amino-triazole or other aromatic species present in the reaction mixture to form highly colored azo compounds. This is more likely to occur if the diazotization is slow or incomplete, or if the concentration of the diazonium salt is too high.

  • Prevention:

    • Maintain Low Temperature: It is crucial to keep the reaction temperature low (typically 0-5 °C) during the diazotization and the subsequent addition of the copper(I) bromide catalyst. This slows down the rate of decomposition of the diazonium salt and minimizes azo coupling.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amino-triazole to ensure that the nitrous acid is consumed as it is formed and does not build up in the reaction mixture.

    • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized high concentrations of reactants.

    • Control of pH: The reaction should be carried out in a strongly acidic medium (e.g., using HBr) to ensure complete diazotization and to prevent the diazonium salt from coupling with the unreacted amine.

Q3: My final product contains a significant impurity that I suspect is the corresponding hydroxy-triazole. How can this be avoided?

A3: The formation of a hydroxy-triazole (phenolic byproduct) is a known side reaction in Sandmeyer reactions.[1]

  • Cause: The diazonium salt can react with water to produce the corresponding phenol. This is more likely to happen if the reaction is run at a higher temperature or for an extended period.

  • Avoidance:

    • Strict Temperature Control: As mentioned previously, maintain a low reaction temperature (0-5 °C) throughout the process.

    • Use of Concentrated Acid: Using a sufficiently high concentration of hydrobromic acid can help to suppress the reaction with water.

    • Prompt Addition of Catalyst: Once the diazotization is complete, add the copper(I) bromide solution promptly to facilitate the desired substitution reaction.

Q4: The yield of my this compound is low, and I have a significant amount of unreacted 5-amino-1H-1,2,4-triazole-3-carboxylic acid. What could be the issue?

A4: This indicates incomplete diazotization or incomplete substitution.

  • Incomplete Diazotization:

    • Cause: Insufficient amount of sodium nitrite or inadequate acidity.

    • Solution: Ensure that at least a stoichiometric amount of sodium nitrite is used. It is often beneficial to use a slight excess. The acidity of the medium is also critical; ensure a sufficient excess of a strong acid like HBr is present.

  • Incomplete Substitution:

    • Cause: The copper(I) bromide catalyst may be inactive, or the reaction time may be too short.

    • Solution: Use freshly prepared or high-quality copper(I) bromide. Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the catalyst. The reaction can be monitored by TLC or LC-MS to determine the point of completion.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method is a two-step synthesis. The first step involves the cyclization of aminoguanidine with a suitable C2 synthon like glyoxylic acid to form 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The second step is the conversion of the 5-amino group to a 5-bromo group via a Sandmeyer reaction, which involves diazotization of the amino group with sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by reaction with copper(I) bromide.

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • During Cyclization: Formation of isomers (e.g., 3-amino-1H-1,2,4-triazole-5-carboxylic acid) if the starting materials are not symmetrical, and incomplete cyclization leading to open-chain intermediates.

  • During Sandmeyer Reaction:

    • Formation of phenolic byproducts (5-hydroxy-1H-1,2,4-triazole-3-carboxylic acid) due to the reaction of the diazonium salt with water.[1]

    • Azo coupling reactions leading to colored, polymeric impurities.

    • Incomplete reaction, leaving unreacted starting material (5-amino-1H-1,2,4-triazole-3-carboxylic acid).

Q3: Can I use N-Bromosuccinimide (NBS) to directly brominate 1H-1,2,4-triazole-3-carboxylic acid?

A3: Direct bromination of the 1H-1,2,4-triazole-3-carboxylic acid ring with NBS is a potential alternative synthetic route. However, this reaction can sometimes lead to a mixture of products, including polybrominated species or bromination at undesired positions, depending on the reaction conditions. The reactivity of the triazole ring is influenced by the carboxylic acid group, which is deactivating. Careful optimization of the reaction conditions (solvent, temperature, and stoichiometry of NBS) would be necessary to achieve selective monobromination at the 5-position.[2][3][4][5][6]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the solubility of the product and the impurities. Common solvents for recrystallization of polar organic acids include water, ethanol, or mixtures of water and an alcohol. If the product is contaminated with non-polar impurities, washing the crude product with a non-polar solvent before recrystallization can be effective. Column chromatography on silica gel can also be used, although it may be more challenging for highly polar compounds.

Data Presentation

Table 1: Summary of Potential Side Products and Their Formation Conditions

Side ProductSynthetic StepConditions Favoring FormationSuggested Mitigation Strategy
Open-chain intermediatesCyclizationLow reaction temperature, incorrect pHOptimize temperature and pH; monitor reaction to completion.
Isomeric triazolesCyclizationUse of unsymmetrical starting materialsUse symmetrical precursors if possible; chromatographic separation of isomers.
5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acidSandmeyer ReactionHigh reaction temperature, prolonged reaction time, dilute acidMaintain low temperature (0-5 °C); use concentrated acid; add catalyst promptly.[1]
Azo-coupled polymersSandmeyer ReactionHigh temperature, high reactant concentration, slow stirringMaintain low temperature (0-5 °C); slow addition of nitrite; efficient stirring.
Polybrominated triazolesDirect Bromination (NBS)Excess NBS, harsh reaction conditionsUse stoichiometric amounts of NBS; control temperature and reaction time.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1H-1,2,4-triazole-3-carboxylic acid (General Procedure)

  • Dissolve aminoguanidine hydrochloride (1.0 eq) and glyoxylic acid (1.0 eq) in water.

  • Slowly add a solution of a suitable base (e.g., sodium carbonate, 1.1 eq) in water, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)

  • Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (catalytic to stoichiometric amount) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Sandmeyer Reaction Aminoguanidine Aminoguanidine AminoTriazole 5-amino-1H-1,2,4-triazole- 3-carboxylic acid Aminoguanidine->AminoTriazole Base GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->AminoTriazole BromoTriazole 5-Bromo-1H-1,2,4-triazole- 3-carboxylic acid AminoTriazole->BromoTriazole 1. NaNO2, HBr 2. CuBr

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Problematic Step (Cyclization or Sandmeyer) Start->CheckStep CyclizationIssue Cyclization Issues CheckStep->CyclizationIssue Cyclization SandmeyerIssue Sandmeyer Issues CheckStep->SandmeyerIssue Sandmeyer IncompleteReaction Incomplete Reaction? CyclizationIssue->IncompleteReaction AzoCoupling Dark Tarry Byproduct? SandmeyerIssue->AzoCoupling SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Temp & pH IncompleteReaction->OptimizeConditions Yes CheckPurity Check Reactant Purity SideProducts->CheckPurity Yes PhenolicImpurity Hydroxy-triazole Present? AzoCoupling->PhenolicImpurity No ControlTemp Maintain 0-5 °C AzoCoupling->ControlTemp Yes UnreactedAmine Unreacted Amino-triazole? PhenolicImpurity->UnreactedAmine No PhenolicImpurity->ControlTemp Yes CheckCatalyst Check CuBr Activity UnreactedAmine->CheckCatalyst Yes SlowAddition Slow NaNO2 Addition ControlTemp->SlowAddition ExcessNitriteAcid Use Excess NaNO2/Acid CheckCatalyst->ExcessNitriteAcid

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reactions MainReaction Starting Materials Desired Product: This compound SideProducts Side Products Incomplete Cyclization Products Isomeric Triazoles Hydroxy-triazole Azo Polymers Polybrominated Products MainReaction->SideProducts Potential Side Reactions

Caption: Main reaction versus potential side reactions.

References

Technical Support Center: Bromination of 1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bromination of 1H-1,2,4-triazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no conversion to the brominated product. What are the likely causes?

A1: Several factors could lead to a lack of reactivity:

  • Insufficiently Activated Brominating Agent: If you are using molecular bromine (Br₂), the triazole ring, being electron-deficient, may not be sufficiently nucleophilic for electrophilic substitution. The presence of a Lewis acid or performing the reaction in a polar, acidic medium can help polarize the Br-Br bond.

  • Low Reaction Temperature: The activation energy for the bromination of this electron-deficient heterocycle might be high. Consider gradually increasing the reaction temperature.

  • Inappropriate Solvent: The choice of solvent is critical. Highly polar, acidic solvents like glacial acetic acid or oleum can facilitate the reaction by protonating the ring nitrogens, further activating the ring towards bromination, or by helping to dissolve the starting material.

  • Reagent Quality: Ensure that your brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) is of high purity and has not decomposed.

Q2: I am observing the formation of multiple products in my reaction mixture. What could they be and how can I improve selectivity?

A2: The formation of multiple products often points to a lack of regioselectivity or over-bromination.

  • Possible Side Products:

    • Dibrominated product: The triazole ring could potentially be brominated at multiple positions if the reaction conditions are too harsh.

    • Decarboxylation: The carboxylic acid group might be labile under strong heating or highly acidic conditions, leading to the formation of 5-bromo-1H-1,2,4-triazole.

  • Improving Selectivity:

    • Milder Brominating Agent: Using NBS instead of Br₂ can sometimes provide better control and selectivity.

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents) to minimize over-bromination.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed to prevent the formation of byproducts.

Q3: The reaction seems to work, but I am struggling to isolate the pure product. What are some recommended purification strategies?

A3: Isolating polar, acidic compounds like the product can be challenging.

  • Work-up Procedure: After the reaction is complete, pouring the reaction mixture into ice-water is a common method to precipitate the product.[1]

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems. Given the polar nature of the molecule, polar protic solvents like water, ethanol, or mixtures with ethyl acetate could be effective.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

Q4: I am concerned about decarboxylation as a side reaction. How can I minimize this?

A4: Decarboxylation is a known side reaction for many carboxylic acids, especially under harsh conditions.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, try to use the minimum temperature necessary for the reaction to proceed.

  • Avoid Strongly Basic Conditions at High Temperatures: While the product is a carboxylic acid, subjecting it to high temperatures in the presence of a strong base during work-up could promote decarboxylation.

  • Protecting Group Strategy: In some challenging cases, it might be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before bromination.[2] The ester group is generally more stable to the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid after the bromination step.

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is adapted from the bromination of a structurally similar compound, 1H-indazole-3-carboxylic acid.[1]

  • Dissolution: Suspend 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the suspension until a clear solution is formed (e.g., ~90-100 °C).

  • Addition of Bromine: Cool the solution slightly (e.g., to 80-90 °C). Slowly add a solution of bromine (1.1-1.2 eq) in glacial acetic acid dropwise to the reaction mixture.

  • Reaction: Maintain the reaction mixture at the chosen temperature (e.g., 90 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Isolation: Stir the resulting suspension for 15-30 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum to obtain the crude 5-bromo-1H-1,2,4-triazole-3-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture).

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and easier-to-handle brominating agent.

  • Dissolution: Dissolve 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile, or glacial acetic acid).

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Initiation (if necessary): In some cases, a radical initiator (like a small amount of AIBN) or irradiation with a UV lamp might be necessary, although for electrophilic substitution on an aromatic ring, this is less common. For electrophilic bromination, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) might be beneficial.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue using an appropriate method, such as recrystallization or column chromatography (if the product is sufficiently soluble and less polar).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Bromination in Acetic Acid

EntryEquivalents of Br₂Temperature (°C)Time (h)Hypothetical Yield (%)Purity (%)
11.180126590
21.110068588
31.580127080 (over-bromination observed)
41.510069075 (over-bromination observed)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1H-1,2,4-triazole-3-carboxylic acid dissolve Dissolve Starting Material start->dissolve reagents Brominating Agent (Br2 or NBS) Solvent (e.g., Acetic Acid) add_reagent Add Brominating Agent reagents->add_reagent dissolve->add_reagent react Heat and Stir (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction (e.g., pour into ice-water) react->quench isolate Isolate Crude Product (Filtration) quench->isolate purify Purify (Recrystallization or Extraction) isolate->purify product Pure this compound purify->product

Caption: General experimental workflow for the bromination of 1H-1,2,4-triazole-3-carboxylic acid.

troubleshooting_flowchart start Reaction Issue Observed no_product No or Low Conversion? start->no_product multiple_products Multiple Products? start->multiple_products isolation_issue Purification Difficulty? start->isolation_issue check_temp Increase Temperature? no_product->check_temp Is temp too low? check_reagent Check Reagent Quality & Stoichiometry? no_product->check_reagent Are reagents ok? check_solvent Use Polar/Acidic Solvent? no_product->check_solvent Is solvent correct? lower_temp Lower Temperature? multiple_products->lower_temp Over-bromination? control_stoich Use 1.0-1.1 eq of Bromine/NBS? multiple_products->control_stoich Too much reagent? monitor_time Reduce Reaction Time? multiple_products->monitor_time Side reactions over time? recrystallize Try Recrystallization? isolation_issue->recrystallize Is product a solid? acid_base Use Acid-Base Extraction? isolation_issue->acid_base Is product acidic?

Caption: Troubleshooting decision tree for common issues in the bromination reaction.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of 1H-1,2,4-triazole-3-carboxylic acid (Precursor)

Q: We are experiencing low yields during the initial synthesis of the precursor, 1H-1,2,4-triazole-3-carboxylic acid, from aminoguanidine bicarbonate and a dicarbonyl source. What are the potential causes and how can we optimize this step?

A: Low yields in this cyclization reaction are a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature. However, be cautious of potential side reactions at higher temperatures.

  • Suboptimal pH: The pH of the reaction mixture is crucial for the cyclization to occur efficiently.

    • Solution: Ensure the pH is within the optimal range for the specific dicarbonyl source used. For reactions involving aminoguanidine bicarbonate, the initial release of CO2 can affect the pH. It may be necessary to add a base to maintain the optimal pH for cyclization.

  • Poor Quality of Starting Materials: Impurities in the aminoguanidine bicarbonate or the dicarbonyl source can interfere with the reaction.

    • Solution: Use high-purity starting materials. It is advisable to characterize the starting materials before use.

  • Product Loss During Work-up and Isolation: The product might be lost during extraction or crystallization steps.[1]

    • Solution: Optimize the work-up procedure. If the product is water-soluble, consider using a continuous extraction method or salting out the aqueous phase. For crystallization, carefully select a solvent system that provides good recovery.[1] Using an excessive amount of solvent is a frequent cause of low recovery.[1]

Issue 2: Challenges in the Bromination of 1H-1,2,4-triazole-3-carboxylic acid

Q: During the bromination of 1H-1,2,4-triazole-3-carboxylic acid to the final product, we are observing the formation of multiple byproducts and incomplete conversion. How can we improve the selectivity and yield of the bromination step?

A: Bromination of heterocyclic rings can be challenging, with potential for over-bromination or side reactions. The choice of brominating agent and reaction conditions are critical for a successful and scalable process.

Potential Causes and Solutions:

  • Harsh Brominating Agent: Using elemental bromine (Br₂) can lead to over-bromination and the formation of impurities, especially on a larger scale. It is also highly toxic and corrosive.[2]

    • Solution: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for scaling up.[3][4] It provides a low, steady concentration of bromine, which can help to avoid side reactions.[4]

  • Incorrect Stoichiometry: An excess of the brominating agent will lead to the formation of di-brominated and other over-brominated byproducts.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be required to drive the reaction to completion, but large excesses should be avoided. Incremental addition of the brominating agent can also help to control the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the selectivity of the bromination.

    • Solution: Optimize the reaction temperature. Generally, lower temperatures favor higher selectivity. Start with a lower temperature and gradually increase it while monitoring the reaction progress.

  • Presence of Activating or Deactivating Groups: The electronic nature of the triazole ring and the carboxylic acid group will influence the position and ease of bromination.

    • Solution: Understand the directing effects of the substituents on the triazole ring. In this case, the carboxylic acid is a deactivating group, which should direct the bromination to the 5-position.

Issue 3: Decarboxylation as a Side Reaction

Q: We have identified a significant amount of a byproduct that appears to be a brominated triazole without the carboxylic acid group. What is causing this decarboxylation and how can we prevent it?

A: Decarboxylation of aromatic and heteroaromatic carboxylic acids can occur under certain reaction conditions, particularly at elevated temperatures or in the presence of certain reagents.[5][6][7][8]

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures during the bromination or work-up can induce decarboxylation.

    • Solution: Conduct the bromination at the lowest effective temperature. During work-up and purification, avoid prolonged heating.

  • Acidic or Basic Conditions: Strong acidic or basic conditions can promote decarboxylation.

    • Solution: Maintain a neutral or near-neutral pH during the reaction and work-up, if possible. The use of a buffered system could be beneficial.

  • Radical Intermediates: Some bromination mechanisms, especially those involving elemental bromine and light, can proceed through radical intermediates, which may facilitate decarboxylation.

    • Solution: Using a milder brominating agent like NBS under controlled conditions can minimize radical formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of 1H-1,2,4-triazole-3-carboxylic acid?

A1: For large-scale synthesis, aminoguanidine bicarbonate is a common and relatively safe starting material.[9][10][11][12] It can be reacted with a suitable dicarbonyl compound, such as oxalic acid or its derivatives, to form the triazole ring.

Q2: What are the key safety precautions to consider when scaling up the bromination step?

A2: Bromination reactions require stringent safety measures. Key precautions include:

  • Choice of Brominating Agent: Whenever possible, use N-bromosuccinimide (NBS) instead of elemental bromine to reduce hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When working with bromine, a face shield and respiratory protection may be necessary.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Control: Use a reliable and accurate temperature control system to prevent runaway reactions.

  • Quenching: Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any excess brominating agent.

Q3: How can the final product, this compound, be purified at a larger scale?

A3: Purification at scale can be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for large quantities. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Column Chromatography: While effective, it may be less practical for very large quantities due to the amount of solvent and silica gel required.

Q4: What are the common impurities that might be present in the final product?

A4: Common impurities could include:

  • Unreacted 1H-1,2,4-triazole-3-carboxylic acid.

  • Di-brominated or other over-brominated triazole species.

  • The decarboxylated byproduct, 5-bromo-1H-1,2,4-triazole.

  • Residual solvents from the reaction or purification steps.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 1H-1,2,4-triazole-3-carboxylic acid

ParameterValueNotes
Starting Materials Aminoguanidine bicarbonate, Oxalic acid
Solvent Water or an aqueous/organic co-solvent
Temperature 80-100 °CMonitor for decomposition at higher temperatures.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70-85%Yield can be highly dependent on reaction scale and purification method.

Table 2: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0-25 °CHigher selectivity, safer to handle, easier for scale-up.Higher cost, may require a radical initiator in some cases.
**Elemental Bromine (Br₂) **Acetic acid or other polar solvents, 0-50 °CLower cost.Highly corrosive and toxic, can lead to over-bromination, more hazardous for scale-up.

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,4-triazole-3-carboxylic acid

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge aminoguanidine bicarbonate and water.

  • Addition of Reagent: Slowly add a solution of oxalic acid in water to the aminoguanidine bicarbonate slurry. The addition should be controlled to manage the evolution of carbon dioxide.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities. The product can be further purified by recrystallization from water or an alcohol/water mixture.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a reactor protected from light and equipped with a mechanical stirrer and temperature probe, dissolve 1H-1,2,4-triazole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or acetic acid).

  • Addition of Brominating Agent: Cool the solution to 0-5 °C. Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any excess NBS by adding a solution of sodium thiosulfate.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination cluster_purification Purification A Aminoguanidine Bicarbonate C Cyclization (80-100°C) A->C B Oxalic Acid B->C D 1H-1,2,4-triazole-3-carboxylic acid C->D F Bromination (0-25°C) D->F E N-Bromosuccinimide (NBS) E->F G This compound F->G H Recrystallization G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the pH optimal? A1_Yes->Q2 Action1 Extend reaction time or increase temperature moderately A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are starting materials pure? A2_Yes->Q3 Action2 Adjust pH with acid or base A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is product lost during work-up? A3_Yes->Q4 Action3 Use high-purity reagents A3_No->Action3 Action3->Q3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Action4 Optimize extraction and crystallization procedures A4_Yes->Action4 End Yield Improved A4_No->End Action4->End

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 674287-63-9). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide best practices for handling and experimentation.

While the 1,2,4-triazole ring is generally aromatic and stable, the combination of a carboxylic acid and a bromine substituent presents potential stability challenges that users should be aware of.[1][2][3] This document outlines these potential issues and provides guidance for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and heat.

Q2: Is this compound susceptible to thermal degradation?

A: Yes, carboxylic acids attached to heterocyclic rings can be susceptible to thermal decarboxylation (loss of CO₂), especially when heated.[4] It is advisable to use the lowest possible temperatures required for your experimental procedures and to avoid prolonged heating. Thermal stability for related 1,2,4-triazole derivatives can be high, but the specific substitution pattern of this molecule may alter its decomposition temperature.[2][5]

Q3: What is the primary degradation product I should look for?

A: The most likely thermal degradation product is 5-Bromo-1H-1,2,4-triazole, formed via decarboxylation. This can be monitored by analytical techniques such as LC-MS or NMR spectroscopy.

Q4: Is the compound stable in common organic solvents?

A: The compound should be stable in common aprotic organic solvents (e.g., DMF, DMSO, THF) for short periods. However, long-term storage in solution is not recommended. If using protic solvents like methanol or ethanol, be aware of the potential for esterification, especially under acidic conditions or with prolonged heating.

Q5: How does pH affect the stability of this compound?

A: The 1,2,4-triazole ring is generally stable in both acidic and basic conditions.[1] However, strong bases can deprotonate the carboxylic acid and the triazole ring N-H, potentially affecting reactivity. Strong acidic conditions, particularly at elevated temperatures, could potentially promote side reactions, although the triazole ring itself is robust.[1][6]

Q6: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Issue 1: Low or Inconsistent Reaction Yields

  • Q: My reaction, which uses this compound as a starting material, is giving a low yield. Could it be a stability issue?

    • A: Yes, degradation of the starting material either during storage or under the reaction conditions is a common cause of low yields.

      • Verify Purity: First, confirm the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR before starting the reaction.

      • Check for Degradation: Analyze your crude reaction mixture by LC-MS to look for the mass corresponding to the decarboxylated product (5-Bromo-1H-1,2,4-triazole).

      • Optimize Reaction Temperature: If decarboxylation is suspected, try running the reaction at a lower temperature.

      • Minimize Reaction Time: Avoid unnecessarily long reaction times to reduce the window for potential degradation.

Issue 2: Appearance of Unknown Impurities

  • Q: I see a new, significant peak in my HPLC or a new set of signals in my NMR spectrum after my reaction or upon storing the compound in solution. What could it be?

    • A: This is likely a degradation product.

      • Identify the Impurity: Use LC-MS to determine the mass of the impurity. A mass loss of ~44 Da from the parent compound strongly suggests decarboxylation.

      • Review Conditions: Assess your experimental or storage conditions. Was the compound exposed to high heat, strong light, or reactive solvents?

      • Prevent Formation: Based on the likely cause, modify your protocol. Use fresh solutions, lower the temperature, or protect the reaction from light.

Issue 3: Poor Solubility or Incomplete Dissolution

  • Q: The compound is not dissolving as expected in my chosen solvent.

    • A: This could be due to the quality of the solvent or the compound itself.

      • Use Anhydrous Solvents: Ensure you are using dry, high-purity solvents, as moisture can affect solubility and stability.

      • Consider Solvent Choice: The carboxylic acid moiety imparts some polarity. Aprotic polar solvents like DMF and DMSO are often good choices. Gentle warming and sonication can aid dissolution, but avoid excessive heat to prevent decarboxylation.

      • Check for Degradation: If the material has degraded, the degradation products may have different solubility profiles.

Data and Stability Overview

While specific quantitative stability data is limited, the following table summarizes the key factors and potential degradation pathways based on the chemical properties of the molecule and related structures.[9]

FactorPotential IssueLikely Degradation Product(s)Mitigation Strategy
Temperature Thermal Decarboxylation5-Bromo-1H-1,2,4-triazoleAvoid prolonged heating; use the lowest effective temperature for reactions.
Light (UV) PhotodegradationVarious complex productsStore in amber vials; protect reactions from direct light.
pH (Strong Base) Formation of saltsDeprotonated carboxylate/triazoleUse appropriate equivalents of base; avoid unnecessarily harsh conditions.
Reactive Solvents Esterification (in alcohols)Corresponding methyl/ethyl esterUse aprotic solvents if esterification is not desired.
Moisture Potential for Hydrolysis (harsh conditions)Ring-opened productsStore in a desiccator; use anhydrous solvents for reactions.
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by HPLC

This protocol provides a general method to assess the purity of this compound and detect its primary degradation product.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 0.5 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The parent compound is expected to be a sharp peak.

    • The decarboxylated product, being less polar, will typically have a longer retention time.

    • Calculate purity based on the relative peak area. For identification, collect fractions for MS analysis.[10]

Protocol 2: Forced Degradation Study (Thermal Stress)

This protocol helps determine the thermal stability of the compound in your specific reaction solvent.

  • Preparation: Prepare a solution of the compound in the desired solvent (e.g., DMSO, DMF) at your planned reaction concentration (e.g., 0.1 M).

  • Time Zero Sample: Immediately take an aliquot of the solution and analyze it by HPLC (using Protocol 1) to establish the initial purity (t=0).

  • Thermal Stress:

    • Heat the remaining solution to your target reaction temperature (e.g., 80°C, 100°C, 120°C).

    • Take aliquots at specific time points (e.g., 1h, 4h, 8h, 24h).

    • Cool the aliquots to room temperature immediately before analysis.

  • Analysis: Analyze each time-point aliquot by HPLC.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each temperature. This will provide an estimate of the degradation rate under your specific conditions.

Visualizations

Below are diagrams illustrating key logical workflows and chemical pathways related to the stability of this compound.

Caption: Troubleshooting workflow for stability issues.

Caption: Likely thermal decomposition pathway.

References

Technical Support Center: Recrystallization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. The information is targeted towards researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Low or No Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the filtrate (mother liquor) to reduce the solvent volume and cool again to attempt to recover a second crop of crystals. For future experiments, select a solvent in which the compound has lower solubility at room temperature.
Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution is saturated upon cooling.
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely.
Compound Fails to Crystallize (Oiling Out) The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point than the melting point of this compound.
The cooling process is too rapid, or the solution is not concentrated enough.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystals still do not form, gently heat the solution to evaporate some of the solvent and increase the concentration.
Crystals are Impure (Discolored or Incorrect Melting Point) Impurities are trapped within the crystal lattice due to rapid crystal formation.Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.
The chosen solvent is not effective at separating the impurity.The impurity may have similar solubility characteristics to the desired compound in the chosen solvent. In this case, another purification method, such as column chromatography, may be necessary. Alternatively, try a different recrystallization solvent or solvent system.
Insoluble impurities are present in the final product.Perform a hot filtration step after dissolving the crude product in the hot solvent to remove any insoluble materials before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at high temperatures. Due to the polar nature of the triazole ring and the carboxylic acid group, polar solvents are likely to be the most effective. A good starting point would be to test solvent systems such as ethanol/water, methanol/water, or acetic acid/water. It is recommended to perform a solvent screen to determine the optimal solvent or solvent pair for your specific sample.

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not ideal, try a solvent pair by dissolving the compound in a "good" solvent (one in which it is highly soluble) and adding a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To remedy this, try reheating the solution and adding a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature. Then, allow the solution to cool more slowly. If the issue persists, a different solvent with a lower boiling point may be required.

Q4: How can I improve the recovery of my purified compound?

A4: To maximize your yield, use the minimum amount of hot solvent required to dissolve your crude product. After filtering the initial crop of crystals, you can often recover a "second crop" by concentrating the mother liquor (the remaining solution) by evaporation and cooling it again. Be aware that the second crop may be less pure than the first.

Q5: The color of my crystals suggests impurities are still present. What are my options?

A5: If your crystals are discolored, it indicates the presence of impurities. If the impurity is colored and the desired compound is not, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product. If this is not effective, a different purification technique, such as column chromatography, may be necessary.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., water, ethanol, methanol, ethyl acetate) dropwise at room temperature, agitating the mixture after each addition, until about 1 mL of solvent has been added. Record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

  • If the compound dissolves at the boiling point, it is a potentially suitable solvent.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

  • Repeat this process with a range of solvents to identify the most suitable one.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry them.

Data Presentation

Table 1: Solubility Data for this compound (User-Generated)

Solvent Solubility at Room Temperature Solubility at Boiling Point Crystal Formation upon Cooling Notes
Water
Ethanol
Methanol
Ethyl Acetate
Acetone
Toluene
Other

Visualization

Technical Support Center: Purification of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated product is a brownish or off-white solid, indicating the presence of colored impurities.

  • Potential Cause A: Residual Bromine or Poly-brominated Species. The bromination reaction may have used an excess of bromine, or the reaction conditions may have promoted the formation of colored byproducts.

  • Troubleshooting Steps:

    • Aqueous Wash: Wash the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench any remaining bromine.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and treat with a small amount of activated carbon. Hot filter the solution to remove the carbon and then allow the filtrate to cool for recrystallization. Use activated carbon sparingly, as it can adsorb the desired product, leading to lower yields.

    • Recrystallization: Perform recrystallization from a suitable solvent system. Solvents such as ethanol, methanol, water, or mixtures of these can be effective. The choice of solvent is critical for excluding colored impurities in the mother liquor.

Issue 2: Analytical data (e.g., HPLC, NMR) shows the presence of multiple impurities.

  • Potential Cause A: Unreacted Starting Material. The reaction may not have gone to completion, leaving unreacted 1H-1,2,4-triazole-3-carboxylic acid.

  • Potential Cause B: Over-bromination. The reaction conditions may have led to the formation of di- or poly-brominated triazole species.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective first step for removing both more and less polar impurities. A carefully selected solvent system will allow the desired product to crystallize while impurities remain in the mother liquor.

    • Column Chromatography: For more challenging separations, column chromatography can be employed. Due to the polar nature of the carboxylic acid, silica gel chromatography with a polar mobile phase is recommended.

Logical Troubleshooting Workflow

Troubleshooting Workflow start Crude this compound issue1 Visual Inspection|{Brownish or off-white solid?|Purity concerns?} start->issue1 issue2 Analytical Data (HPLC/NMR)|{Multiple peaks/signals observed?|Purity below desired level?} issue1->issue2 No solution1a Aqueous Wash Wash with sodium thiosulfate or bisulfite solution. issue1->solution1a Yes recrystallization Recrystallization Select appropriate solvent system (e.g., Ethanol/Water). Perform recrystallization. issue2->recrystallization Yes solution1b Activated Carbon Treat with activated carbon in hot solvent. solution1a->solution1b solution1b->recrystallization analysis Purity Analysis|{Check purity by HPLC and/or NMR.} recrystallization->analysis column_chromatography Column Chromatography Use silica gel with a polar mobile phase (e.g., Ethyl Acetate/Methanol/Acetic Acid). column_chromatography->analysis analysis->column_chromatography Purity not met end Pure Product analysis->end Purity met

Caption: A workflow diagram for troubleshooting the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on the likely synthesis via bromination of 1H-1,2,4-triazole-3-carboxylic acid, the common impurities may include:

  • Unreacted Starting Material: 1H-1,2,4-triazole-3-carboxylic acid.

  • Over-brominated Products: Di-bromo or other poly-brominated 1,2,4-triazole species.

  • Residual Bromine: Leftover from the bromination reaction, often causing a brownish color.

  • Solvent Residues: From the reaction or initial work-up.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: The choice of solvent is critical and may require some experimentation. Good starting points for this polar, acidic compound include:

  • Water: The compound is likely to have some solubility in hot water and lower solubility in cold water.

  • Alcohols: Methanol or ethanol can be effective.

  • Mixed Solvent Systems: An alcohol/water mixture (e.g., ethanol/water) often provides a good polarity range for recrystallization. Dissolve the crude product in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

Q3: What are the recommended conditions for column chromatography?

A3: For a polar compound like this compound, normal-phase column chromatography on silica gel is a suitable method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A polar solvent system is required. A good starting point would be a mixture of ethyl acetate and methanol. To improve peak shape and prevent streaking of the acidic compound, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase. A gradient elution from a less polar to a more polar mobile phase can be beneficial for separating multiple components. For example, starting with 100% ethyl acetate and gradually increasing the percentage of methanol.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Use the same mobile phase system for TLC as you are using for the column. Spot the crude mixture, the collected fractions, and a pure standard (if available) on a silica gel TLC plate. Visualize the spots under a UV lamp (254 nm). Combine the fractions that contain only the pure product.

Data Presentation

Table 1: Solubility of this compound (Hypothetical Data)

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Water~5~50
Methanol~20~150
Ethanol~15~120
Ethyl Acetate~2~25
Dichloromethane<1~5
HexaneInsolubleInsoluble

Table 2: Comparison of Purification Methods (Hypothetical Data)

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Typical Yield (%)
Single Recrystallization (Ethanol/Water)85%95-97%70-80%
Activated Carbon + Recrystallization85% (colored)96-98%60-75%
Column Chromatography85%>99%50-70%

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (in the same ratio as the final solvent mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 98:2 ethyl acetate:methanol).

  • Prepare the Sample: Dissolve the crude product in a small amount of the mobile phase or a more polar solvent like methanol. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Load the Sample: Carefully add the sample solution or the silica gel with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting with the mobile phase, starting with a less polar composition and gradually increasing the polarity (e.g., by increasing the percentage of methanol).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment Workflow

Purity Assessment Workflow start Purified Product hplc HPLC Analysis Inject sample onto a suitable C18 column. Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid. start->hplc nmr NMR Spectroscopy Dissolve sample in DMSO-d6. Acquire 1H NMR spectrum. start->nmr lcms LC-MS Analysis Confirm molecular weight of the main peak and identify impurities. start->lcms data_analysis Data Analysis|{Integrate HPLC peaks to determine area % purity.|Analyze NMR for structural confirmation and impurity signals.|Compare LC-MS data with expected mass.} hplc->data_analysis nmr->data_analysis lcms->data_analysis pass Purity Confirmed data_analysis->pass Purity ≥ 98% and no significant impurities fail Further Purification Needed data_analysis->fail Purity < 98% or significant impurities present

Caption: A workflow for the analytical assessment of the purity of this compound after purification.

Technical Support Center: Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of substituted triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic methods for synthesizing 1,2,3-triazoles and what are their key differences?

A1: The most common catalytic methods for synthesizing 1,2,3-triazoles are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The primary difference lies in the regioselectivity of the reaction. CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC selectively yields the 1,5-disubstituted isomer.[1][2][3] Uncatalyzed thermal Huisgen cycloadditions often result in a mixture of both 1,4- and 1,5-isomers.[4][5]

Q2: Why is my uncatalyzed (thermal) Huisgen cycloaddition giving a mixture of regioisomers?

A2: The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the activation energies for the formation of both isomers are similar.[1] Achieving high regioselectivity without a catalyst is challenging.[1]

Q3: When should I choose a metal-free synthesis approach for triazoles?

A3: Metal-free synthesis is desirable to avoid metal contamination of the final product, which is particularly important in biological and pharmaceutical applications.[6] These methods are also considered more environmentally benign.[7] However, metal-free reactions may have limitations regarding scope and reaction conditions.[7][8]

Q4: What is the most common byproduct in CuAAC reactions?

A4: The most prevalent byproduct in CuAAC reactions is the homocoupling of the terminal alkyne, known as Glaser coupling.[9] This occurs due to the oxidation of the active Cu(I) catalyst to Cu(II) in the presence of oxygen.[9]

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction is showing low conversion to the desired 1,4-disubstituted triazole. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present to generate and maintain the Cu(I) oxidation state.[9][10] The presence of oxygen can oxidize Cu(I) to inactive Cu(II), leading to low yields.[10]

    • Troubleshooting Steps:

      • Use freshly prepared solutions of the reducing agent.

      • Degas the solvent to remove dissolved oxygen.

      • Consider using a Cu(I) source directly, such as CuI or CuBr, although these may have solubility issues.[10]

  • Catalyst Poisoning: Certain functional groups, especially thiols, can strongly coordinate with the copper catalyst and inhibit its activity.[9][11]

    • Troubleshooting Steps:

      • Protect functional groups that can act as catalyst poisons.

      • Increase the catalyst loading to compensate for the poisoning effect.

  • Poor Substrate Solubility: If the azide or alkyne is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Troubleshooting Steps:

      • Choose a solvent system in which all reactants are soluble. Common solvents include water, t-BuOH, DMSO, and mixtures thereof.[12]

      • For poorly soluble compounds, adding a co-solvent like DMSO or DMF can be beneficial.[2]

  • Suboptimal pH: The optimal pH range for CuAAC is typically between 4 and 12.[2] Outside this range, the catalyst's activity may be reduced.

    • Troubleshooting Steps:

      • Check and adjust the pH of the reaction mixture if necessary.

Parameter Recommendation Rationale
Catalyst Use a Cu(II) salt with a reducing agent (e.g., CuSO₄/sodium ascorbate) or a Cu(I) salt.Ensures the presence of the active Cu(I) species.[9][10]
Ligands Consider adding a stabilizing ligand like TBTA or THPTA.Ligands can accelerate the reaction and reduce copper-induced side reactions.[13][14]
Solvent Ensure complete solubility of all reactants.Poor solubility can lead to slow reaction rates.[2]
Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation of the Cu(I) catalyst.[10]
Issue 2: Formation of the "Wrong" Regioisomer

Question: I am getting a mixture of 1,4- and 1,5-isomers, or exclusively the 1,5-isomer, when I was expecting the 1,4-isomer. What is happening?

Answer: The formation of an unexpected regioisomer is a clear indication that the reaction is not proceeding via the intended catalytic cycle.

Potential Causes and Solutions:

  • Uncatalyzed Thermal Reaction: If the catalytic system is not active, the reaction may be proceeding thermally, which typically yields a mixture of 1,4- and 1,5-isomers.[4][5] This can happen if the catalyst was not added, is inactive, or has been poisoned.

    • Troubleshooting Steps:

      • Verify the addition and activity of your copper catalyst and reducing agent.

      • Refer to the troubleshooting guide for low yields to ensure your catalyst is active.

  • Use of a Ruthenium Catalyst: If you have inadvertently used a ruthenium-based catalyst, you will obtain the 1,5-isomer.[3][15]

    • Troubleshooting Steps:

      • Confirm the identity of the catalyst used. For the 1,4-isomer, a copper catalyst is required.[4] For the 1,5-isomer, a ruthenium catalyst is the standard choice.[3][15]

Issue 3: Difficulty in Removing Copper from the Final Product

Question: After purification, my triazole product is still contaminated with copper. How can I effectively remove the residual copper?

Answer: The triazole product can chelate copper ions, making their removal by simple extraction or chromatography challenging.[16]

Potential Causes and Solutions:

  • Strong Coordination of Copper to the Triazole: The nitrogen atoms in the triazole ring can coordinate with copper ions, leading to persistent contamination.[16]

    • Troubleshooting Steps:

      • Aqueous Washes with a Chelating Agent: Wash the organic solution of your product with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).[16]

      • Use of a Heterogeneous Catalyst: Employing a solid-supported copper catalyst can simplify the removal of the catalyst by filtration at the end of the reaction.

      • Silica Gel Chromatography with Additives: In some cases, adding a small amount of a chelating agent to the eluent during column chromatography can help strip the copper from the product.

Purification Method Description Advantages Considerations
Aqueous EDTA Wash Washing an organic solution of the product with an aqueous solution of EDTA.[16]Simple and can be effective for removing significant amounts of copper.The affinity of the triazole for copper may be stronger than that of EDTA in some cases.[16]
Heterogeneous Catalysis Using a copper catalyst immobilized on a solid support.Easy removal of the catalyst by filtration.May have different activity and scope compared to homogeneous catalysts.
Specialized Chromatography Using chelating resins or adding chelating agents to the eluent.Can be very effective for removing trace amounts of copper.May require optimization of conditions.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction
  • In a reaction vial, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve alkyne and azide in solvent mix Combine reactants, ascorbate, and CuSO4 prep_reactants->mix prep_ascorbate Prepare fresh sodium ascorbate solution prep_ascorbate->mix prep_copper Prepare CuSO4 solution prep_copper->mix stir Stir at room temperature mix->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous workup and extraction monitor->extract Reaction complete wash Wash with EDTA and brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify end purify->end start start->prep_reactants

Caption: General workflow for a CuAAC experiment.

troubleshooting_yield decision decision solution solution start Low Yield in CuAAC q1 Is the catalyst active? start->q1 sol1 Use fresh reducing agent Degas solvent Use inert atmosphere q1->sol1 No q2 Are reactants fully dissolved? q1->q2 Yes a1_yes Yes a1_no No sol2 Change solvent or add co-solvent q2->sol2 No q3 Potential catalyst poisoning? q2->q3 Yes a2_yes Yes a2_no No sol3 Protect problematic functional groups Increase catalyst loading q3->sol3 Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for low CuAAC reaction yields.

References

Technical Support Center: Enhancing Regioselectivity in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while aiming to enhance the regioselectivity of 1,2,4-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during 1,2,4-triazole synthesis, and why is controlling regioselectivity important?

A1: In the synthesis of unsymmetrically substituted 1,2,4-triazoles, two common regioisomers can be formed: the 1,3,5-trisubstituted and the 1,3,4-trisubstituted isomers, or in the case of disubstitution, the 1,3- and 1,5-disubstituted isomers. The precise placement of substituents on the triazole ring is crucial as it significantly influences the compound's pharmacological activity, physicochemical properties, and potential for intellectual property protection. Different regioisomers can exhibit vastly different biological activities and toxicities.

Q2: What are the key factors that influence the regioselectivity of 1,2,4-triazole synthesis?

A2: The regioselectivity of 1,2,4-triazole synthesis is primarily influenced by several factors:

  • Catalyst Choice: The nature of the catalyst can direct the reaction towards a specific regioisomer. For instance, in certain [3+2] cycloaddition reactions, silver(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysts can selectively produce 1,5-disubstituted 1,2,4-triazoles.[1][2][3]

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact the regiochemical outcome.[2][4][5] For example, lower temperatures can sometimes favor the formation of one isomer over another by controlling the reaction kinetics.[6]

  • Starting Materials: The electronic and steric properties of the substituents on the starting materials play a significant role in directing the cyclization to form a specific regioisomer.

  • Synthetic Route: Different synthetic strategies (e.g., one-pot multi-component reactions vs. stepwise synthesis) can offer varying degrees of regiocontrol.

Q3: Can you recommend a general method for the highly regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles?

A3: A highly efficient and regioselective one-pot, three-component synthesis has been reported, which consistently yields the 1,3,5-trisubstituted regioisomer.[7] This method involves the reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine.[7] The reaction proceeds through an initial formation of an acylamidine intermediate, followed by cyclocondensation with the hydrazine.[7] This approach offers high yields and a broad substrate scope.[7]

Troubleshooting Guides

Issue 1: Formation of an Undesired Regioisomeric Mixture

Problem: My reaction is producing a mixture of 1,3- and 1,5-disubstituted (or 1,3,5- and 1,3,4-trisubstituted) 1,2,4-triazoles, leading to difficult purification and low yield of the desired product.

Possible Causes & Solutions:

Potential CauseRecommended Solution(s)
Inappropriate Catalyst The catalyst may not be selective for the desired regioisomer. For [3+2] cycloaddition of isocyanides with diazonium salts, consider using Ag(I) catalysis for 1,3-disubstituted products or Cu(II) catalysis for 1,5-disubstituted products.[1][2][3]
Suboptimal Reaction Temperature High temperatures can sometimes lead to the formation of thermodynamic byproducts or isomer mixtures.[6] Try running the reaction at a lower temperature for a longer duration to favor the kinetic product.
Solvent Effects The polarity of the solvent can influence the reaction pathway.[4] Screen a range of solvents with varying polarities (e.g., toluene, DMF, acetonitrile, dioxane) to identify the optimal solvent for your specific substrate combination.
Steric and Electronic Effects of Substituents The inherent properties of your starting materials may favor the formation of a mixture. Consider modifying the substituents to enhance steric hindrance or alter the electronic nature of the reactants to favor the desired cyclization pathway.
Issue 2: Low or No Yield of the Desired 1,2,4-Triazole

Problem: The reaction is not proceeding to completion, or the desired product is not being formed.

Possible Causes & Solutions:

Potential CauseRecommended Solution(s)
Incomplete Reaction The reaction time may be insufficient, or the temperature may be too low.[6] Monitor the reaction progress using TLC or LC-MS and consider increasing the reaction time or temperature incrementally.[6] Microwave irradiation can also be explored to shorten reaction times.[6]
Purity of Starting Materials Impurities in the starting materials, such as residual water in hygroscopic reagents like hydrazides, can inhibit the reaction.[6] Ensure all starting materials are pure and dry before use.[6]
Decomposition of Reagents or Product High reaction temperatures can lead to the decomposition of sensitive starting materials or the desired triazole product.[6] If decomposition is suspected, attempt the reaction at a lower temperature.[6]
Issue 3: Formation of 1,3,4-Oxadiazole Side Product

Problem: A significant amount of a 1,3,4-oxadiazole byproduct is being formed, competing with the desired 1,2,4-triazole synthesis. This is a common side reaction, particularly when using hydrazides.[6]

Possible Causes & Solutions:

Potential CauseRecommended Solution(s)
Presence of Water This competing cyclization pathway is often promoted by moisture.[6] Ensure strictly anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).[6]
Reaction Temperature Higher temperatures can favor the formation of the thermodynamically stable oxadiazole. Lowering the reaction temperature may favor the kinetic formation of the triazole.[6]
Choice of Acylating Agent The nature of the acylating agent can influence the cyclization pathway.[6] If possible, experiment with different acylating agents to see if the formation of the oxadiazole can be minimized.

Experimental Protocols

Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This protocol is based on the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts.[1]

Materials:

  • Aryl diazonium salt (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Catalyst: AgOTf (for 1,3-isomer) or Cu(OTf)₂ (for 1,5-isomer) (5 mol%)

  • Solvent: Dichloromethane (DCM)

Procedure for 1,3-Disubstituted 1,2,4-Triazole:

  • To a solution of the aryl diazonium salt in DCM, add the isocyanide.

  • Add AgOTf (5 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Procedure for 1,5-Disubstituted 1,2,4-Triazole:

  • Follow the same procedure as above, but substitute Cu(OTf)₂ (5 mol%) as the catalyst.

Protocol 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This protocol is adapted from the method reported for high regioselectivity towards the 1,3,5-isomer.[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amidine hydrochloride (1.0 equiv)

  • Monosubstituted hydrazine (1.1 equiv)

  • Coupling agent: HATU (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in DMF, add the amidine hydrochloride and DIPEA.

  • Add HATU to the mixture and stir at room temperature for 1-2 hours to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst Influence on Regioselectivity of [3+2] Cycloaddition

CatalystRegioisomerYield (%)Reference
Ag(I)1,3-disubstitutedHigh[1]
Cu(II)1,5-disubstitutedHigh[1]

Table 2: Yields for One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Carboxylic Acid (R¹)Amidine (R³)Hydrazine (R⁵)Yield (%)Reference
Benzoic acidBenzamidinePhenylhydrazine85[7]
Acetic acidAcetamidineMethylhydrazine78[7]
4-Chlorobenzoic acidBenzamidinePhenylhydrazine82[7]

Visualizations

experimental_workflow cluster_one_pot One-Pot, Three-Component Synthesis start Carboxylic Acid + Amidine + DIPEA in DMF intermediate Acylamidine Formation (HATU, rt) start->intermediate Step 1 hydrazine Add Hydrazine intermediate->hydrazine cyclization Cyclocondensation (Heat) hydrazine->cyclization Step 2 product 1,3,5-Trisubstituted 1,2,4-Triazole cyclization->product

Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

troubleshooting_logic start Low Regioselectivity (Isomer Mixture) catalyst Evaluate Catalyst start->catalyst Cause? temperature Optimize Temperature start->temperature Cause? solvent Screen Solvents start->solvent Cause? solution Improved Regioselectivity catalyst->solution Solution temperature->solution Solution solvent->solution Solution

Caption: Troubleshooting logic for addressing low regioselectivity in 1,2,4-triazole synthesis.

References

reaction mechanism and intermediates in triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common triazole synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,2,3-triazoles?

A1: The most prominent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.[1][2] This reaction can be performed thermally or, more commonly, with metal catalysis. The two main catalytic versions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3]

Q2: What is the difference in regioselectivity between CuAAC and RuAAC?

A2: The choice of metal catalyst dictates the regioselectivity of the cycloaddition.[3]

  • CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles .[3]

  • RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles .[3][4]

This complementary regioselectivity makes these reactions powerful tools for synthesizing specific triazole isomers.

Q3: What are the advantages of the catalyzed versions over the thermal Huisgen cycloaddition?

A3: The thermal Huisgen cycloaddition often requires high temperatures and prolonged reaction times, and it typically results in a mixture of 1,4- and 1,5-regioisomers, making product separation challenging.[5][6] In contrast, the catalyzed versions (CuAAC and RuAAC) offer significant advantages:

  • Milder Reaction Conditions: They can often be performed at room temperature.[2]

  • Higher Reaction Rates: The rate acceleration can be as high as 107 to 108 compared to the uncatalyzed reaction.

  • High Regioselectivity: As mentioned, they provide specific isomers, simplifying purification.[3]

  • Broader Scope: They are compatible with a wider range of functional groups.

Q4: What is a "click" reaction, and how does it relate to triazole synthesis?

A4: "Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform with readily available reagents and benign solvents.[][8] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is considered the premier example of a click reaction due to its efficiency and reliability.[2][8]

Q5: What is the Dimroth rearrangement and when is it observed?

A5: The Dimroth rearrangement is an isomerization reaction observed in certain nitrogen-containing heterocycles, including some 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange positions.[9] This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening and ring-closing mechanism.[10] It is often an unwanted side reaction but can also be used synthetically to access different isomeric structures.[10]

Reaction Mechanisms and Intermediates

Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition between a 1,3-dipole (azide) and a dipolarophile (alkyne). The reaction proceeds through a pericyclic transition state, leading to the formation of a five-membered triazole ring.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products (Mixture) Azide R1-N-N≡N TS [Pericyclic Transition State] Azide->TS + Alkyne Alkyne R2-C≡C-H Product14 1,4-disubstituted triazole TS->Product14 Cycloaddition Product15 1,5-disubstituted triazole TS->Product15 Cycloaddition

Thermal Huisgen Cycloaddition Mechanism.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism involving copper acetylide intermediates. This mechanism accounts for the high regioselectivity for the 1,4-isomer.

G CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide + Alkyne Alkyne R2-C≡C-H SixMembered Six-membered Cu Intermediate CuAcetylide->SixMembered + Azide Azide R1-N3 Triazolide Copper Triazolide SixMembered->Triazolide Ring Contraction Product 1,4-disubstituted Triazole Triazolide->Product + H+ Product->CuI Regenerates Catalyst G RuCatalyst [Cp*RuCl] Catalyst Ruthenacycle Ruthenacycle Intermediate RuCatalyst->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne Alkyne Azide Azide Product 1,5-disubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->RuCatalyst Regenerates Catalyst G Start Initial Triazole Adduct Adduct Formation (+ Nucleophile) Start->Adduct Open Ring Opening Adduct->Open Rotation Bond Rotation Open->Rotation Close Ring Closure Rotation->Close Product Rearranged Triazole Close->Product

References

Validation & Comparative

Triazole Carboxylic Acids Demonstrate Promising In Vitro Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

Recent research has highlighted the potential of triazole carboxylic acids and their derivatives as a promising class of compounds in the development of new anticancer agents. In vitro studies have consistently shown that these compounds exhibit significant antiproliferative activity against a variety of human cancer cell lines. The versatility of the triazole scaffold allows for diverse chemical modifications, leading to the identification of potent derivatives with selective cytotoxicity.

Comparative Antiproliferative Activity

The antiproliferative effects of various triazole carboxylic acid derivatives have been evaluated against several cancer cell lines, with many compounds demonstrating potent activity, often in the low micromolar range. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds from recent studies, showcasing their efficacy against liver, breast, and other cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3c HepG2 (Liver)4.72[1]
Hep3B (Liver)2.88[1]
3d HepG2 (Liver)3.78[1][2]
Hep3B (Liver)4.83[1][2]
6af MCF-7 (Breast)2.61[3]
6cf MCF-7 (Breast)5.71[3]
4T1 (Breast)8.71[3]
7e MCF-7 (Breast)4.7[4]
HeLa (Cervical)2.9[4]
A549 (Lung)9.4[4]
5i H460 (Lung)6.06[5]
Doxorubicin (Reference) HepG2 (Liver)Varies[1]
MCF-7 (Breast)9.46[3]
GSK2256098 (Reference) HepG2 (Liver)Varies[1]

It is noteworthy that some of these triazole derivatives have shown comparable or even superior activity to established chemotherapy drugs like doxorubicin in specific cell lines. For instance, compound 6af exhibited a more potent effect against MCF-7 cells than doxorubicin.[3] The structural diversity of these compounds, including 1,2,4-triazole derivatives with acetamido carboxylic acid skeletons and 1,2,3-triazole hybrids, contributes to their varied and potent anticancer activities.[1][5]

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have delved into the molecular mechanisms underlying the antiproliferative effects of triazole carboxylic acid derivatives. A prominent target that has been identified is the Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.

The inhibition of FAK by these compounds has been shown to disrupt downstream pro-survival signaling pathways, including the PI3K/Akt and JNK/STAT3 pathways.[6] This disruption ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.[2][6] For example, compound 3d was found to significantly repress FAK phosphorylation and decrease the phosphorylation levels of PI3K, Akt, JNK, and STAT3.[6]

FAK_Inhibition_Pathway Triazole Triazole Carboxylic Acid Derivative pFAK p-FAK (Active) Triazole->pFAK Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Triazole->Apoptosis FAK FAK FAK->pFAK Phosphorylation PI3K PI3K pFAK->PI3K Activates JNK JNK pFAK->JNK Activates pPI3K p-PI3K PI3K->pPI3K Akt Akt pAkt p-Akt Akt->pAkt pJNK p-JNK JNK->pJNK STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pPI3K->Akt Activates Survival Cell Survival & Proliferation pAkt->Survival pJNK->STAT3 Activates pSTAT3->Survival

Caption: Inhibition of FAK signaling pathway by triazole carboxylic acid derivatives.

Experimental Protocols

The in vitro antiproliferative activity of the triazole carboxylic acids and their derivatives is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Adhere Allow cells to adhere (Overnight Incubation) Seed->Adhere Treat Treat with Triazole Carboxylic Acids (Varying Concentrations) Adhere->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate % Viability & Determine IC50 Measure->Analyze End End Analyze->End

References

A Comparative Guide to 5-Bromo- vs. 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound properties. Among the versatile heterocyclic scaffolds, 5-halo-1H-1,2,4-triazole-3-carboxylic acids serve as valuable intermediates. This guide provides a detailed comparison of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid and its chloro-analogue, 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, focusing on their chemical properties, reactivity, and potential applications, supported by established chemical principles. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide extrapolates from well-understood trends in halogen reactivity to provide a robust comparison for researchers.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their basic physicochemical properties, which are summarized in the table below. The presence of the heavier bromine atom in the bromo-derivative results in a higher molecular weight and density.

PropertyThis compound5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
Molecular Formula C₃H₂BrN₃O₂C₃H₂ClN₃O₂
Molecular Weight 191.97 g/mol 147.52 g/mol [1]
CAS Number 674287-63-9[2]21733-03-9[1]
Appearance White to off-white solidWhite to yellow solid[3]
Purity Typically ≥95%Typically ≥95%[1][3]

Reactivity Comparison: A Focus on the Carbon-Halogen Bond

The primary difference in the chemical behavior of these two molecules lies in the reactivity of the C5-halogen bond. The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. This fundamental difference dictates their utility in common synthetic transformations, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, proceeding through a Meisenheimer intermediate. The rate-determining step is often the initial attack of the nucleophile. The better leaving group ability of bromide compared to chloride, and the greater polarizability of the C-Br bond, generally renders the 5-bromo derivative more reactive in these transformations.

dot

SNAr_Mechanism reactant 5-Halo-1,2,4-triazole-3-carboxylic acid intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product 5-Substituted-1,2,4-triazole-3-carboxylic acid intermediate->product - X⁻ leaving_group X⁻ (Br⁻ or Cl⁻) intermediate->leaving_group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are cornerstone methodologies in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this compound is expected to undergo oxidative addition more readily and under milder conditions than its chloro counterpart. This translates to faster reaction times, lower catalyst loadings, and often higher yields for the bromo-derivative.

dot

Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R-Pd(II)L₂-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactant R-X (X = Br, Cl) reactant->oxidative_addition organometallic R'-M organometallic->transmetalation

Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-halo-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Reaction Conditions: Heat the reaction mixture with stirring. For the 5-bromo derivative, temperatures of 80-100 °C are often sufficient. The 5-chloro derivative may require higher temperatures (100-120 °C) and potentially a more active catalyst system.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 5-halo-1H-1,2,4-triazole-3-carboxylic acid (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N) if the nucleophile is not already basic.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 50-100 °C). The 5-bromo derivative is expected to react at lower temperatures and shorter reaction times compared to the 5-chloro analogue.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction with water and adjust the pH to precipitate the product or facilitate extraction.

  • Purification: Collect the solid product by filtration or extract the aqueous layer with an appropriate organic solvent. The product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

Both 5-bromo- and 5-chloro-1H-1,2,4-triazole-3-carboxylic acid are valuable precursors for the synthesis of a wide range of functionalized molecules. The 1,2,4-triazole core is a known pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties.

The halogen atom at the 5-position serves as a synthetic handle for introducing various substituents to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the resulting compounds. The choice between the bromo and chloro derivative will often depend on the desired reactivity and the conditions tolerated by other functional groups in the molecule. For rapid library synthesis and diversification under milder conditions, the 5-bromo derivative is generally the preferred choice. The 5-chloro derivative, being less reactive, may be advantageous when a more robust starting material is required for multi-step syntheses where the halogen is to be retained until a later stage.

Conclusion

References

Comparative Analysis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid core, with a focus on their potential as anticancer agents. Due to a scarcity of published data on the exact carboxylic acid series, this guide leverages a closely related and well-studied series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs to provide relevant insights into the SAR of this compound class. These analogs have shown promise in inhibiting cancer cell growth, and their study offers valuable information for the rational design of more potent and selective therapeutic candidates.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has been evaluated against a panel of human cancer cell lines. The data reveals key structural features that influence their cytotoxic potential. The core structure consists of a 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine moiety, with various substitutions on the N-aryl ring.

The general trend observed is that the nature and position of substituents on the N-aryl ring significantly impact the anticancer activity. While a comprehensive quantitative SAR is still under development, preliminary findings suggest that both electronic and steric factors of the substituents play a crucial role.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against selected human cancer cell lines. The data is presented as percent growth inhibition (PGI) at a concentration of 10⁻⁵ M.[1][2] A higher PGI value indicates greater inhibition of cancer cell growth.

Compound IDN-Aryl SubstituentLeukemia (CCRF-CEM) PGI (%)Non-Small Cell Lung Cancer (HOP-92) PGI (%)Colon Cancer (HCT-116) PGI (%)CNS Cancer (SNB-75) PGI (%)Melanoma (UACC-62) PGI (%)Ovarian Cancer (OVCAR-3) PGI (%)Renal Cancer (UO-31) PGI (%)Prostate Cancer (PC-3) PGI (%)Breast Cancer (MCF7) PGI (%)
4a 4-Fluorophenyl15.8312.3418.2122.5619.8714.3226.6817.5416.98
4b 4-Chlorophenyl21.4518.9825.6728.7924.3220.1131.1423.8722.54
4c 4-Bromophenyl19.8716.5422.3425.4321.7618.9826.4720.1219.87
4d 4-Methylphenyl25.6722.3429.8734.5628.7624.8732.2027.6526.34
4e 4-Methoxyphenyl32.1228.7635.4341.2534.8730.9828.4733.7631.87
4f 2-Chlorophenyl28.7625.4331.8736.5430.1227.8737.1729.8728.98
4g 2,4-Dichlorophenyl20.1117.8723.5426.8722.4319.7620.2321.9820.54
4h 2,6-Dichlorophenyl29.8726.5433.2138.7632.4328.9836.5731.8730.12
4i 2,6-Dimethylphenyl38.9434.5640.1238.9436.7633.2130.1437.8735.65
4j 3-Chlorophenyl24.3221.8728.7631.9826.5423.8733.4325.9824.87

Experimental Protocols

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[1][2]

A mixture of the appropriately substituted N-arylhydrazinecarboxamide (1 mmol), 3-bromobenzonitrile (1 mmol), and potassium carbonate (1 g) in n-butanol (10 mL) is heated at 120 °C for 8-10 hours. After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

In Vitro Anticancer Activity Assay (NCI-60 Cell Line Screen)[1][2]

The anticancer activity of the synthesized compounds is evaluated against a panel of 60 human tumor cell lines organized into nine subpanels (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) at a single concentration of 10⁻⁵ M. The assay is performed according to the protocol of the National Cancer Institute (NCI). The effect of the compounds on cell growth is measured using the sulforhodamine B (SRB) protein assay. The results are expressed as percent growth inhibition (PGI).

Kinase Inhibition Assay (General Protocol)

While specific kinase inhibition data for this series is not available, a general protocol for assessing the inhibitory activity of compounds against a specific kinase, for example, a member of the PI3K/Akt pathway, is provided below. This protocol can be adapted for various kinases.

  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR Workflow and a Potential Signaling Pathway

To better understand the process of SAR analysis and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., NCI-60) purification->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->start New Design Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Many 1,2,4-triazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3][4] The following diagram illustrates a simplified representation of this pathway, which is a potential target for the this compound analogs.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 5-Bromo-1,2,4-triazole Analog (Hypothetical) Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The preliminary SAR data on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs highlights the potential of the 5-bromo-1,2,4-triazole core in developing novel anticancer agents. The observed variations in activity with different N-aryl substitutions provide a foundation for the rational design of more potent and selective inhibitors. Future work should focus on synthesizing and evaluating a broader range of analogs, including the target this compound derivatives, to establish a comprehensive quantitative SAR. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways, such as the PI3K/Akt/mTOR pathway, that are modulated by these compounds. This will enable the optimization of lead compounds with improved therapeutic profiles for further preclinical and clinical development.

References

A Comparative Guide to the Antimicrobial Properties of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Triazole derivatives, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have garnered considerable attention for their broad-spectrum antimicrobial activities.[1][2] This guide provides a comparative analysis of the antimicrobial properties of various triazole derivatives, supported by experimental data, to aid in the evaluation and selection of promising candidates for further research and development.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of novel triazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the in vitro activity of representative triazole compounds from recent studies.

Table 1: Antibacterial Activity of Selected Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide0.156-0.039-[3]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 (mM)---[4]
Nalidixic acid-based 1,2,4-triazole-3-thione derivative (1a-g)---16[4]
Ofloxacin-1,2,4-triazole derivative0.25 - 10.25 - 10.25 - 1-[4]
1,2,3-Triazole Glycoside (Compound 5)5 (mg/mL)--5 (mg/mL)[5]
Triazole-Isoxazole Hybrid (Compound 7b)--15 (mg/mL)30 (mg/mL)[6]
Reference Drug: Ciprofloxacin~0.25-1~0.25-1~0.015-0.125~0.25-1[4]

Table 2: Antifungal Activity of Selected Triazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerMicrosporum gypseumReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesNo ActivityNo Activity<6.25 - 12.5[7]
1,2,3-Triazole Glycoside (Compound 5)10 (mg/mL)10 (mg/mL)-[5]
Fluconazole Derivative (Compound 7b & 7e)0.063 - 1--[8]
Reference Drug: Fluconazole0.25 - 2.06.0-[9][10]
Reference Drug: Ketoconazole--6.25[7]

Table 3: Zone of Inhibition for Selected Triazole Derivatives (mm)

Compound/DerivativeStaphylococcus aureusPseudomonas aeruginosaCandida albicansAspergillus nigerReference
1,2,3-Triazole Glycoside (Compound 5)21 - 25-1514[5]
Triazole-Isoxazole Hybrid (Compound 7b)-11.25--[6]
4-amino-5-aryl-4H-1,2,4-triazole derivative-14 - 22--[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12]

By binding to the heme iron of CYP51, triazoles block the conversion of lanosterol to ergosterol.[11] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[12][14] The altered membrane composition increases permeability and disrupts the function of membrane proteins, ultimately inhibiting fungal growth.[11]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Disrupted_Membrane Disrupted Fungal Cell Membrane Triazoles Triazole Derivatives Triazoles->CYP51 CYP51->Ergosterol_Intermediates catalysis CYP51->Disrupted_Membrane

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antimicrobial properties. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[15][16][17]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells with microbial suspension A->C B Prepare serial two-fold dilutions of triazole derivative in broth D Add diluted triazole derivatives to wells B->D C->D E Include positive (no drug) and negative (no inoculum) controls D->E F Incubate plates at 35-37°C for 18-24 hours E->F G Visually inspect for turbidity (growth) F->G H Determine MIC: lowest concentration with no visible growth G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

  • Controls: Include a positive control (inoculum without the compound) to ensure microbial growth and a negative control (broth without inoculum) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the triazole derivative at which there is no visible growth (turbidity) in the well.[15]

Protocol 2: Agar Disk Diffusion for Zone of Inhibition

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[19][20][21]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Evenly swab the inoculum onto the surface of an -agar plate (e.g., Mueller-Hinton) A->C B Prepare sterile filter paper disks impregnated with triazole derivative D Aseptically place the impregnated disks onto the agar surface B->D C->D E Incubate plates at 35-37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition around each disk E->F

Caption: Workflow for Agar Disk Diffusion Assay.

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[21]

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the triazole derivative onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[20]

For all antimicrobial susceptibility testing, it is recommended to follow the guidelines and quality control procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][22][23]

Conclusion

Triazole derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The data presented in this guide highlight the diverse and potent activity of these molecules against a range of clinically relevant bacteria and fungi. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel triazole derivatives. Further research focusing on structure-activity relationships, in vivo efficacy, and toxicological profiles will be crucial in advancing the most promising candidates toward clinical application.

References

Comparative Docking Studies of 1,2,4-Triazole Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of molecular docking studies involving 1,2,4-triazole derivatives, a prominent scaffold in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes workflows and mechanisms of action to support ongoing research in computational drug discovery. The versatility of the 1,2,4-triazole ring allows for a wide range of interactions with biological macromolecules, making it a valuable starting point for designing potent and selective enzyme inhibitors.[1] In silico techniques, particularly molecular docking, have become indispensable for exploring the binding modes and affinities of novel triazole derivatives, thereby accelerating lead optimization and the development of new drugs.[1]

Data Presentation: Comparative Docking Scores

The following tables summarize quantitative data from various molecular docking studies of 1,2,4-triazole derivatives against a range of protein targets. A more negative docking score or binding energy generally indicates a stronger predicted interaction between the ligand and the protein.

Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Fungal and Bacterial Protein Targets

CompoundTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 1ePenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
Compound 1fPenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9
Compound 2eDihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
Compound 2fDihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5
Compound 2eLanosterol 14-alpha Demethylase (4ZA5)Candida albicans-9.5Fluconazole-8.9

Source: Compiled from data presented in a comparative guide on the molecular docking of 1,2,4-triazole-3-thiol derivatives.[2][3]

Table 2: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Anticancer Protein Targets

CompoundTarget Protein (PDB ID)Target TypeDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 11dVEGFR-2 (4ASD)Kinase-9.85Sorafenib-8.54
Compound 11eVEGFR-2 (4ASD)Kinase-9.53Sorafenib-8.54
Compound 11gVEGFR-2 (4ASD)Kinase-10.11Sorafenib-8.54
Compound 11kVEGFR-2 (4ASD)Kinase-9.98Sorafenib-8.54
Compound 14cVEGFR-2 (4ASD)Kinase-9.77Sorafenib-8.54

Source: Data compiled from a study on 1,2,4-triazole-tethered indolinones as VEGFR-2 inhibitors.[4]

Table 3: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Mycobacterium tuberculosis Protein Target

CompoundTarget ProteinScoring FunctionScore
C14P450 CYP121ChemPLP68.29
C8P450 CYP121ChemPLP53.67

Source: Data from a study on 1,2,4-triazole derivatives as antitubercular agents.[5] Note: A higher ChemPLP score indicates a better-predicted binding affinity.

Experimental Protocols in Molecular Docking

The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed. Below is a generalized protocol synthesized from various studies on 1,2,4-triazole inhibitors.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared for docking by removing all water molecules and co-crystallized ligands.[1] Missing hydrogen atoms are added, and the protein structure may be minimized using programs like Chimera.[1]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using appropriate force fields.

3. Molecular Docking Simulation:

  • Software: Commonly used software for docking studies of triazole derivatives includes AutoDock 4.2 and Smina (a fork of AutoDock Vina).[1][6]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: A genetic algorithm (GA) is often employed for the molecular docking procedure.[1] Typically, a significant number of independent GA runs (e.g., one hundred) are performed for each ligand to ensure a thorough search of the conformational space.[1]

  • Pose Selection: The resulting docking poses are clustered and ranked based on their predicted binding energies or docking scores. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • Binding Interactions: The interactions between the best-docked pose of the ligand and the amino acid residues in the active site of the protein are analyzed to understand the binding mode. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.

Visualization of Workflow and Signaling Pathway

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure Generation Ligand_prep Ligand Preparation (Energy Minimization) Ligand->Ligand_prep Grid Grid Box Generation PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock, Smina) Ligand_prep->Docking Grid->Docking Analysis Analysis of Docking Poses and Binding Energies Docking->Analysis Validation Docking Protocol Validation Docking->Validation Lead_ID Lead Compound Identification Analysis->Lead_ID G Signaling Pathway Inhibition by 1,2,4-Triazole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Triazole 1,2,4-Triazole Inhibitor Triazole->CYP51 Inhibits

References

Assessing the Selectivity of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid Derivatives for Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to COX-2 Selectivity

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The 1,2,4-triazole scaffold has emerged as a promising pharmacophore for designing potent and selective COX-2 inhibitors. This guide provides a comparative analysis of the COX-2 selectivity of 5-substituted-1H-1,2,4-triazole-3-carboxylic acid derivatives, with a focus on halogenated analogs, to assist researchers in the fields of medicinal chemistry and pharmacology.

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various 1,2,4-triazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2. For comparative purposes, data for the well-established COX-2 inhibitors Celecoxib and Etoricoxib are also included.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Methyl 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate (Analog of user's topic) COX-119.3>1072
COX-20.018
Celecoxib COX-11629.6
COX-20.54
Etoricoxib COX-1>100>344
COX-20.29
1,5-diaryl-1H-1,2,4-triazole derivative 1 COX-1>100>100
COX-2<0.1
1,5-diaryl-1H-1,2,4-triazole derivative 2 COX-12.525
COX-20.1

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of novel compounds. A widely accepted method is the in vitro cyclooxygenase (COX) inhibition assay, which can be performed using various detection methods, including colorimetric, fluorometric, or enzyme immunoassay (EIA).

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme Immunoassay Method)

This protocol outlines the key steps for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Prostaglandin E2 (PGE2) EIA kit

  • 96-well microplates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including serial dilutions of the test compounds and reference inhibitors.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compounds, reference inhibitors, or vehicle control to the wells. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Prostaglandin E2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve. The selectivity index is then calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Visualizing the Molecular Landscape

To better understand the context of COX-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Inhibited by 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid derivatives PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Experimental_Workflow Start Start: Compound Synthesis (5-Bromo-1H-1,2,4-triazole-3-carboxylic acid derivatives) Assay_Setup In Vitro COX Inhibition Assay Setup (COX-1 and COX-2 enzymes) Start->Assay_Setup Incubation Incubation with Test Compounds and Arachidonic Acid Assay_Setup->Incubation Detection Detection of Prostaglandin Production (e.g., EIA) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values - Calculate Selectivity Index Detection->Data_Analysis Comparison Comparison with Reference Inhibitors (e.g., Celecoxib) Data_Analysis->Comparison Conclusion Conclusion: Assess COX-2 Selectivity Comparison->Conclusion

A Comparative Guide to the Synthetic Efficacy of 1,2,4-Triazole-3-Carboxylic Acid Ester Production

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,4-triazole-3-carboxylic acid esters is a critical process in the development of various pharmaceutical compounds, including antiviral and antitumor drugs. Researchers have developed multiple synthetic pathways to these valuable intermediates, each with distinct advantages and disadvantages. This guide provides an objective comparison of two prominent synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

The routes under comparison are:

  • Route 1: A non-diazotization method starting from thiosemicarbazide and oxalic acid.

  • Route 2: A three-step synthesis commencing with trichloroacetonitrile and formylhydrazine.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: From ThiosemicarbazideRoute 2: From Trichloroacetonitrile
Starting Materials Thiosemicarbazide, Oxalic AcidTrichloroacetonitrile, Formylhydrazine
Key Reagents Nitric Acid, Methanol, Sulfuric AcidPotassium Carbonate, Methanol
Number of Steps 33
Overall Yield >58%[1]~89-90%[2]
Reaction Conditions Step 1: Heating. Step 2: 60°C. Step 3: Not specified.Step 1: 0-5°C. Step 2: 90-100°C. Step 3: Not specified.
Solvents Water, Methanol[1]Ethanol/Isopropanol, Methanol[2]
Safety Considerations Avoids diazotization step, increasing safety.[1]Avoids dangerous diazotization deamination reaction.[2]
Environmental Impact Uses water as a solvent, considered environmentally friendly.[1]Uses organic solvents.

Experimental Protocols

Route 1: Synthesis from Thiosemicarbazide and Oxalic Acid [1]

This method involves a three-step, one-pot reaction sequence that avoids hazardous diazotization.

  • Step 1: Condensation and Cyclization

    • Thiosemicarbazide and oxalic acid are heated in water to form an intermediate.

    • Without separation, an alkali is added directly to the reaction mixture to induce ring closure.

    • The reaction is then neutralized with an acid.

  • Step 2: Desulfurization

    • The mercapto group is removed using nitric acid (concentration between 40%-69%, optimally 50%) at a temperature of 60°C for 6 hours.

  • Step 3: Esterification

    • The resulting 1,2,4-triazole-3-carboxylic acid is esterified with methanol under sulfuric acid catalysis to yield the final product, methyl 1,2,4-triazole-3-carboxylate.

Route 2: Synthesis from Trichloroacetonitrile and Formylhydrazine [2]

This three-step synthesis boasts high overall yields and avoids the use of hazardous reagents.

  • Step 1: Addition Reaction

    • Ethanol (200mL) is cooled to 0°C in a reaction vessel.

    • Potassium carbonate (1.4g, 0.01mol) is added.

    • Trichloroacetonitrile (28.9g, 0.2mol) is slowly added dropwise while maintaining the temperature between 0-5°C.

    • After the addition is complete, the reaction is held at temperature for 20 minutes.

    • A solution of formylhydrazine (12.0g, 0.2mol) in ethanol is then added dropwise.

  • Step 2: Cyclization

    • The resulting addition product from Step 1 is heated to 90-100°C until the solid melts.

    • The reaction is held at this temperature to facilitate cyclization.

    • Upon completion, the mixture is cooled to solidify the intermediate product.

  • Step 3: Alcoholysis and Product Isolation

    • The cyclized intermediate is subjected to alcoholysis with a base such as sodium methoxide, sodium hydroxide, sodium carbonate, potassium carbonate, or triethylamine in a molar ratio of intermediate to base of 1:3.0-3.5.

    • The filtrate is cooled to precipitate the crude product.

    • The crude product is purified by recrystallization from methanol to yield methyl 1,2,4-triazole-3-carboxylate. For example, recrystallization from 195mL of methanol yielded 18.4g (0.145mol) of the final product with a purity of 98.3% and a yield of 90.3%.[2]

Visualizations

Synthetic_Routes_Comparison cluster_0 Route 1 cluster_1 Route 2 R1_Start Thiosemicarbazide + Oxalic Acid R1_Inter1 Condensation/ Cyclization Product R1_Start->R1_Inter1 Heat, Alkali, Acid R1_Inter2 1,2,4-Triazole-3-carboxylic Acid R1_Inter1->R1_Inter2 Nitric Acid R1_End 1,2,4-Triazole-3-carboxylic Acid Ester R1_Inter2->R1_End Methanol, H2SO4 R2_Start Trichloroacetonitrile + Formylhydrazine R2_Inter1 Addition Product R2_Start->R2_Inter1 K2CO3, 0-5°C R2_Inter2 Cyclized Intermediate R2_Inter1->R2_Inter2 Heat (90-100°C) R2_End 1,2,4-Triazole-3-carboxylic Acid Ester R2_Inter2->R2_End Base, Methanol

Caption: Comparison of two synthetic pathways to 1,2,4-triazole-3-carboxylic acid esters.

Experimental_Workflow start Starting Materials Preparation step1 Step 1: Initial Reaction start->step1 step2 Step 2: Intermediate Formation/ Cyclization step1->step2 step3 Step 3: Final Modification/ Esterification step2->step3 purification Purification (e.g., Recrystallization) step3->purification analysis Product Analysis (e.g., HPLC, MP) purification->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis of target esters.

References

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 5-Bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid moiety in the 5-Bromo-1H-1,2,4-triazole scaffold, a core structure in many biologically active compounds.

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present challenges such as rapid metabolism, poor membrane permeability, and potential toxicity. Bioisosteric replacement offers a rational strategy to mitigate these liabilities. This guide focuses on the comparative analysis of key physicochemical properties and hypothetical biological activities of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid and its bioisosteric analogues, including tetrazoles and oxadiazoles.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate bioisostere is guided by its influence on critical drug-like properties such as acidity (pKa), lipophilicity (logP), and metabolic stability. The following table summarizes a comparative analysis of these properties for this compound and its potential bioisosteres. The data presented is a curated compilation from various literature sources and predictive models for illustrative purposes.

CompoundBioisosteric GroupPredicted pKaPredicted logPPredicted Metabolic Stability (t½ in human liver microsomes)
1 -COOH (Carboxylic Acid)3.5 - 4.50.8 - 1.2Low (< 30 min)
2 -CN4H (Tetrazole)4.5 - 5.51.2 - 1.8Moderate to High (> 60 min)
3 -C2N2O (1,2,4-Oxadiazole)Non-acidic1.5 - 2.2High (> 90 min)
4 -C2N2O (1,3,4-Oxadiazole)Non-acidic1.4 - 2.0High (> 90 min)
5 -SO2NH2 (Sulfonamide)9.0 - 10.00.5 - 1.0Moderate (> 45 min)

Note: The presented data are estimations and can vary based on the experimental conditions and prediction software used.

Hypothetical Biological Activity

The successful bioisosteric replacement should ideally maintain or enhance the biological activity of the parent compound. Below is a hypothetical comparison of the inhibitory activity of 5-Bromo-1H-1,2,4-triazole derivatives against a putative kinase target.

CompoundBioisosteric GroupHypothetical IC50 (nM)
1 -COOH (Carboxylic Acid)100
2 -CN4H (Tetrazole)80
3 -C2N2O (1,2,4-Oxadiazole)150
4 -C2N2O (1,3,4-Oxadiazole)120
5 -SO2NH2 (Sulfonamide)250

Note: This data is purely illustrative to demonstrate the potential impact of bioisosteric replacement on biological activity. Actual activity would be target-dependent.

Experimental Protocols

Accurate determination of physicochemical and biological properties is crucial for the successful application of bioisosteric replacement. Detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

Protocol:

  • Sample Preparation: A 1-5 mM solution of the test compound is prepared in the chosen co-solvent.

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl and 0.1 M KOH at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of titrant.

  • Data Analysis: The pKa is calculated from the titration curve using appropriate software (e.g., Hyperquad). The Yasuda-Shedlovsky extrapolation method can be used to determine the aqueous pKa from the co-solvent data.

Determination of logP by HPLC

The logarithm of the octanol-water partition coefficient (logP) is a key measure of lipophilicity and can be determined using high-performance liquid chromatography (HPLC).

Protocol:

  • System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system (e.g., C18 column).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Retention Time Measurement: The retention time (tR) of each standard and the test compound is recorded.

  • Calculation: A calibration curve is generated by plotting the known logP values of the standards against their log k' values (k' = (tR - t0) / t0, where t0 is the void time). The logP of the test compound is then determined from its log k' value using the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubation Mixture: The test compound (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing MgCl2.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM). A control incubation without NADPH is run in parallel.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound over time.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the concept of bioisosteric replacement and a typical experimental workflow for comparing the resulting analogues.

Bioisosteric_Replacement Parent 5-Bromo-1H-1,2,4-triazole -3-carboxylic acid Bioisosteres Bioisosteric Replacements Parent->Bioisosteres Tetrazole Tetrazole Bioisosteres->Tetrazole Oxadiazole 1,2,4-Oxadiazole Bioisosteres->Oxadiazole Thiadiazole 1,3,4-Oxadiazole Bioisosteres->Thiadiazole Sulfonamide Sulfonamide Bioisosteres->Sulfonamide

Caption: Bioisosteric replacement of the carboxylic acid group.

Experimental_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Evaluation Synthesis Synthesis of Analogues pKa pKa Determination Synthesis->pKa logP logP Measurement Synthesis->logP Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability Biological_Assay In Vitro Biological Assay Synthesis->Biological_Assay

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is paramount for understanding its function and advancing scientific discovery. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate technique for confirming the structure of synthesis products.

At a Glance: Comparing the Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the experimental feasibility. The following table summarizes the key quantitative parameters for each technique.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Requirement High-quality single crystal (typically >20 µm in all dimensions)[1]1-25 mg of soluble sample[2]Microgram to nanogram quantities[3]
Resolution Atomic resolution (~1 Å)[4]Atomic to molecular level, provides connectivityMolecular weight and fragmentation pattern[5]
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[6]Chemical environment of nuclei, through-bond and through-space correlations[7][8]Molecular weight, elemental composition, fragmentation patterns[5][9]
State of Sample Solid (crystalline)SolutionGas phase (after ionization)[9]
Key Advantage Unambiguous 3D structure determinationProvides information about molecular dynamics and structure in solution[10]High sensitivity and ability to analyze complex mixtures when coupled with separation techniques[11]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[12][13]Lower resolution than X-ray crystallography for large molecules, complex spectra can be challenging to interpret[10]Does not directly provide 3D structural information[14]

Delving Deeper: Experimental Protocols

To provide a practical understanding of what each technique entails, this section outlines the detailed methodologies for performing a structural analysis using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state. The process involves growing a suitable crystal, collecting diffraction data, and solving the crystal structure.

1. Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient quality.[12] Common methods include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.[15]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant. The slow diffusion of the precipitant vapor into the solution induces crystallization.[16]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble, leading to crystallization at the interface.[15]

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[17][18] The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.[12][17]

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[17] The phases of the diffracted X-rays are then determined, often using computational methods, to generate an electron density map.[19] An atomic model is built into the electron density map and refined to best fit the experimental data.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[7] It provides information about the chemical environment and connectivity of atoms.

1. Sample Preparation: A small amount of the purified sample (typically 1-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][20] The solution is then transferred to a 5 mm NMR tube.[21] It is crucial that the sample is free of particulate matter and paramagnetic impurities.[2]

2. Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected.[22] A variety of 1D and 2D NMR experiments can be performed to obtain different types of structural information.[7][23]

3. Spectral Interpretation: The resulting NMR spectrum is a plot of signal intensity versus chemical shift.[24] Key parameters to analyze include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.[8][25]

  • Integration: The area under a signal is proportional to the number of nuclei it represents.[26]

  • Multiplicity (Splitting Pattern): Provides information about the number of neighboring nuclei.[25][26]

  • Coupling Constants (J): The distance between split peaks, which gives information about the connectivity of atoms.[26]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for synthetic products include:

  • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[3]

  • Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, producing ions. This is a "soft" ionization technique that often leaves the molecular ion intact.[11]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is mixed with a matrix and irradiated with a laser, causing desorption and ionization.[27]

2. Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

3. Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[9][28] The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.[5]

Visualizing the Workflows

To further clarify the processes involved, the following diagrams illustrate the typical experimental workflows for each technique.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesized Product purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Scaling data_collection->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building structure_validation Structure Validation model_building->structure_validation final_structure Final 3D Structure structure_validation->final_structure

Caption: Workflow for Structure Determination by X-ray Crystallography.

nmr_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesized Product purification Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube data_acquisition 1D & 2D NMR Data Acquisition nmr_tube->data_acquisition spectral_processing Spectral Processing data_acquisition->spectral_processing spectral_interpretation Spectral Interpretation spectral_processing->spectral_interpretation structure_elucidation Structure Elucidation spectral_interpretation->structure_elucidation

Caption: Workflow for Structure Elucidation by NMR Spectroscopy.

ms_workflow cluster_sample Sample Preparation cluster_analysis Mass Analysis cluster_interpretation Data Interpretation synthesis Synthesized Product purification Purification synthesis->purification sample_prep Sample Preparation (e.g., dilution) purification->sample_prep ionization Ionization (e.g., ESI, EI) sample_prep->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum Generation detector->mass_spectrum data_analysis Data Analysis (Molecular Ion, Fragmentation) mass_spectrum->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for Structure Confirmation by Mass Spectrometry.

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography remains the definitive method for obtaining the three-dimensional structure of a molecule, NMR spectroscopy and mass spectrometry are indispensable, often complementary, techniques. NMR provides crucial information about the molecule's structure and dynamics in solution, while mass spectrometry offers high sensitivity for determining molecular weight and fragmentation patterns, which can confirm the proposed structure. For a comprehensive and unambiguous confirmation of a synthesis product's structure, an integrated approach utilizing the strengths of all three techniques is often the most powerful strategy.

References

A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Carboxylic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole core, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, and their derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention for their diverse biological activities. This guide provides an objective comparative analysis of 1,2,3-triazole and 1,2,4-triazole carboxylic acids, supported by experimental data, to aid in the strategic design of novel therapeutic agents.

Core Structural Differences and Synthetic Approaches

The arrangement of nitrogen atoms in the triazole ring fundamentally influences the physicochemical properties and, consequently, the biological activity of these isomers. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, they are separated. This seemingly subtle difference impacts the molecule's dipole moment, hydrogen bonding capacity, and overall electronic distribution, leading to distinct pharmacological profiles.[1]

The synthesis of 1,2,3-triazole carboxylic acids is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reacting an azide with a β-ketoester in the presence of a base.[2][3] A general synthetic route for 1,2,4-triazole-3-carboxylic acid derivatives involves the cyclization of thiosemicarbazide precursors with carboxylic acids.[1]

Comparative Biological Activity

Both 1,2,3- and 1,2,4-triazole carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Triazole carboxylic acids have emerged as promising scaffolds for the development of novel anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.

1,2,3-Triazole Carboxylic Acids: Derivatives of 1,2,3-triazole-4-carboxylic acid have been evaluated for their antiproliferative effects against various cancer cell lines. Some compounds have shown remarkable activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines.[2] The anticancer potential is often attributed to the induction of apoptosis. For instance, certain 1,2,3-triazole derivatives have been shown to induce apoptosis in a caspase-3 independent manner.

1,2,4-Triazole Carboxylic Acids: 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton have shown potent antiproliferative activity against liver cancer cell lines (HepG2 and Hep3B).[4][5] Mechanistic studies have revealed that these compounds can act as inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme in cancer cell survival, proliferation, and migration.[4][5] Inhibition of FAK leads to the downregulation of pro-survival pathways such as PI3K/Akt and JNK/STAT3, ultimately inducing apoptosis and cell cycle arrest.[5][6] Furthermore, some 1,2,4-triazole derivatives have been shown to induce apoptosis through a caspase-3 dependent pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[7][8]

Data Presentation: Anticancer Activity of Triazole Carboxylic Acid Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Carboxylic Acid Analogs 5-Amino-1-p-tolyl-1H-[2][9]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideVarious (NCI60 panel)Significant Activity[2]
Phosphonate-containing 1,2,3-triazoleHT-1080 (Fibrosarcoma)15.13
Phosphonate-containing 1,2,3-triazoleA-549 (Lung Carcinoma)21.25[10]
Phosphonate-containing 1,2,3-triazoleMCF-7 (Breast Adenocarcinoma)18.06[10]
1,2,4-Triazole Carboxylic Acid Analogs 5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3c)HepG2 (Liver Cancer)4.72[4]
5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d)HepG2 (Liver Cancer)3.78[4]
5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3c)Hep3B (Liver Cancer)4.83[4]
5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d)Hep3B (Liver Cancer)2.88[4]
Antimicrobial Activity

Both triazole isomers are being explored for their potential to combat bacterial and fungal infections.

1,2,3-Triazole Carboxylic Acids: A synthetic aromatic ε-amino acid containing a 1,2,3-triazole-4-carboxylic acid moiety has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including the pathogenic Vibrio cholerae.[3][7][11] The minimum inhibitory concentration (MIC) for Bacillus subtilis and Vibrio cholerae was reported to be 59.5 µg/mL.[3][7]

1,2,4-Triazole Carboxylic Acids: Hybrid molecules incorporating a 1,2,4-triazole core with fluoroquinolones have shown excellent activity against a wide range of microorganisms, with MIC values ranging from 0.125 to 64 μg/mL.[9]

Data Presentation: Antimicrobial Activity of Triazole Carboxylic Acid Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,2,3-Triazole Carboxylic Acid 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5[3][7]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5[3][7]
1,2,4-Triazole Carboxylic Acid Hybrid Fluoroquinolone hybridVarious Bacteria0.125 - 64[9]
Enzyme Inhibition

The triazole scaffold is a key component in many enzyme inhibitors.

1,2,3-Triazole Carboxylic Acids: Derivatives of 1,2,3-triazole bearing carboxylic acid moieties have been investigated as nonclassical inhibitors of carbonic anhydrase (CA), with some compounds showing low micromolar inhibition against hCA II, IX, and XII isoforms.[12]

1,2,4-Triazole Carboxylic Acids: As mentioned earlier, specific 1,2,4-triazole carboxylic acid derivatives are potent inhibitors of FAK, with IC50 values in the nanomolar range.[4][5]

Data Presentation: Enzyme Inhibition by Triazole Carboxylic Acid Derivatives

Compound ClassDerivativeEnzymeInhibition (Ki or IC50)Reference
1,2,3-Triazole Carboxylic Acid 4-Fluorophenyl appended derivativeCarbonic Anhydrase IX & XIIK_i = 0.7 µM[12]
1,2,4-Triazole Carboxylic Acid 5-pyridinyl-1,2,4-triazole derivative (3d)Focal Adhesion Kinase (FAK)IC50 = 18.10 nM[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acid

To a solution of sodium ascorbate and copper(II) sulfate pentahydrate in a solvent mixture (e.g., CH3CN/H2O), propiolic acid and a substituted-phenyl azide are added sequentially. The reaction mixture is stirred at a specified temperature (e.g., 50°C) overnight. After cooling, water is added to precipitate the product, which is then collected by filtration, washed, and dried.[2]

Synthesis of 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives

The synthesis is a multi-step process. Initially, 1,2,4-triazole-3-thiol derivatives are prepared. Separately, 4-(2-bromoacetamido)benzoic acid is synthesized. Finally, the target compounds are obtained by reacting the triazole-thiol derivatives with the bromoacetamido benzoic acid in the presence of a base like triethylamine.[5]

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase (CA).

  • Reagent Preparation: Prepare a buffer solution, a stock solution of the CA enzyme, a stock solution of the substrate (e.g., p-nitrophenyl acetate), and solutions of the test inhibitors.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated together in the wells of a microplate to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells.

  • Kinetic Measurement: The rate of the reaction (hydrolysis of the substrate) is monitored by measuring the increase in absorbance of the product at a specific wavelength over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 or Ki value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of triazole carboxylic acids are mediated through their interaction with various cellular signaling pathways.

FAK Signaling Pathway in Cancer (1,2,4-Triazole Derivatives)

Certain 1,2,4-triazole carboxylic acid derivatives exert their anticancer effects by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Its inhibition disrupts downstream signaling cascades.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K JNK JNK FAK->JNK Apoptosis Apoptosis FAK->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3 STAT3 JNK->STAT3 STAT3->Proliferation Triazole 1,2,4-Triazole Carboxylic Acid Triazole->FAK Inhibition

Caption: FAK signaling pathway inhibited by 1,2,4-triazole carboxylic acids.

Apoptosis Induction by Triazole Derivatives

Both 1,2,3- and 1,2,4-triazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity. The intrinsic apoptosis pathway is often implicated.

Apoptosis_Pathway Triazole 1,2,3- & 1,2,4-Triazole Derivatives Bax Bax (Pro-apoptotic) Triazole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by triazole derivatives.

Conclusion

Both 1,2,3- and 1,2,4-triazole carboxylic acids represent versatile scaffolds with significant potential in the development of new therapeutic agents. While 1,2,4-triazole derivatives have shown potent and specific activity as FAK inhibitors in cancer, 1,2,3-triazole counterparts have demonstrated broad-spectrum antimicrobial and notable anticancer activities through various mechanisms. The choice between these isomeric cores will depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising classes of compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on general guidelines for acidic and powdered substances.[2][3]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldUse splash-proof chemical goggles that provide a good seal around the eyes. A face shield offers additional protection against splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are long enough to cover the wrists. Double gloving can provide extra protection.[2]
Body Lab Coat or Chemical-Resistant ApronA lab coat should be worn to protect clothing and skin from spills. For larger quantities, a chemical-resistant apron is advised.
Respiratory NIOSH/MSHA-Approved RespiratorA respirator with a dust filter (e.g., N95) is recommended, particularly when handling the powder and if dust generation is likely.[4]
Feet Closed-Toed ShoesAlways wear shoes that fully cover the feet in a laboratory setting.

Operational and Handling Plan

Proper handling techniques are essential to minimize exposure and prevent accidents.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A fume hood is the preferred engineering control to contain vapors and dust.

Safe Handling Practices:

  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are accessible. Have a spill kit readily available.

  • Transferring: When transferring the chemical, use a funnel or other appropriate tools to avoid spills. Never pour directly from a large container to a small one.

  • Mixing: If creating a solution, always add the acid to the water, never the other way around, to prevent a violent reaction.

  • Avoidance: Avoid creating dust and avoid inhalation of any dust or vapors.[1] Do not eat, drink, or smoke in the handling area.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Ensure Access to Eyewash/Shower prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Use Fume Hood prep3->handle1 handle2 Transfer with Funnel handle1->handle2 handle3 Add Acid to Water handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove and Clean PPE post2->post3

Figure 1: Safe Handling Workflow

Spill Response and Disposal Plan

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

Spill Cleanup Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert, non-combustible absorbent material to contain the spill.

  • Neutralize: For acidic spills, a neutralizing agent can be used.

  • Collect: Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal:

  • Collection: All waste materials, including contaminated PPE and spill cleanup supplies, must be collected in a properly labeled, sealed container.

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to pick up the waste.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate evacuate->ventilate contain Contain Spill ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose via EHS decontaminate->dispose

Figure 2: Spill Response and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.